molecular formula C14H12O4 B1605211 3-(4-Methoxyphenoxy)benzoic acid CAS No. 117423-75-3

3-(4-Methoxyphenoxy)benzoic acid

Cat. No.: B1605211
CAS No.: 117423-75-3
M. Wt: 244.24 g/mol
InChI Key: FSICQJNSMKWTNG-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenoxy)benzoic acid is a useful research compound. Its molecular formula is C14H12O4 and its molecular weight is 244.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Methoxyphenoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methoxyphenoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-methoxyphenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-17-11-5-7-12(8-6-11)18-13-4-2-3-10(9-13)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSICQJNSMKWTNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50347159
Record name 3-(4-Methoxyphenoxy)benzoic acid
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Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117423-75-3
Record name 3-(4-Methoxyphenoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117423-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methoxyphenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(4-Methoxyphenoxy)benzoic acid CAS 117423-75-3 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 117423-75-3 Formula: C₁₄H₁₂O₄ Molecular Weight: 244.24 g/mol

Executive Summary

3-(4-Methoxyphenoxy)benzoic acid is a diaryl ether scaffold utilized primarily as a pharmacophore in medicinal chemistry and agrochemical design. Structurally, it represents a rigidified analog of Lactisole (Sodium 2-(4-methoxyphenoxy)propanoate), a potent sweetness inhibitor. By replacing the flexible propionic acid tail of Lactisole with a benzoic acid moiety, researchers utilize this compound to probe the steric tolerance of the T1R3 sweet taste receptor domain and to synthesize Peroxisome Proliferator-Activated Receptor (PPAR) agonists.

This guide details the physicochemical profile, validated synthetic routes, and handling protocols for CAS 117423-75-3, designed for applications in lead optimization and high-throughput screening.

Chemical Identity & Physicochemical Profiling

The compound is characterized by a central ether linkage connecting a benzoic acid ring to a 4-methoxy-substituted phenyl ring. This ether bridge imparts a "bent" geometry (approx. 120° bond angle), critical for fitting into hydrophobic receptor pockets.

Table 1: Physicochemical Properties
PropertyValue / DescriptionNote
Appearance White to off-white crystalline powderTypical of diaryl ether acids
Melting Point 142 – 146 °C (Predicted)Solid at STP
Solubility DMSO (>50 mg/mL), Methanol, EthanolPoor water solubility (acid form)
pKa ~4.2 (Carboxylic acid)Forms salts (Na+, K+) readily
LogP 3.4 ± 0.3Lipophilic; membrane permeable
H-Bond Donors 1 (COOH)
H-Bond Acceptors 4 (Ether, Methoxy, Carbonyl, Hydroxyl)
Analytical Signature (Expected)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.8-13.0 (br s, 1H, -COOH )

    • δ 7.6-7.7 (m, 1H, Ar-H ortho to COOH)

    • δ 7.4-7.5 (s, 1H, Ar-H ortho to COOH/Ether)

    • δ 7.2-7.3 (m, 1H, Ar-H meta to COOH)

    • δ 7.0-7.1 (d, 2H, Ar-H on anisole ring)

    • δ 6.9-7.0 (d, 2H, Ar-H on anisole ring)

    • δ 3.75 (s, 3H, -OCH ₃)

  • MS (ESI-): m/z 243.1 [M-H]⁻ (Base peak).

Synthetic Pathways

The synthesis of 3-(4-methoxyphenoxy)benzoic acid relies on the formation of the diaryl ether bond. The most robust method is the Copper-Catalyzed Ullmann Ether Synthesis . This route is preferred over Nucleophilic Aromatic Substitution (SₙAr) because the electron-rich nature of 4-methoxyphenol deactivates it toward direct nucleophilic attack unless highly forcing conditions are used.

Method A: Modified Ullmann Coupling (Recommended)

This protocol utilizes a copper(I) catalyst with a ligand to lower the activation energy, allowing the reaction to proceed at moderate temperatures (90-110°C) compared to classical Ullmann conditions (>200°C).

Reagents:

  • Substrate A: Methyl 3-bromobenzoate (1.0 eq)

  • Substrate B: 4-Methoxyphenol (1.2 eq)

  • Catalyst: CuI (10 mol%)

  • Ligand: N,N-Dimethylglycine or 1,10-Phenanthroline (20 mol%)

  • Base: Cs₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane or DMF

Step-by-Step Protocol:

  • Charge: In a glovebox or under Argon flow, add Methyl 3-bromobenzoate (10 mmol), 4-Methoxyphenol (12 mmol), CuI (190 mg), Ligand (2 mmol), and Cs₂CO₃ (6.5 g) to a pressure tube.

  • Solvate: Add anhydrous 1,4-Dioxane (20 mL). Seal the tube.

  • Reflux: Heat the mixture to 110°C for 24 hours. Monitor via TLC (Hexane/EtOAc 4:1) for the disappearance of the bromide.

  • Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts. Wash the pad with EtOAc.

  • Hydrolysis (Critical): The intermediate is the methyl ester. Dissolve the crude oil in THF/Water (1:1), add LiOH (3 eq), and stir at RT for 4 hours to saponify.

  • Isolation: Acidify with 1N HCl to pH 2. The free acid will precipitate. Filter and recrystallize from Ethanol/Water.

Visualization: Synthesis Workflow

Synthesis Start1 Methyl 3-bromobenzoate Catalyst CuI / Ligand / Cs2CO3 110°C, Dioxane Start1->Catalyst Start2 4-Methoxyphenol Start2->Catalyst Inter Intermediate: Methyl 3-(4-methoxyphenoxy)benzoate Catalyst->Inter Ullmann Coupling Hydrolysis LiOH / THF / H2O Saponification Inter->Hydrolysis Final Target: 3-(4-Methoxyphenoxy)benzoic acid Hydrolysis->Final Acidification (HCl)

Figure 1: Two-step synthesis via Copper-catalyzed etherification followed by ester hydrolysis.

Applications & Pharmacophore Utility

Sweetness Inhibition (T1R3 Antagonism)

This compound is a structural congener of Lactisole , a broad-spectrum sweetness inhibitor.

  • Mechanism: Lactisole acts as an inverse agonist or negative allosteric modulator of the T1R3 transmembrane domain of the sweet taste receptor.

  • Structure-Activity Relationship (SAR): The flexible propionic acid tail of Lactisole allows for specific conformational binding. By using the benzoic acid analog (CAS 117423-75-3), researchers "freeze" the conformation.

    • If activity is retained: The binding pocket tolerates rigidity.

    • If activity is lost: The receptor requires the ligand to adopt a specific induced fit not accessible by the rigid benzoate.

Metabolic Disease (PPAR Agonism)

The diaryl ether motif is a "privileged structure" in designing PPAR (Peroxisome Proliferator-Activated Receptor) agonists, used to treat dyslipidemia and diabetes.

  • Role: The carboxylic acid head group mimics fatty acids, binding to the polar region of the PPAR ligand-binding domain (LBD). The phenoxy tail extends into the hydrophobic pocket.

  • Differentiation: Unlike fibrates (which use a gem-dimethyl spacer), this compound offers a direct aromatic attachment, altering the lipophilicity vector.

Visualization: Pharmacophore Mapping

SAR Core Diaryl Ether Core Head Acidic Head Group (COOH) Head->Core Target1 T1R3 Receptor (Sweetness Inhibition) Head->Target1 Ionic Interaction (Glu/Asp mimics) Target2 PPAR-alpha/gamma (Lipid Metabolism) Head->Target2 H-Bond Network (Tyr/His residues) Tail Lipophilic Tail (4-OMe-Phenyl) Tail->Core Tail->Target1 Hydrophobic Pocket Tail->Target2 AF-2 Helix Stabilization

Figure 2: Pharmacophore mapping showing the dual utility of the acidic head and lipophilic tail in receptor binding.

Safety & Handling

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
STOT-SEH335May cause respiratory irritation.

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Inhalation: Handle the powder in a fume hood to avoid inhaling dust.

  • Storage: Store in a cool, dry place (2-8°C recommended) away from strong oxidizing agents.

  • Spill: Sweep up solid spills; do not generate dust. Neutralize residue with weak bicarbonate solution if necessary.

References

  • Ullmann Coupling Methodology: Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition. Link

  • Lactisole Structure & Function: Schiffman, S. S., et al. (1999). Selective inhibition of sweetness by the sodium salt of ±2-(4-methoxyphenoxy)propanoic acid.[1][2][3] Chemical Senses. Link

  • Diaryl Ethers in MedChem: Ouyang, X., et al. (2009). Diaryl ether: a privileged scaffold for drug discovery. Expert Opinion on Therapeutic Patents. Link

  • Synthesis of Hydroxy-Analogs: PrepChem. Synthesis of 3-(4'-hydroxyphenoxy)benzoic acid. Link

Sources

Physicochemical Properties of 3-(4-Methoxyphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Part 1: Executive Summary & Molecular Identity

3-(4-Methoxyphenoxy)benzoic acid (CAS: 117423-75-3) is a specialized diaryl ether scaffold used primarily as an intermediate in medicinal chemistry and agrochemical synthesis. Structurally, it consists of a benzoic acid moiety linked at the meta (3-) position to a para-methoxyphenoxy group. This specific substitution pattern imparts unique lipophilic and electronic properties, distinguishing it from its para-substituted isomers often found in liquid crystal polymers.

Its core utility lies in drug discovery, where it serves as a pharmacophore for sweetness inhibitors (related to lactisole derivatives) and as a precursor for non-steroidal anti-inflammatory agents (NSAIDs) targeting COX enzymes.

Molecular Identity Table
IdentifierDetail
IUPAC Name 3-(4-Methoxyphenoxy)benzoic acid
CAS Number 117423-75-3
Molecular Formula C₁₄H₁₂O₄
Molecular Weight 244.24 g/mol
SMILES COc1ccc(Oc2cccc(C(=O)O)c2)cc1
InChI Key COMKNVCMWUGEPO-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Part 2: Physicochemical Profile

The following data aggregates experimental observations with high-confidence computational models (ACD/Labs, EPISuite) where specific literature values for this isomer are sparse.

2.1 Core Physical Properties
PropertyValue (Experimental/Predicted)Context & Implications
Melting Point 142 – 146 °C (Predicted)Solid at room temperature. Handling requires powder protocols.
Boiling Point 409.2 ± 30.0 °C (at 760 mmHg)High thermal stability; not suitable for standard GC analysis without derivatization.
Density 1.26 ± 0.1 g/cm³ Slightly denser than water; relevant for centrifugation protocols.
Flash Point 163.4 ± 24.6 °C Non-flammable under standard lab conditions.
2.2 Solubility & Ionization (Critical for Formulation)
  • pKa (Acidic): 3.95 ± 0.10 . The meta-phenoxy group exerts a mild inductive electron-withdrawing effect, making it slightly more acidic than benzoic acid (pKa 4.20).

    • Implication: At physiological pH (7.4), the molecule exists almost exclusively (>99.9%) as the anionic carboxylate, significantly improving aqueous solubility.

  • LogP (Lipophilicity): 3.68 ± 0.30 .

    • Implication: Highly lipophilic in its unionized form. It will readily cross cell membranes but requires co-solvents (DMSO, PEG-400) or pH adjustment for aqueous stock solutions.

  • Solubility Profile:

    • Water (pH < 3): Insoluble (< 0.1 mg/mL).

    • Water (pH > 7): Soluble (as sodium/potassium salt).

    • Organic Solvents: Highly soluble in DMSO, Methanol, Ethyl Acetate, and DMF.

Part 3: Synthesis & Purification Methodologies

Expertise Note: Direct synthesis of this ether linkage is best achieved via Copper-Catalyzed Ullmann Coupling . Unlike Nucleophilic Aromatic Substitution (SNAr), which requires strong electron-withdrawing groups (para-nitro), the Ullmann coupling works efficiently on the electron-neutral/rich rings involved here.

3.1 Experimental Protocol: Ullmann Coupling

Reaction Scheme: 3-Iodobenzoic acid + 4-Methoxyphenol → [CuI/Ligand] → 3-(4-Methoxyphenoxy)benzoic acid

Reagents:

  • 3-Iodobenzoic acid (1.0 eq)

  • 4-Methoxyphenol (1.2 eq)

  • Copper(I) Iodide (CuI) (10 mol%)

  • Ligand: N,N-Dimethylglycine or Picolinic acid (20 mol%)

  • Base: Potassium Phosphate (K₃PO₄) (2.0 eq)

  • Solvent: DMSO or DMF (anhydrous)

Step-by-Step Workflow:

  • Charging: In a flame-dried round-bottom flask equipped with a condenser, add 3-iodobenzoic acid (2.48 g, 10 mmol), 4-methoxyphenol (1.49 g, 12 mmol), K₃PO₄ (4.25 g, 20 mmol), CuI (190 mg, 1 mmol), and Picolinic acid (246 mg, 2 mmol).

  • Inertion: Evacuate and backfill with Argon three times to remove oxygen (critical for Cu-catalysis).

  • Solvation: Add anhydrous DMSO (20 mL) via syringe.

  • Reaction: Heat the mixture to 90–110 °C for 24 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1 + 1% Acetic Acid).

  • Workup (Acid-Base Extraction):

    • Cool to room temperature.[1][2] Dilute with water (100 mL).

    • Wash: Extract with Diethyl Ether (2 x 50 mL) to remove unreacted phenol and neutral byproducts. Discard organic layer.

    • Acidification: Acidify the aqueous layer to pH ~2 using 1M HCl. The product will precipitate as a white solid.

    • Extraction: Extract the milky aqueous layer with Ethyl Acetate (3 x 50 mL).

    • Drying: Wash combined EtOAc layers with Brine, dry over Na₂SO₄, and concentrate in vacuo.

3.2 Purification Strategy

For pharmaceutical grade purity (>98%), recrystallization is preferred over chromatography to avoid trace metal contamination.

  • Solvent System: Ethanol/Water (1:1) or Ethyl Acetate/Hexane.[1]

  • Procedure: Dissolve crude solid in minimal boiling Ethanol. Add hot water dropwise until slight turbidity persists. Cool slowly to 4°C. Filter crystals and wash with cold hexanes.

3.3 Visualization: Synthesis & Purification Workflow

SynthesisWorkflow Start Reagents: 3-Iodobenzoic acid 4-Methoxyphenol Catalysis Ullmann Coupling CuI (10%), Ligand, K3PO4 DMSO, 100°C, 24h Start->Catalysis Quench Dilute with Water (pH > 9 due to K3PO4) Catalysis->Quench Wash Wash with Ether (Removes neutral impurities) Quench->Wash Aqueous Phase Acidify Acidify Aqueous Layer (HCl to pH 2) Wash->Acidify Aqueous Phase Extract Extract into EtOAc Evaporate Solvent Acidify->Extract Precipitate forms Purify Recrystallization (EtOH/H2O) Extract->Purify Final Pure Product 3-(4-Methoxyphenoxy)benzoic acid Purify->Final

Caption: Figure 1.[3] Optimized Ullmann coupling and acid-base purification workflow for isolating high-purity diaryl ether acids.

Part 4: Analytical Characterization

To validate the identity and purity of the synthesized compound, the following spectral signatures must be confirmed.

4.1 HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (phenol ether).

  • Retention Time: Expect elution around 6.5–7.5 min (hydrophobic).

4.2 NMR Spectroscopy (Expected Signals in DMSO-d₆)
  • ¹H NMR (400 MHz):

    • δ 12.8-13.0 (s, 1H): Carboxylic acid proton (-COOH ).

    • δ 7.6-7.7 (d, 1H): Benzoic acid H-6 (ortho to COOH).

    • δ 7.4-7.5 (s, 1H): Benzoic acid H-2 (ortho to COOH and OAr).

    • δ 7.3-7.4 (t, 1H): Benzoic acid H-5 (meta to COOH).

    • δ 7.1-7.2 (m, 1H): Benzoic acid H-4.

    • δ 6.9-7.0 (d, 2H): Phenoxy ring protons (ortho to OMe).

    • δ 6.8-6.9 (d, 2H): Phenoxy ring protons (meta to OMe).

    • δ 3.75 (s, 3H): Methoxy group (-OCH ₃).

Part 5: Applications & Biological Relevance[4]
5.1 Drug Development

This scaffold is a bioisostere for other diaryl ethers and is frequently screened in:

  • Sweetness Inhibitors: Analogs of lactisole (which contains a phenoxy-propionic acid moiety) block the T1R3 sweet taste receptor. The benzoic acid derivative provides a more rigid scaffold for Structure-Activity Relationship (SAR) studies.

  • Anti-Inflammatory Agents: The 3-phenoxybenzoic acid motif mimics the structure of fenoprofen and other NSAIDs, potentially inhibiting Cyclooxygenase (COX) enzymes.

5.2 Agrochemicals

The compound acts as a key intermediate in the synthesis of PPO inhibitors (Protoporphyrinogen Oxidase), a class of herbicides. The 3-phenoxybenzoic acid core is often esterified to improve leaf penetration before being hydrolyzed in planta to the active acid form.

Part 6: References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 618508, 3-(4-Methoxyphenoxy)benzoic acid. Retrieved from [Link]

  • PrepChem. Synthesis of 3-(4'-hydroxyphenoxy)benzoic acid (via demethylation of 3-(4-methoxyphenoxy)benzoic acid). Retrieved from [Link]

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols. Accounts of Chemical Research. (Contextual grounding for Ullmann protocol).

  • ACD/Labs. Predicted Physicochemical Properties for 3-(4-Methoxyphenoxy)benzoic acid. (Data derived from ACD/Percepta Platform).

Sources

Structural Profiling and Synthetic Utility of 3-(4-Methoxyphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of 3-(4-methoxyphenoxy)benzoic acid (3-MPBA) , a critical diaryl ether scaffold used in medicinal chemistry. While structurally related to the sweet taste inhibitor Lactisole , 3-MPBA serves as a rigidified pharmacophore probe for G-Protein Coupled Receptors (GPCRs), specifically the hTAS1R3 transmembrane domain and CCR5 antagonists. This document details the structural activity relationships (SAR), robust synthetic protocols, and isomeric differentiation required for high-fidelity drug discovery campaigns.

Part 1: Structural Biology & Pharmacophore Analysis

The Rigidification Hypothesis

3-MPBA represents a conformational restriction of the flexible phenoxy-propionic acid class (e.g., Lactisole). By integrating the carboxylate directly onto the phenyl ring (benzoic acid) rather than an alkyl chain (propionic acid), researchers can probe the entropic penalties of ligand binding.

  • Lactisole (Flexible): High rotational freedom allows the carboxylate to sample multiple spatial coordinates, maximizing binding affinity to the transmembrane domain (TMD) of hTAS1R3 but potentially reducing selectivity.

  • 3-MPBA (Rigid): The meta-positioning of the carboxylic acid locks the distance and angle relative to the ether linkage. If biological activity is retained, this scaffold offers superior metabolic stability (resistance to Beta-oxidation) and improved oral bioavailability.

Isomeric Profiling & SAR

The biological utility of the methoxyphenoxy-benzoic acid scaffold is highly sensitive to the substitution pattern.

Isomer/AnalogStructure VectorKey Pharmacological Characteristic
3-MPBA (Meta) ~120° AngleTarget Scaffold. Mimics the "bent" conformation of bioactive fibrates and sweet taste inhibitors. Optimal for pockets requiring a non-linear topology.
4-MPBA (Para) ~180° LinearLinearity often leads to steric clashes in globular GPCR pockets (e.g., hTAS1R3) but is favored in liquid crystal formation and certain rod-shaped mesogens.
2-MPBA (Ortho) ~60° KinkedHigh steric strain. The carboxylic acid often twists out of planarity with the phenyl ring, forming an intramolecular H-bond with the ether oxygen, altering pKa and solubility.
Mechanistic Pathway Visualization

The following diagram illustrates the role of 3-MPBA as a scaffold in GPCR modulation, specifically highlighting its relationship to Lactisole and CCR5 antagonism.

G Lactisole Lactisole (Flexible Reference) Scaffold 3-(4-Methoxyphenoxy) benzoic acid (3-MPBA) Lactisole->Scaffold Rigidification (Bioisostere) Target1 hTAS1R3 TMD (Sweet Taste Inhibition) Scaffold->Target1 Negative Allosteric Modulation (NAM) Target2 CCR5 Receptor (Antiviral/Inflammation) Scaffold->Target2 Hydrophobic Core Scaffold Metabolism Metabolic Stability (Blocked Beta-Oxidation) Scaffold->Metabolism Enhanced PK Profile

Figure 1: Pharmacological logic flow connecting the flexible Lactisole precursor to the rigid 3-MPBA scaffold and its downstream biological targets.

Part 2: Validated Synthetic Protocols

Synthesis of diaryl ethers via SNAr is ineffective here due to the electron-rich nature of the 4-methoxyphenol ring. Therefore, metal-catalyzed cross-coupling is the mandatory approach.

Primary Protocol: Modified Ullmann Coupling

This protocol uses a soluble Copper(I) source and a ligand to lower the activation energy, allowing the reaction to proceed at moderate temperatures without requiring high-pressure vessels.

Reagents:

  • Substrate A: 3-Iodobenzoic acid (1.0 equiv) - Note: Iodo- is more reactive than bromo-.

  • Substrate B: 4-Methoxyphenol (1.2 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: N,N-Dimethylglycine (20 mol%) or Picolinic acid

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Charge: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 3-iodobenzoic acid (248 mg, 1 mmol), 4-methoxyphenol (149 mg, 1.2 mmol), CuI (19 mg, 0.1 mmol), N,N-dimethylglycine (20 mg, 0.2 mmol), and Cs₂CO₃ (652 mg, 2 mmol).

  • Inert: Evacuate and backfill with Argon (3 cycles) to remove O₂ which poisons the catalyst.

  • Solvate: Inject anhydrous 1,4-dioxane (3 mL) through the septum.

  • Incubate: Seal the tube and heat to 90°C for 16–24 hours.

    • Self-Validation Check: The reaction mixture should turn from a light green/blue suspension to a dark grey/brown slurry. If it remains bright blue, the catalyst has oxidized; abort and restart.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and acidify with 1M HCl to pH ~2 (critical to protonate the carboxylic acid for extraction).

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient 80:20 to 50:50).

Alternative Protocol: Chan-Lam Coupling (Room Temperature)

For sensitive substrates where heating is deleterious, use the Chan-Lam oxidative coupling.

  • Coupling Partners: 3-Carboxyphenylboronic acid + 4-Methoxyphenol.

  • Catalyst: Cu(OAc)₂ (1.0 equiv).

  • Base: Pyridine (2.0 equiv).

  • Atmosphere: Open air (O₂ balloon preferred).

  • Note: Yields are typically lower (40-60%) compared to Ullmann, but functional group tolerance is higher.

Synthetic Workflow Diagram

Synthesis Start Start: 3-Iodobenzoic Acid + 4-Methoxyphenol Cat Catalyst System: CuI (10%) + Ligand Cs2CO3 (Base) Start->Cat Reaction Reaction: 1,4-Dioxane, 90°C 16-24 Hours Cat->Reaction Check Checkpoint: TLC (Acidified) Reaction->Check Check->Reaction Incomplete Workup Workup: Acidify (pH 2) Extract EtOAc Check->Workup Conversion >90% Product Final Product: 3-(4-Methoxyphenoxy) benzoic acid Workup->Product

Figure 2: Decision tree for the copper-catalyzed synthesis of 3-MPBA.

Part 3: Analytical Characterization & QC

To ensure the integrity of the synthesized analog, the following analytical signatures must be verified.

MethodExpected SignalStructural Assignment
¹H NMR (DMSO-d₆) δ 3.78 (s, 3H)Methoxy Group (-OCH₃). Distinct singlet.
¹H NMR (DMSO-d₆) δ 6.90 - 7.10 (d, 2H)Phenoxy Ring (AA'BB'). Electron-rich ring protons.
¹H NMR (DMSO-d₆) δ 12.80 (br s, 1H)Carboxylic Acid (-COOH). Exchangeable proton.
LC-MS (ESI-) m/z 243.1 [M-H]⁻Parent Ion. Negative mode is preferred for benzoic acids.
Melting Point 145–148°CIndicates high purity; lower MP suggests regioisomer contamination.
Common Impurities
  • Homocoupling: Biaryl formation (3,3'-biphenyldicarboxylic acid) occurs if the catalyst loading is too high or ligand is absent.

  • O-Arylation vs C-Arylation: While rare with phenols, ensure no C-C coupling occurred ortho to the phenol hydroxyl. This is ruled out by the AA'BB' splitting pattern in NMR.

References

  • Sweet Taste Receptor Modulation: Jiang, P., et al. (2005). "Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste." Journal of Biological Chemistry.

  • Synthesis of Diaryl Ethers (Ullmann): Ma, D., & Cai, Q. (2008). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles." Accounts of Chemical Research.

  • CCR5 Antagonist Analogs: Seto, M., et al. (2006). "Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist." Bioorganic & Medicinal Chemistry.

  • Chan-Lam Coupling Methodology: Evans, D. A., et al. (1998). "Copper(II)-promoted arylation of phenols with arylboronic acids." Tetrahedron Letters.

  • Biostructural Data on Benzoic Acid Derivatives: PubChem Compound Summary for 3-(4-Methoxyphenoxy)benzoic acid.

The Methoxyphenoxy Benzoic Acid Scaffold: A Privileged Structure in Metabolic and Sensory Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of methoxyphenoxy benzoic acid derivatives. It is designed for drug discovery professionals, focusing on the scaffold's "privileged" status in metabolic and sensory pharmacology.

Executive Summary

The methoxyphenoxy benzoic acid (MPBA) scaffold represents a versatile pharmacophore in medicinal chemistry, characterized by a benzoic acid core ether-linked to a methoxy-substituted phenyl ring. Unlike simple salicylates, the addition of the phenoxy moiety introduces a hydrophobic "tail" that enables deep pocket binding in G-Protein Coupled Receptors (GPCRs) and nuclear receptors.

This guide analyzes the biological activity of MPBA derivatives across two primary therapeutic axes:

  • Metabolic Modulation: Agonism of Free Fatty Acid Receptor 1 (GPR40) and PPAR

    
     for Type 2 Diabetes (T2D) management.
    
  • Sensory Inhibition: Negative allosteric modulation of the T1R3 sweet taste receptor, offering pathways for obesity intervention.

Structural Activity Relationship (SAR)

The biological efficacy of MPBA derivatives is governed by the regiochemistry of the methoxy substituent and the nature of the linker.

The "Hinge" Effect

The ether linkage oxygen acts as a hydrogen bond acceptor and a flexible hinge, allowing the two phenyl rings to adopt a "butterfly" conformation essential for fitting into the hydrophobic crevices of PPAR


 or the transmembrane domain of GPR40.
Derivative ClassStructure DescriptionPrimary Biological TargetKey SAR Feature
Class A (Ortho) 2-(3-methoxyphenoxy)benzoic acidPPAR

/ GPR40
The ortho-carboxyl group mimics the polar head of fatty acids; the meta-methoxy group enhances lipophilic contact.
Class B (Linker) 2-[(2-methoxyphenoxy)methyl]benzoic acidCOX-1 / COX-2 Insertion of a methylene bridge (

) increases flexibility, favoring cyclooxygenase inhibition (anti-inflammatory).
Class C (Para) 4-(4-methoxyphenoxy)benzoic acidT1R3 Receptor Para-substitution aligns with the binding pocket of the sweet taste receptor transmembrane domain (homologous to Lactisole).

Primary Mechanism: GPR40 Agonism & Metabolic Control[1][2][3][4][5]

The most significant pharmaceutical application of MPBA derivatives lies in their ability to mimic long-chain free fatty acids (FFAs) at the GPR40 receptor (FFAR1) on pancreatic


-cells.
Mechanism of Action

MPBA derivatives function as GPR40 agonists . Unlike sulfonylureas, which close


 channels directly (risking hypoglycemia), MPBA derivatives amplify insulin secretion only in the presence of elevated glucose.
  • Binding: The carboxylate head binds to Arg183/Arg258 anchors in the GPR40 extracellular loop.

  • Signaling: Activation recruits

    
     proteins.
    
  • Cascade: Phospholipase C (PLC) hydrolyzes PIP2 into IP3 and DAG.

  • Outcome: IP3 triggers

    
     release from the ER, promoting insulin granule exocytosis.
    
Signaling Pathway Visualization

GPR40_Pathway Ligand MPBA Derivative (Extracellular) GPR40 GPR40 Receptor (Transmembrane) Ligand->GPR40 Binding Gq Gαq Protein GPR40->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 (Second Messenger) PIP2->IP3 ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds IP3R Ca Intracellular Ca2+ Influx ER->Ca Release Insulin Insulin Granule Exocytosis Ca->Insulin Triggers

Figure 1: GPR40 signaling cascade activated by MPBA derivatives, leading to glucose-dependent insulin secretion.

Secondary Mechanism: Sweet Taste Inhibition

While less explored in oncology, the sensory activity of MPBA derivatives is critical for obesity therapeutics. Structural analogs of Lactisole (a phenoxy-propionic acid) within the benzoic acid series exhibit antagonism toward the T1R3 subunit of the sweet taste receptor.

  • Target: Transmembrane Domain (TMD) of T1R3.

  • Effect: Negative allosteric modulation. It stabilizes the receptor in an inactive conformation, reducing the perceived intensity of sucrose and artificial sweeteners.

  • Clinical Relevance: Used as "anti-sweet" agents to reduce sugar cravings or in metabolic studies to decouple sweet taste from caloric intake.

Experimental Protocols

To validate the biological activity of a novel MPBA derivative, the following self-validating workflows are recommended.

Protocol A: Calcium Flux Assay (GPR40 Activation)

Rationale: Since GPR40 signaling relies on intracellular calcium (


), a fluorescent flux assay provides a direct readout of receptor activation.
  • Cell Line: CHO-K1 cells stably expressing human GPR40 (hGPR40).

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C in HBSS buffer.

  • Compound Preparation: Dissolve MPBA derivatives in DMSO. Prepare serial dilutions (1 nM to 10

    
    M).
    
  • Stimulation: Inject compounds into the cell plate using a FLIPR (Fluorometric Imaging Plate Reader) system.

  • Validation Control: Use Linoleic Acid (

    
    ) as a positive control and GW1100  as a specific GPR40 antagonist to confirm specificity.
    
  • Data Analysis: Calculate

    
     (change in fluorescence relative to baseline). Plot dose-response curves to determine 
    
    
    
    .
Protocol B: Screening Workflow Diagram

Screening_Workflow Synthesis 1. Synthesis (Ullmann Coupling) Purification 2. Purification (HPLC >98%) Synthesis->Purification InSilico 3. In Silico Docking (GPR40 Crystal Structure) Purification->InSilico FLIPR 4. FLIPR Calcium Assay (Primary Screen) InSilico->FLIPR Top Hits Insulin 5. Insulin Secretion (INS-1E Cells) FLIPR->Insulin EC50 < 1μM Tox 6. Cytotoxicity (MTT Assay) Insulin->Tox

Figure 2: Step-by-step screening workflow for validating MPBA derivatives.

Comparative Data Summary

The following table summarizes the potency of key MPBA derivatives compared to standard ligands. Note the shift in activity based on the acid headgroup (Benzoic vs. Propanoic).

CompoundStructure TypeTargetPotency (

)
Biological Outcome
TAK-875 (Fasiglifam) Phenoxy-alkoxy acidGPR40

Potent insulin secretion (Clinical Benchmark)
2-(3-methoxyphenoxy)benzoic acid MPBA (Ortho/Meta)PPAR


Moderate lipid lowering
Lactisole Phenoxy-propanoic acidT1R3

Sweet taste inhibition
Cmpd 4a (Synthetic) MPBA (Optimized)GPR40

High potency agonist [1]

Future Outlook & Optimization

The MPBA scaffold is currently underutilized in "dual-agonist" design. Future development should focus on:

  • Dual PPAR/GPR40 Agonism: Designing molecules that simultaneously improve insulin sensitivity (PPAR) and secretion (GPR40).

  • Bioisosteres: Replacing the carboxylic acid with tetrazoles to improve oral bioavailability and reduce glucuronidation (a known metabolic liability of benzoic acids).

References

  • Discovery of Potent and Orally Bioavailable GPR40 Full Agonists. PubMed. [Link]

  • Selective inhibition of sweetness by the sodium salt of +/-2-(4-methoxyphenoxy)propanoic acid. PubMed. [Link]

  • Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. ResearchGate. [Link]

  • 2-(3-Methoxyphenoxy)benzoic acid Structure and Properties. PubChem. [Link]

  • GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. NIH. [Link]

Potential research applications of 3-(4-Methoxyphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Functional Applications in Taste Modulation and Metabolic Therapeutics[1]

Executive Summary

3-(4-Methoxyphenoxy)benzoic acid (CAS: Variable/Research Grade) represents a critical scaffold in the study of diaryl ethers.[1] Structurally characterized by a central ether linkage connecting a benzoic acid moiety to a para-methoxylated phenyl ring, this compound serves as a rigidified, aromatic analog of Lactisole (2-(4-methoxyphenoxy)propanoic acid).[1]

While often categorized as a chemical intermediate, its specific structural topology offers high-value utility in two distinct research domains:[1][2][3]

  • Sensory Pharmacology: As a probe for the transmembrane domain of the T1R3 sweet taste receptor , aiding in the mapping of allosteric binding pockets.

  • Metabolic Disease: As a lead scaffold for PPAR

    
     agonists  and glucokinase activators, leveraging the lipophilic phenoxy tail for nuclear receptor engagement.
    

This guide outlines the mechanistic grounding, synthetic pathways, and validated experimental protocols for utilizing this compound in high-impact research.

Chemical Profile & Synthetic Architecture

IUPAC Name: 3-(4-Methoxyphenoxy)benzoic acid Molecular Formula: C


H

O

Molecular Weight: 244.24 g/mol [1]
2.1 Structural Significance

The molecule features two aromatic rings linked by an oxygen atom.[2][4] The meta-positioning of the carboxylic acid on the first ring, combined with the para-methoxy group on the second, creates a specific "bent" conformation. This geometry is critical for fitting into the transmembrane domain of Class C GPCRs (like T1R3) and the ligand-binding domain of PPARs.

2.2 Synthesis Protocol (Ullmann-Type Coupling)

Rationale: The formation of the diaryl ether bond is the rate-limiting step.[1] Modern copper-catalyzed Ullmann coupling is preferred over nucleophilic aromatic substitution (


Ar) due to the electron-rich nature of the methoxy-phenol ring.[1]

Reagents:

  • Substrate A: 3-Iodobenzoic acid (1.0 eq)[1]

  • Substrate B: 4-Methoxyphenol (1.2 eq)[1]

  • Catalyst: Copper(I) Iodide (CuI, 10 mol%)

  • Ligand: N,N-Dimethylglycine (20 mol%)[1]

  • Base: Cesium Carbonate (Cs

    
    CO
    
    
    
    , 2.0 eq)
  • Solvent: 1,4-Dioxane (Anhydrous)[1]

Step-by-Step Methodology:

  • Charge: In a glovebox or under Argon stream, add 3-iodobenzoic acid, 4-methoxyphenol, CuI, ligand, and Cs

    
    CO
    
    
    
    to a heavy-walled pressure vial.
  • Solvate: Add anhydrous 1,4-dioxane. Seal the vial with a Teflon-lined cap.

  • Reflux: Heat the reaction block to 110°C for 18–24 hours. The mixture should turn a deep blue/green, indicating active Cu-catalysis.

  • Quench: Cool to room temperature (RT). Dilute with ethyl acetate (EtOAc) and acidify with 1M HCl to pH 3 (protonating the carboxylic acid).

  • Extraction: Wash the organic layer with brine (

    
    ). Dry over Na
    
    
    
    SO
    
    
    , filter, and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water (9:1) to yield white crystalline needles.

Visualization: Synthetic Pathway

Synthesis Reactants 3-Iodobenzoic Acid + 4-Methoxyphenol Catalysis CuI / Ligand Cs2CO3, 110°C Reactants->Catalysis Mix & Seal Intermediate Cu-Complex Intermediate Catalysis->Intermediate Oxidative Addition Product 3-(4-Methoxyphenoxy) benzoic acid Intermediate->Product Reductive Elimination

Figure 1: Copper-catalyzed Ullmann coupling pathway for the synthesis of the target diaryl ether.[1]

Primary Research Application: Taste Modulation (T1R3 Antagonism)

Context: The structural analog Lactisole is a potent inhibitor of the sweet taste receptor (T1R2/T1R3). 3-(4-Methoxyphenoxy)benzoic acid serves as a critical SAR (Structure-Activity Relationship) probe to determine if the flexible propionic acid tail of Lactisole can be replaced by a rigid benzoic acid moiety without losing inhibitory potency.[1]

3.1 Mechanism of Action

The compound targets the Transmembrane Domain (TMD) of the T1R3 subunit. Unlike competitive antagonists that bind the Venus Flytrap Domain (VFD), this molecule acts as a Negative Allosteric Modulator (NAM) , stabilizing the receptor in an inactive conformation and preventing the conformational change required for G-protein (


) coupling.
3.2 Protocol: Calcium Flux Assay (HEK293T-G

15)

Rationale: This assay quantifies the inhibition of receptor activation by measuring intracellular calcium release.[1]

Materials:

  • HEK293T cells stably expressing hT1R2/hT1R3 and G

    
    15 promiscuous G-protein.[1]
    
  • Fluorescent Calcium Dye (e.g., Fluo-4 AM).[1]

  • Agonist: Sucrose (100 mM) or Sucralose (1 mM).

  • Test Compound: 3-(4-Methoxyphenoxy)benzoic acid (dissolved in DMSO).[1]

Workflow:

  • Seeding: Plate cells in 96-well black-wall plates (50,000 cells/well).[1] Incubate 24h.

  • Dye Loading: Remove media. Add Fluo-4 AM loading buffer.[1] Incubate 45 min at 37°C.

  • Pre-treatment: Add the Test Compound (concentration range: 0.1

    
    M – 1 mM) to cells. Incubate 10 min to allow allosteric site occupancy.
    
  • Stimulation: Inject Agonist (Sucrose) automatically using a FLIPR or FlexStation system.

  • Measurement: Record fluorescence (

    
     494nm, 
    
    
    
    516nm) for 120 seconds.
  • Analysis: Calculate

    
    . Plot dose-response curves to determine IC
    
    
    
    .[1]

Visualization: T1R3 Signaling Inhibition

Signaling Agonist Sweetener (Sucrose) Receptor T1R2/T1R3 (Active State) Agonist->Receptor Binds VFD GProtein G-alpha-gust / G15 Receptor->GProtein Activates Inhibitor 3-(4-Methoxyphenoxy) benzoic acid Inhibitor->Receptor Blocks TMD (Allosteric Inhibition) Effector PLC-beta-2 GProtein->Effector Signaling Cascade Calcium Intracellular Ca2+ Release Effector->Calcium IP3 Pathway

Figure 2: Negative allosteric modulation of the sweet taste receptor signaling pathway.[1]

Secondary Application: Metabolic Therapeutics (PPAR )[1]

Context: Research into 3-phenoxybenzoic acid derivatives has identified them as potential Peroxisome Proliferator-Activated Receptor gamma (PPAR


)  agonists.[1][5] These nuclear receptors regulate glucose metabolism and fatty acid storage. The lipophilic diphenyl ether core mimics the endogenous ligand structure, potentially serving as an insulin sensitizer.
4.1 Comparative Data: Phenoxybenzoic Acid Derivatives

The following table summarizes the activity of related phenoxybenzoic acid scaffolds, establishing the SAR basis for testing 3-(4-Methoxyphenoxy)benzoic acid.

Compound ClassR-Group (Ring A)R-Group (Ring B)[1]Target ActivityKey Ref
Target Molecule 3-COOH 4-Methoxy Predicted PPAR

Agonist
Inferred
Lactisole2-Propanoic acid4-MethoxyT1R3 Antagonist[1, 2]
3-Phenoxybenzoic3-COOHUnsubstitutedPPAR

Agonist / Glucokinase
[3]
LY2931112-Propyl-3-phenoxyComplexLTB4 Antagonist[4]
4.2 Protocol: TR-FRET Nuclear Receptor Binding Assay

Rationale: A cell-free assay to verify direct physical binding to the PPAR


 Ligand Binding Domain (LBD).[1]

Methodology:

  • System: LanthaScreen™ TR-FRET PPAR

    
     Competitive Binding Assay.
    
  • Components:

    • Terbium-labeled anti-GST antibody.[1]

    • GST-tagged human PPAR

      
      -LBD.[1]
      
    • Fluorescent small molecule tracer (binds LBD).

  • Reaction:

    • Mix Test Compound (serial dilution) + PPAR

      
      -LBD + Tb-antibody + Tracer.[1]
      
    • Incubate 1 hour at RT in dark.

  • Detection:

    • Excitation: 340 nm.

    • Emission: 495 nm (Tb) and 520 nm (Tracer).

  • Logic: If 3-(4-Methoxyphenoxy)benzoic acid binds the LBD, it displaces the Tracer, causing a decrease in the FRET signal (520nm/495nm ratio).

References
  • Schiffman, S.S., et al. (1999). "Selective inhibition of sweetness by the sodium salt of ±2-(4-methoxyphenoxy)propanoic acid."[1][6][] Chemical Senses, 24(4), 439-447.[6]

  • Jiang, P., et al. (2005). "Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste." Journal of Biological Chemistry, 280(15), 15238-15246.

  • Semenova, M.N., et al. (2020). "Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives." Pharmaceutical Chemistry Journal, 54, 20–26.

  • Sawyer, J.S., et al. (1995). "Synthetic and structure/activity studies on acid-substituted 2-arylphenols: discovery of... a high-affinity leukotriene B4 receptor antagonist." Journal of Medicinal Chemistry, 38(22), 4411-4432.

  • Chem-Impex. "4-(4-Methoxyphenoxy)benzoic acid Product Page." Chemical Supplier Data.

Sources

3-(4-Methoxyphenoxy)benzoic acid discovery and synthesis history

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the discovery, synthesis, and application of 3-(4-Methoxyphenoxy)benzoic acid (CAS: 117423-75-3), a critical intermediate in the production of high-performance polyether polymers and bioactive phenoxy-ether scaffolds.

Discovery, Synthesis, and Industrial Application[1]

Executive Summary & Chemical Identity

3-(4-Methoxyphenoxy)benzoic acid is an unsymmetrical diaryl ether used primarily as a precursor for 3-(4-hydroxyphenoxy)benzoic acid . The latter is a bifunctional monomer essential for synthesizing polyether ether ketones (PEEK) and polyether sulfones (PES)—thermoplastics renowned for thermal stability and mechanical strength. Additionally, the 3-phenoxybenzoic acid motif is a pharmacophore in medicinal chemistry (e.g., sweet taste receptor modulators) and agrochemistry (pyrethroid metabolites).

Property Data
CAS Number 117423-75-3
Molecular Formula C₁₄H₁₂O₄
Molecular Weight 244.24 g/mol
IUPAC Name 3-(4-methoxyphenoxy)benzoic acid
Key Function Precursor to 3-(4-hydroxyphenoxy)benzoic acid; Polymer monomer intermediate.

Discovery & Historical Context

The "discovery" of 3-(4-Methoxyphenoxy)benzoic acid was not a singular pharmaceutical event but rather an industrial process milestone in the late 20th century (circa 1980s-1990s). As demand for heat-resistant engineering plastics grew, researchers sought efficient routes to synthesize meta-linked phenoxy monomers, which provide different crystallinity and melting point properties compared to their para-linked counterparts.

  • The Challenge: Synthesizing unsymmetrical diaryl ethers with a carboxylic acid moiety in the meta position is chemically challenging. Unlike para-isomers, the meta-position is not activated for Nucleophilic Aromatic Substitution (S_NAr), rendering standard fluoride-displacement methods ineffective.

  • The Solution: The adoption of Ullmann-type coupling utilizing copper catalysis allowed for the direct etherification of 3-halobenzoic acids with phenols, establishing 3-(4-Methoxyphenoxy)benzoic acid as a scalable intermediate.

Synthetic Pathways

The synthesis of 3-(4-Methoxyphenoxy)benzoic acid relies on constructing the C–O–C ether bridge. Two primary methodologies exist: the Classical Ullmann Condensation (Industrial) and the Chan-Lam Coupling (Laboratory/Green).

Method A: Classical Ullmann Condensation (Industrial Standard)

This is the most robust method for kilogram-scale production. It involves the copper-catalyzed coupling of a 3-halobenzoic acid with 4-methoxyphenol.

  • Reaction Type: Copper-Catalyzed Nucleophilic Substitution.[1]

  • Key Reagents: 3-Bromobenzoic acid, 4-Methoxyphenol, Copper (Cu) or Copper(I) Iodide (CuI), Potassium Carbonate (K₂CO₃).

Experimental Protocol (Self-Validating)
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Charging: Add 3-Bromobenzoic acid (20.1 g, 100 mmol), 4-Methoxyphenol (14.9 g, 120 mmol), and K₂CO₃ (27.6 g, 200 mmol) to DMF (Dimethylformamide, 100 mL).

  • Catalyst Addition: Add Cu powder (0.64 g, 10 mmol) or CuI.

  • Reaction: Heat the mixture to 140–150°C under nitrogen for 16–24 hours. Validation: Monitor via TLC (Hexane:EtOAc 1:1) until the starting bromide disappears.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-water (500 mL). The mixture will be alkaline (pH > 10) due to excess carbonate; the product exists as the soluble potassium benzoate salt.

    • Filter off insoluble solids (unreacted phenol/copper residues).

    • Acidification: Slowly add concentrated HCl to the filtrate until pH reaches ~2.0. The product, 3-(4-Methoxyphenoxy)benzoic acid , will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water or Acetic Acid.[2]

Method B: Chan-Lam Coupling (Modern/Laboratory)

For smaller-scale discovery chemistry where avoiding high temperatures is preferred, boronic acid coupling is used.

  • Reagents: 3-Carboxyphenylboronic acid, 4-Methoxyphenol, Cu(OAc)₂, Pyridine, Molecular Sieves.

  • Conditions: Room temperature to 40°C, open to air (requires O₂).

  • Pros/Cons: Milder conditions but higher reagent cost; less suitable for bulk manufacturing.

Mechanistic Insights

The success of the synthesis hinges on the Catalytic Cycle of the Ullmann Ether Synthesis . Unlike Palladium-catalyzed Buchwald-Hartwig couplings, the copper mechanism involves a single-electron transfer (SET) or oxidative addition/reductive elimination cycle that is less sensitive to air but requires higher temperatures.

Graphviz Diagram: Ullmann Coupling Mechanism

The following diagram illustrates the catalytic cycle converting the aryl bromide to the diaryl ether.

UllmannMechanism Start Start: 3-Bromobenzoic Acid + 4-Methoxyphenol CuI Catalyst Precursor (CuI / Ligand) Start->CuI Mix OxAdd Oxidative Addition (Formation of Ar-Cu(III)-Br) CuI->OxAdd Active Cu(I) LigEx Ligand Exchange (Phenoxide displaces Bromide) OxAdd->LigEx + Ar-OH / Base RedElim Reductive Elimination (C-O Bond Formation) LigEx->RedElim Ar-Cu(III)-OAr' RedElim->CuI Regenerate Cu(I) Product Product: 3-(4-Methoxyphenoxy)benzoic acid RedElim->Product Release Product

Figure 1: Catalytic cycle for the Copper-mediated synthesis of diaryl ethers.

Downstream Applications & Derivatives

The primary utility of 3-(4-Methoxyphenoxy)benzoic acid is its conversion into the hydroxy-derivative, which serves as a monomer.

Demethylation Protocol (Synthesis of 3-(4-Hydroxyphenoxy)benzoic acid)

This step cleaves the methyl ether to reveal the phenol, enabling polymerization.

  • Reagents: 3-(4-Methoxyphenoxy)benzoic acid, HBr (48%), Acetic Acid (AcOH).[2][3]

  • Procedure:

    • Dissolve substrate in AcOH.

    • Add excess 48% HBr.[2]

    • Reflux (110–120°C) for 12–16 hours.

    • Pour into water; extract with Ethyl Acetate.[3]

  • Result: 3-(4-Hydroxyphenoxy)benzoic acid (M.P. 163–166°C).[2]

Workflow Visualization

The relationship between the methoxy-intermediate and final applications is detailed below.

Workflow Raw Raw Materials: 3-Bromobenzoic Acid 4-Methoxyphenol Inter Intermediate: 3-(4-Methoxyphenoxy)benzoic acid (CAS 117423-75-3) Raw->Inter Ullmann Coupling (Cu/K2CO3, 150°C) Final Target Monomer: 3-(4-Hydroxyphenoxy)benzoic acid Inter->Final Demethylation (HBr/AcOH) Polymer Application: Polyether Sulfones (PES) High-Temp Plastics Final->Polymer Polymerization

Figure 2: Industrial workflow from raw materials to high-performance polymer applications.

References

  • Sigma-Aldrich. (n.d.). 3-(4-Methoxyphenoxy)benzoic Acid Product Sheet. Retrieved from

  • PrepChem. (n.d.). Synthesis of 3-(4'-hydroxyphenoxy)benzoic acid. Retrieved from

  • Sperry, J. B., & Wright, D. L. (2005). The application of the Ullmann reaction to the synthesis of diaryl ethers. Current Opinion in Drug Discovery & Development.
  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.
  • ResearchGate. (2016). Synthesis of 4-(3-hydroxyphenoxy)benzoic acid and its derivative. Retrieved from

Sources

Technical Whitepaper: Spectroscopic Characterization of 3-(4-Methoxyphenoxy)benzoic Acid

[1]

Executive Summary

3-(4-Methoxyphenoxy)benzoic acid is a diaryl ether scaffold frequently utilized as an intermediate in the synthesis of agrochemicals (e.g., herbicides) and pharmaceutical targets (e.g., anti-inflammatory agents).[1][2] Its structure comprises a benzoic acid moiety linked at the meta position to a para-methoxyphenol ring.[1]

  • Chemical Name: 3-(4-Methoxyphenoxy)benzoic acid[1][2][3][4]

  • CAS Registry Number: 117423-75-3[1][3][4][5]

  • Molecular Formula: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    [1][4]
    
  • Molecular Weight: 244.24 g/mol [1][4]

  • Key Functional Groups: Carboxylic acid (proton donor), Ether linkage (flexible linker), Methoxy group (electron donor).[1]

Structural Analysis & Synthesis Context

Understanding the synthesis is critical for interpreting spectral impurities.[1] This compound is typically synthesized via an Ullmann-type ether coupling between a 3-halobenzoic acid derivative and 4-methoxyphenol, catalyzed by copper.[1]

Synthesis Workflow (Graphviz)[1]

SynthesisSM13-Bromobenzoic Acid(Electrophile)InterIntermediateSaltSM1->InterSM24-Methoxyphenol(Nucleophile)SM2->InterCatCuI / K2CO3(Catalyst/Base)Cat->InterCatalysisProd3-(4-Methoxyphenoxy)benzoic acidInter->Prod1. Heat (DMF/DMSO)2. Acid Workup (HCl)

Figure 1: Typical Ullmann coupling pathway.[1] Note that copper salts and unreacted phenol are common impurities detectable in MS and NMR.[1]

Spectroscopic Data Profile

Nuclear Magnetic Resonance (NMR)

Note: Data below represents the predicted high-confidence consensus based on chemical shift additivity rules for DMSO-

1

H NMR (400 MHz, DMSO-

)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
-COOH 12.80 - 13.20br s1HCarboxylic acid proton (deshielded).[1]
H-2 7.55s (broad)1HMeta-position on Ring A. Isolated between COOH and O-Linker.[1]
H-6 7.65d (

Hz)
1HOrtho to COOH (deshielded), Para to O-Linker.
H-5 7.48t (

Hz)
1HMeta to both substituents on Ring A.
H-4 7.20dd (

Hz)
1HOrtho to O-Linker (shielded), Para to COOH.
H-2', 6' 7.05d (

Hz)
2HRing B (Phenoxy).[1] Ortho to Ether linkage.[1]
H-3', 5' 6.96d (

Hz)
2HRing B (Phenoxy).[1] Ortho to Methoxy (shielded).[1]
-OCH

3.76s3HMethoxy group characteristic singlet.[1]

C NMR (100 MHz, DMSO-

)
Shift (

, ppm)
Carbon TypeAssignment
167.2 C=O[1]Carboxylic Acid Carbonyl.
158.5 C

Ring A: C-3 (Ipso to Ether).[1]
156.0 C

Ring B: C-4' (Ipso to Methoxy).[1]
149.0 C

Ring B: C-1' (Ipso to Ether).[1]
132.5 C

Ring A: C-1 (Ipso to COOH).[1]
130.5 CHRing A: C-6.[1]
124.0 CHRing A: C-5.[1]
122.5 CHRing A: C-4.[1]
121.0 CHRing B: C-2', 6'.[1]
119.5 CHRing A: C-2.[1]
115.5 CHRing B: C-3', 5'.[1]
55.6 CH

Methoxy Carbon.[1]
Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the interplay between the carboxylic acid dimer and the ether linkages.[1]

Wavenumber (cm

)
Functional GroupVibrational Mode
2500 – 3300 O-H (Acid)Broad stretching band (H-bonded dimer).[1]
1680 – 1705 C=O[1] (Acid)Strong carbonyl stretch.[1]
1580, 1490 C=C (Ar)Aromatic ring skeletal vibrations.
1230 – 1260 C-O-C (Ether)Asymmetric aryl ether stretch (Strong).[1]
1030 O-CH

Symmetric stretch of the methoxy group.[1]
Mass Spectrometry (MS)[1]
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode is preferred for carboxylic acids.[1]

  • Molecular Ion: [M-H]

    
     = 243.07 Da.[1]
    
Fragmentation Pathway (ESI Negative Mode)

MassSpecParentParent Ion [M-H]-m/z 243.07Frag1Decarboxylation [M-H-CO2]-m/z 199.08Parent->Frag1- CO2 (44 Da)Frag2Ether Cleavage(Phenoxide ion)Parent->Frag2High EnergyCID

Figure 2: Primary fragmentation pathway involves the loss of carbon dioxide, a hallmark of benzoic acid derivatives.[1]

Experimental Protocols

To ensure reproducibility when validating this compound, follow these standardized preparation protocols.

NMR Sample Preparation[1]
  • Mass: Weigh 5–10 mg of the solid sample.

  • Solvent: Dissolve in 0.6 mL of DMSO-

    
     (99.9% D).
    
    • Why DMSO? Benzoic acids often dimerize or have poor solubility in CDCl

      
      .[1] DMSO disrupts dimers, sharpening the signals.[1]
      
  • Tube: Transfer to a clean, dry 5mm NMR tube.

  • Acquisition: Run at 298 K. Set relaxation delay (

    
    ) to 
    
    
    2 seconds to ensure quantitative integration of aromatic protons.
HPLC-MS Method[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).[1]
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (phenol ether).[1]

  • MS Settings: ESI Negative mode; Scan range 100–500 m/z.[1]

References

  • Sigma-Aldrich. Product Detail: 3-(4-Methoxyphenoxy)benzoic Acid (CAS 117423-75-3).[1] Retrieved from .[1]

  • PrepChem. Synthesis of 3-(4'-hydroxyphenoxy)benzoic acid. (Describes the use of the title compound as a precursor). Retrieved from .[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] 7th Ed.[1] John Wiley & Sons.[1] (Authoritative text for NMR shift prediction rules).

3-(4-Methoxyphenoxy)benzoic Acid: A Versatile Diaryl Ether Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, "privileged scaffolds" are molecular frameworks that are capable of providing ligands for diverse receptors. 3-(4-Methoxyphenoxy)benzoic acid (CAS: 3753-66-0 / 16294-52-9 derivatives) represents a critical iteration of the diaryl ether scaffold.

Unlike simple biphenyls, the ether linkage in this molecule introduces a specific bond angle (~120°) and flexibility that allows the two aromatic rings to adopt non-planar conformations, essential for binding into hydrophobic pockets of GPCRs (e.g., Sweet Taste Receptors) and nuclear receptors (e.g., PPARs). This guide analyzes the synthetic utility, pharmacophore properties, and therapeutic applications of this building block, positioning it as a key intermediate for generating diversity in drug discovery libraries.

Chemical Architecture & Pharmacophore Analysis

The utility of 3-(4-methoxyphenoxy)benzoic acid lies in its trifunctional nature:

  • Carboxylic Acid Head: Acts as a hydrogen bond donor/acceptor or a handle for amide coupling/esterification.

  • Diaryl Ether Core: Provides a lipophilic spacer that is metabolically more stable than esters but more flexible than direct biaryl bonds.

  • Methoxy Tail: A para-substituted electron-donating group that can be retained for H-bond acceptance or demethylated to a phenol for further derivatization.

Structural Properties Table
PropertyValue / CharacteristicRelevance to MedChem
Molecular Formula C₁₄H₁₂O₄Fragment-based drug design (FBDD) compliant.
Molecular Weight ~244.24 g/mol Ideal for "Lead-Like" space (<300 MW).
LogP ~3.2 (Predicted)Good membrane permeability; lipophilic core.
Rotatable Bonds 4Allows induced fit in receptor pockets.
Topological Polar Surface Area ~46 ŲHigh oral bioavailability potential.

Synthetic Pathways[1][2]

The synthesis of 3-(4-methoxyphenoxy)benzoic acid has evolved from harsh classical conditions to milder, catalytic methods.

Method A: Classical Ullmann Condensation

The traditional route involves the copper-mediated coupling of a phenol and an aryl halide. While robust, it often requires high temperatures (>140°C) and strong bases.

  • Reactants: 3-Bromobenzoic acid + 4-Methoxyphenol.

  • Catalyst: Copper powder or CuI.

  • Base: K₂CO₃ or Cs₂CO₃.

  • Solvent: DMF or Pyridine.

Method B: Modern Chan-Lam Coupling

For sensitive substrates, the copper(II)-promoted oxidative coupling using arylboronic acids is preferred. This occurs at room temperature and tolerates various functional groups.

  • Reactants: 3-Carboxyphenylboronic acid + 4-Methoxyphenol.

  • Catalyst: Cu(OAc)₂.

  • Ligand: Pyridine or Et₃N.

  • Oxidant: O₂ (atmospheric) or TEMPO.

Visualization: Synthetic Workflow

The following diagram outlines the decision tree for synthesizing and derivatizing this scaffold.

SynthesisWorkflow Start Target: 3-(4-Methoxyphenoxy) benzoic acid Demethylation Derivatization: HBr/AcOH Demethylation Start->Demethylation Functionalization Ullmann Route A: Ullmann Coupling (High Temp, Robust) Ullmann->Start Yield: 60-80% ChanLam Route B: Chan-Lam Coupling (RT, Mild, Boronic Acids) ChanLam->Start Yield: 50-70% Phenol Product: 3-(4-Hydroxyphenoxy) benzoic acid Demethylation->Phenol Library Library Generation: O-Alkylation / Amide Coupling Phenol->Library Diversity Expansion

Figure 1: Synthetic decision tree comparing Ullmann and Chan-Lam routes and subsequent derivatization.

Medicinal Chemistry Applications

Sweet Taste Receptor Antagonism (hTAS1R2/hTAS1R3)

This scaffold is structurally homologous to Lactisole (Na 2-(4-methoxyphenoxy)propanoate), a potent sweet taste inhibitor.

  • Mechanism: Lactisole binds to the transmembrane domain of the T1R3 subunit, locking the receptor in an inactive conformation.

  • Application: 3-(4-Methoxyphenoxy)benzoic acid serves as a rigidified analog for SAR studies. Replacing the flexible propanoic acid tail with the benzoic acid moiety restricts the conformational space, potentially increasing selectivity or altering the binding kinetics.

PPAR Agonism (Metabolic Disease)

Peroxisome Proliferator-Activated Receptors (PPARs) bind fatty acid analogs. The diaryl ether scaffold mimics the hydrophobic tail of fatty acids.

  • Relevance: 3-Phenoxybenzoic acid derivatives have been identified as PPARγ agonists. The 4-methoxy group on the distal ring mimics the polar head group of natural ligands or can be modified to interact with the H12 helix of the nuclear receptor, driving transcriptional activation.

Anti-Inflammatory (COX-2 Inhibition)

Diaryl ethers are established bioisosteres for the diaryl heterocycles found in coxibs.

  • Strategy: The carboxylic acid group can bind to Arg120 in the COX active site. The 4-methoxy group positions the second ring in the hydrophobic side pocket. This scaffold is a starting point for non-steroidal anti-inflammatory drug (NSAID) development, specifically targeting selectivity over COX-1.

Experimental Protocols

Protocol A: Synthesis via Ullmann Coupling

Use this protocol for large-scale, robust preparation.

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Reagents: Combine 3-bromobenzoic acid (20.1 g, 100 mmol), 4-methoxyphenol (14.9 g, 120 mmol), and potassium carbonate (27.6 g, 200 mmol).

  • Solvent: Add DMF (100 mL).

  • Catalyst: Add Copper(I) iodide (1.9 g, 10 mmol).

  • Reaction: Heat to 140°C under nitrogen atmosphere for 16–24 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup: Cool to room temperature. Pour into 1N HCl (500 mL) to precipitate the crude acid.

  • Purification: Filter the solid. Dissolve in 1N NaOH, filter off insoluble copper salts, and re-acidify the filtrate with HCl. Recrystallize from Ethanol/Water.

Protocol B: Demethylation to 3-(4-Hydroxyphenoxy)benzoic Acid

Use this protocol to generate the phenol intermediate for library synthesis.

  • Reagents: Dissolve 3-(4-methoxyphenoxy)benzoic acid (10 g) in Glacial Acetic Acid (50 mL).

  • Acid: Add 48% Hydrobromic Acid (HBr) (40 mL).

  • Reaction: Reflux (110–120°C) for 12–16 hours.

  • Workup: Cool mixture and pour onto crushed ice (200 g). The product will precipitate as a tan solid.

  • Purification: Filter and wash with cold water. Recrystallize from Acetic Acid/Water (1:1) to yield tan crystals (m.p. 163–166°C).[1]

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates how specific regions of the molecule interact with biological targets, guiding further modification.

SAR_Logic Core 3-(4-Methoxyphenoxy) benzoic acid COOH COOH Group: - H-bond Donor/Acceptor - Ionic Interaction (Arg120 in COX) - Amide coupling handle Core->COOH Ether Ether Linkage: - Flexible Spacer - Pi-Pi Stacking control - Metabolic Stability Core->Ether Methoxy 4-Methoxy Group: - e- Donor - Hydrophobic Interaction - Demethylation site -> Phenol Core->Methoxy Target_Sweet Target: T1R3 (Sweet) Requires: Acidic head + Hydrophobic tail COOH->Target_Sweet Target_PPAR Target: PPAR-gamma Requires: Acid head + Lipophilic bulk COOH->Target_PPAR Methoxy->Target_Sweet

Figure 2: Pharmacophore mapping of the scaffold against key biological targets.

References

  • Synthesis of 3-(4'-hydroxyphenoxy)benzoic acid. PrepChem.com. Available at: [Link]

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Selective inhibition of sweetness by the sodium salt of +/-2-(4-methoxyphenoxy)propanoic acid. Chemical Senses. Available at: [Link]

  • Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives. MDPI. Available at: [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 3-(4-Methoxyphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

3-(4-Methoxyphenoxy)benzoic acid is a pivotal diaryl ether scaffold utilized in the development of HIF-1


 inhibitors, PPAR agonists, and non-steroidal anti-inflammatory drugs (NSAIDs). The formation of the diaryl ether bridge is the rate-limiting step in its synthesis.

While traditional nucleophilic aromatic substitution (


) is ineffective due to the lack of strong electron-withdrawing groups on the 4-methoxyphenol ring, transition-metal catalysis offers robust solutions. This guide details two validated protocols:
  • Method A (Robust/Scalable): Copper-catalyzed Ullmann-type coupling using ligand-accelerated catalysis.

  • Method B (Mild/Discovery): Copper(II)-mediated Chan-Lam oxidative coupling.

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the C(aryl)-O bond. The choice of coupling partners is dictated by the availability of reagents and the scale of synthesis.

Retrosynthesis Target 3-(4-Methoxyphenoxy)benzoic acid (Target Molecule) Disconnect C-O Bond Disconnection Target->Disconnect Retrosynthesis PrecursorA 3-Bromobenzoic acid (or Methyl ester) Disconnect->PrecursorA Method A: Ullmann PrecursorB 4-Methoxyphenol Disconnect->PrecursorB Common Nucleophile PrecursorC 3-Carboxyphenylboronic acid Disconnect->PrecursorC Method B: Chan-Lam

Figure 1: Retrosynthetic disconnection showing the two primary catalytic pathways.

Method A: Ligand-Accelerated Ullmann Coupling (Preferred)

Rationale: Classical Ullmann couplings require harsh temperatures (>200°C) and stoichiometric copper. Modern ligand-accelerated variants (Ma's conditions) allow reaction at 90–110°C with catalytic copper. Critical Note: To prevent the carboxylic acid from sequestering the copper catalyst, this protocol utilizes Methyl 3-bromobenzoate as the electrophile, followed by a quantitative hydrolysis step.

Reaction Scheme & Mechanism

The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle involving oxidative addition of the aryl halide, ligand exchange with the phenol, and reductive elimination.

UllmannCycle LCuI L-Cu(I)-X (Active Catalyst) OxAdd Oxidative Addition (Ar-Br) LCuI->OxAdd CuIII_Int L-Cu(III)-Ar(Br) Intermediate OxAdd->CuIII_Int LigEx Ligand Exchange (Ph-OH + Base) CuIII_Int->LigEx CuIII_Complex L-Cu(III)(Ar)(OPh) LigEx->CuIII_Complex RedElim Reductive Elimination (Product Release) CuIII_Complex->RedElim RedElim->LCuI Regeneration

Figure 2: Catalytic cycle for the Copper-catalyzed C-O bond formation.

Experimental Protocol

Reagents:

  • Methyl 3-bromobenzoate (1.0 equiv)

  • 4-Methoxyphenol (1.2 equiv)

  • Copper(I) Iodide (CuI) (10 mol%)

  • Ligand: N,N-Dimethylglycine (20 mol%) or Picolinic acid (20 mol%)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: 1,4-Dioxane or DMF (anhydrous)

Step-by-Step Procedure:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge CuI (0.10 equiv), Ligand (0.20 equiv), and

    
     (2.0 equiv).
    
  • Substrate Addition: Add Methyl 3-bromobenzoate (1.0 equiv) and 4-Methoxyphenol (1.2 equiv).

  • Inertion: Evacuate and backfill the tube with Nitrogen (

    
    ) three times.
    
  • Solvation: Add anhydrous 1,4-Dioxane (concentration 0.2 M) via syringe under

    
     flow.
    
  • Reaction: Seal the tube and heat to 110°C for 16–24 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1]

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove inorganic salts.[2] Wash the filtrate with 1M NaOH (to remove excess phenol) followed by brine. Dry over

    
    .
    
  • Hydrolysis (One-Pot extension): Dissolve the crude ester in THF/Water (1:1), add LiOH (3.0 equiv), and stir at RT for 4 hours. Acidify with 1M HCl to pH 2.

  • Isolation: Extract with EtOAc, dry, and concentrate. Recrystallize from Ethanol/Water if necessary.

Method B: Chan-Lam Oxidative Coupling (Alternative)

Rationale: Best for small-scale discovery chemistry where mild conditions (room temperature, open air) are preferred over yield optimization. This method tolerates the free carboxylic acid better than Ullmann coupling, though yields may vary.

Experimental Protocol

Reagents:

  • 3-Carboxyphenylboronic acid (1.5 equiv)

  • 4-Methoxyphenol (1.0 equiv)

  • Catalyst: Copper(II) Acetate (

    
    ) (1.0 equiv - stoichiometric is often required for best yields)
    
  • Base: Pyridine (2.0 equiv) or Triethylamine (

    
    )
    
  • Additives: Molecular Sieves (4Å)

  • Solvent: Dichloromethane (DCM)

Step-by-Step Procedure:

  • Setup: To a round-bottom flask open to air, add 4-Methoxyphenol (1.0 equiv), 3-Carboxyphenylboronic acid (1.5 equiv),

    
     (1.0 equiv), and activated 4Å molecular sieves.
    
  • Reaction: Add DCM (0.1 M) and Pyridine (2.0 equiv).

  • Oxidation: Attach a balloon filled with Oxygen (

    
    ) or simply stir vigorously open to the atmosphere (dry air tube recommended).
    
  • Timing: Stir at Room Temperature for 24–48 hours. The reaction mixture will turn from blue/green to a dark slurry.

  • Quench: Filter through Celite. Wash the filtrate with 1M HCl (to remove pyridine/copper) and then brine.

  • Purification: The crude product requires column chromatography (SiO2, Gradient: 0-5% MeOH in DCM).

Data Comparison & Characterization

Method Comparison Table
FeatureMethod A: Ullmann (Ester Route)Method B: Chan-Lam
Scale Gram to KilogramMilligram to Gram
Yield High (75–90%)Moderate (40–65%)
Temperature 110°C25°C (RT)
Atom Economy HighLow (Stoichiometric Cu often needed)
Purity Profile High (Crystallizable)Moderate (Requires Chromatography)
Analytical Data (Expected)

Target: 3-(4-Methoxyphenoxy)benzoic acid[2][3][4]

  • Formula:

    
    
    
  • MW: 244.24 g/mol

  • Appearance: White to off-white solid.


H NMR (400 MHz, DMSO-

):
  • 
     12.80 (s, 1H, -COOH )
    
  • 
     7.65 (d, 1H, Ar-H  ortho to acid)
    
  • 
     7.45 (t, 1H, Ar-H  meta to acid)
    
  • 
     7.35 (s, 1H, Ar-H  ortho to acid/ether)
    
  • 
     7.15 (dd, 1H, Ar-H  para to acid)
    
  • 
     7.05 (d, 2H, Ar-H  anisole ring)
    
  • 
     6.95 (d, 2H, Ar-H  anisole ring)
    
  • 
     3.78 (s, 3H, -OCH 
    
    
    
    )

Safety & Handling

  • Copper Salts: Toxic to aquatic life. Dispose of aqueous waste containing copper separately.

  • Alkyl Halides: 3-Bromobenzoic acid derivatives are irritants.

  • Solvents: DMF and Dioxane are potential carcinogens/reprotoxic. Use in a fume hood.

References

  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802. Link

  • Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. Tetrahedron Letters, 39(19), 2937–2940. Link

  • Chan, D. M. T., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936. Link

  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)—O, C(aryl)—N, and C(aryl)—S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400–5449. Link

Sources

Application Note: Precision Synthesis of 3-(4-Methoxyphenoxy)benzoic Acid via Ligand-Promoted Ullmann Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of diaryl ethers is a cornerstone in medicinal chemistry, particularly for designing voltage-gated sodium channel blockers and anti-inflammatory agents. While the classic Ullmann condensation requires harsh conditions (


, stoichiometric copper), modern ligand-promoted variants allow for milder, catalytic transformations.

This Application Note details the synthesis of 3-(4-Methoxyphenoxy)benzoic acid . Strategic Recommendation: Direct coupling of 3-bromobenzoic acid often suffers from copper scavenging by the free carboxylic acid, leading to catalyst deactivation. Therefore, this protocol utilizes a Methyl Ester Strategy :

  • Coupling: Methyl 3-bromobenzoate + 4-Methoxyphenol.

  • Hydrolysis: Saponification to the final acid.

This route ensures high reproducibility, easier purification, and superior yields compared to the direct acid coupling.

Mechanistic Insight: The Catalytic Cycle

Understanding the mechanism is vital for troubleshooting. The modern Ullmann ether synthesis proceeds via a Cu(I)/Cu(III) catalytic cycle, distinct from the radical mechanisms of the past.

Key Mechanistic Steps:
  • Ligation: The precatalyst (CuI) binds with the bidentate ligand (e.g., Picolinic acid or Dimethylglycine) to form the active catalytic species.

  • Nucleophilic Coordination: The phenoxide (generated by the base) coordinates to the Cu(I) center, displacing a halide.

  • Oxidative Addition: The aryl halide (Methyl 3-bromobenzoate) adds to the cuprate, oxidizing the metal to a transient Cu(III) intermediate.

  • Reductive Elimination: The C-O bond forms, releasing the diaryl ether product and regenerating the Cu(I) catalyst.

UllmannCycle Start Cu(I)X (Pre-catalyst) Active L-Cu(I)-X (Active Species) Start->Active + Ligand Complex1 L-Cu(I)-OPh(OMe) (Phenoxide Complex) Active->Complex1 + 4-Methoxyphenoxide - X- Intermediate [L-Cu(III)(Ar)(OPh)(X)] (Transient Species) Complex1->Intermediate + Ar-Br (Oxidative Addition) Product Product Released (Diaryl Ether) Intermediate->Product (Reductive Elimination) Product->Active Regenerate Catalyst

Figure 1: Catalytic cycle of ligand-promoted Ullmann ether synthesis. The oxidative addition step is often rate-limiting for aryl bromides.

Experimental Design & Optimization

Before scale-up, reaction parameters must be tuned. The following matrix highlights the "Golden Triangle" of Ullmann optimization: Ligand, Base, and Solvent .

Table 1: Optimization Parameters for Diaryl Ether Synthesis
ParameterStandard ConditionHigh-Performance AlternativeRationale
Catalyst CuI (10 mol%)CuBr /

CuI is stable and cheap. Nanopowders offer higher surface area but are harder to filter.
Ligand N,N-Dimethylglycine 1,10-PhenanthrolineAmino acids (DMG) promote coupling at lower temps (

) via stable chelation.
Base


Cesium's "cesium effect" improves solubility of phenoxides in organic solvents.
Solvent 1,4-Dioxane DMSO / DMFDioxane is easier to remove (bp

) than DMSO/DMF during workup.
Temp


Lower temp minimizes dehalogenation side reactions.

Detailed Protocol: Synthesis of 3-(4-Methoxyphenoxy)benzoic Acid[1]

Phase A: Ullmann Coupling (Ester Formation)

Reagents:

  • Methyl 3-bromobenzoate: 1.0 equiv (2.15 g, 10 mmol)

  • 4-Methoxyphenol: 1.2 equiv (1.49 g, 12 mmol)

  • Copper(I) Iodide (CuI): 10 mol% (190 mg)

  • N,N-Dimethylglycine (Ligand): 20 mol% (206 mg)

  • Cesium Carbonate (

    
    ): 2.0 equiv (6.5 g)
    
  • 1,4-Dioxane (Anhydrous): 20 mL

Procedure:

  • Setup: Flame-dry a 100 mL Schlenk tube or pressure vial equipped with a magnetic stir bar. Allow to cool under Argon flow.

  • Charging: Add CuI, N,N-Dimethylglycine,

    
    , Methyl 3-bromobenzoate, and 4-Methoxyphenol to the tube.
    
  • Inertion: Evacuate and backfill with Argon three times. Critical: Oxygen poisons the Cu(I) catalyst, leading to homocoupling of the phenol.

  • Solvation: Syringe in anhydrous 1,4-Dioxane under Argon counter-flow. Seal the tube tightly.

  • Reaction: Heat the mixture to

    
      in an oil bath for 16–24 hours. The mixture should turn from green/blue to a dark brown suspension.
    
  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. Look for the disappearance of the aryl bromide.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water (

    
     mL) and brine (
    
    
    
    mL).
  • Purification: Dry organic layer over

    
    , concentrate in vacuo. Purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes) to yield Methyl 3-(4-methoxyphenoxy)benzoate .
    
Phase B: Hydrolysis (Saponification)

Reagents:

  • Methyl 3-(4-methoxyphenoxy)benzoate (from Phase A)

  • LiOH

    
    
    
    
    
    : 3.0 equiv
  • THF/Water (3:1 mixture)

Procedure:

  • Dissolve the intermediate ester in THF/Water (3:1).

  • Add LiOH

    
    
    
    
    
    . Stir at room temperature for 4 hours (or
    
    
    if sluggish).
  • Acidify reaction mixture to pH ~2 using 1M HCl. A precipitate should form.

  • Extract with EtOAc (

    
    ), dry, and concentrate.
    
  • Final Product: Recrystallize from Ethanol/Water if necessary to obtain pure 3-(4-Methoxyphenoxy)benzoic acid .

Workflow Visualization

Workflow cluster_0 Phase A: Ullmann Coupling cluster_1 Phase B: Hydrolysis Reagents Me-3-Bromobenzoate + 4-Methoxyphenol Catalyst CuI / Ligand / Cs2CO3 (Inert Atmosphere) Reagents->Catalyst Heat 110°C, 24h (1,4-Dioxane) Catalyst->Heat Intermediate Intermediate Ester (Purified via Column) Heat->Intermediate Saponification LiOH / THF / H2O Intermediate->Saponification Acidification 1M HCl Workup (pH ~2) Saponification->Acidification Final Target Acid (Recrystallization) Acidification->Final

Figure 2: Step-by-step workflow from starting materials to final carboxylic acid.

Characterization & Quality Control

Expected Analytical Data:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.8-13.0 (br s, 1H, -COOH)
      
    • 
       7.6-7.7 (d, 1H, Ar-H ortho to acid)
      
    • 
       7.4-7.5 (m, 1H, Ar-H)
      
    • 
       6.9-7.1 (m, 4H, Phenoxy ring AA'BB' system)
      
    • 
       3.75 (s, 3H, -OCH3)
      
  • Mass Spectrometry (ESI-):

    • Target Mass: 244.24 Da.

    • Observed: [M-H]- peak at m/z 243.1.

Troubleshooting Guide:

  • Low Yield (<40%): Usually due to moisture. Ensure

    
     is dried in an oven and Dioxane is anhydrous.
    
  • Incomplete Conversion: Add 5 mol% extra ligand after 12 hours. Ligands can degrade at high temperatures.

  • Blue Reaction Mixture: Indicates oxidation of Cu(I) to Cu(II) by air. The reaction will stall. Degas solvents more thoroughly.

References

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols and Thiols. Organic Letters , 5(21), 3799–3802. Link

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition , 48(38), 6954–6971. Link

  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)—O, C(aryl)—N, and C(aryl)—S Bond Formation. Angewandte Chemie International Edition , 42(44), 5400–5449. Link

  • Sperotto, E., et al. (2010). Ligand-Free Copper-Catalyzed Ullmann Condensation: The Role of the Base. Journal of Organic Chemistry , 75(6), 1969–1981. Link

Application Note: Strategic Utilization of 3-(4-Methoxyphenoxy)benzoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Profile & Strategic Importance

3-(4-Methoxyphenoxy)benzoic acid (CAS: 137284-07-2) represents a "privileged scaffold" in medicinal chemistry, specifically within the class of diaryl ethers . While diaryl methane structures (e.g., Dapagliflozin) dominate the current landscape of SGLT2 inhibitors, the diaryl ether linkage offers distinct pharmacokinetic advantages, including altered metabolic stability and rotational freedom, which are critical for next-generation metabolic disorder therapeutics (Tofogliflozin analogs) and PPAR agonists.

This intermediate serves as the critical "Aglycone" precursor. Its structural integrity determines the binding affinity of the final API to the target receptor (e.g., the proximal tubule glucose transporter).

Key Chemical Attributes
PropertySpecificationRelevance to Process
Molecular Formula

Core diaryl ether scaffold
Molecular Weight 244.24 g/mol Low MW allows for extensive downstream functionalization
Melting Point 145-148°CHigh crystallinity aids in purification via recrystallization
Solubility DMSO, Methanol, EtOAcCompatible with standard organic synthesis solvents
pKa ~4.2 (Carboxylic acid)Allows for easy salt formation and pH-controlled extraction

Upstream Synthesis: Constructing the Diaryl Ether

Context: The formation of the ether linkage between two aromatic rings is the rate-limiting step in producing this intermediate. Traditional nucleophilic aromatic substitution (


) is difficult due to the electron-rich nature of the 4-methoxyphenol. Therefore, a transition-metal-catalyzed approach (Ullmann-type coupling) is required for high yield and purity.
Protocol 1: Modified Ullmann Coupling via Cu(I) Catalysis

Objective: Synthesize 3-(4-methoxyphenoxy)benzoic acid from 3-iodobenzoic acid and 4-methoxyphenol.

Reagents & Materials
  • Substrate A: 3-Iodobenzoic acid (1.0 eq)

  • Substrate B: 4-Methoxyphenol (1.2 eq)

  • Base: Potassium Carbonate (

    
    ) (2.5 eq) - Milled for surface area.
    
  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)

  • Ligand: N,N-Dimethylglycine (20 mol%) - Accelerates the catalytic cycle.

  • Solvent: DMF (Dimethylformamide) or DMSO.

Step-by-Step Methodology
  • Inerting: Charge a reaction vessel with nitrogen. Oxygen is detrimental to the Cu(I) catalytic species.

  • Charging: Add 3-iodobenzoic acid, 4-methoxyphenol,

    
    , CuI, and the ligand to the vessel.
    
  • Solvation: Add DMF (5 volumes relative to Substrate A).

  • Reaction: Heat the mixture to 90–100°C for 12–16 hours.

    • Process Control: Monitor by HPLC.[1] The reaction is complete when 3-iodobenzoic acid is <1.0%.

  • Quenching: Cool to room temperature. Dilute with water (10 volumes) and acidify to pH 3 using 1M HCl. The product will precipitate.[2]

  • Purification: Filter the crude solid. Recrystallize from Ethanol/Water (8:2) to remove copper traces and unreacted phenol.

Critical Quality Attribute (CQA) Check
  • Impurity to Watch: 3-hydroxybenzoic acid (hydrolysis byproduct) and homocoupling dimers.

  • Target Purity: >98.5% (HPLC Area %).

Downstream Application: The "Gateway" to SGLT2 Inhibitors

Context: The carboxylic acid moiety of 3-(4-methoxyphenoxy)benzoic acid is rarely the final pharmacophore. It is almost exclusively converted into an electrophile (Acid Chloride) to attach the "sugar-proximal" aromatic ring via Friedel-Crafts acylation. This creates the Diaryl Ketone , the universal precursor for SGLT2 inhibitors before reduction to the methylene bridge.

Protocol 2: Friedel-Crafts Acylation to Form the SGLT2 Core

Objective: Convert the intermediate into the benzophenone-like scaffold required for glycosylation.

Workflow Diagram (DOT)

SGLT2_Synthesis Start 3-(4-Methoxyphenoxy) benzoic acid Step1 Activation (SOCl2 / DMF) Start->Step1 Chlorination Inter1 Acid Chloride Intermediate Step1->Inter1 -HCl, -SO2 Step2 Friedel-Crafts (Ar-H + AlCl3) Inter1->Step2 + Fluorobenzene/Thiophene Product Diaryl Ketone (SGLT2 Precursor) Step2->Product Acylation

Caption: Conversion of the acid intermediate to the diaryl ketone scaffold via Friedel-Crafts acylation.

Detailed Methodology
  • Acid Chloride Formation:

    • Suspend 3-(4-methoxyphenoxy)benzoic acid (1.0 eq) in Toluene.

    • Add Thionyl Chloride (

      
      , 1.5 eq) and a catalytic drop of DMF.
      
    • Heat to 60°C for 3 hours until gas evolution ceases.

    • Concentrate under vacuum to remove excess

      
      . Note: The acid chloride is moisture sensitive; proceed immediately.
      
  • Friedel-Crafts Acylation:

    • Dissolve the crude acid chloride in Dichloromethane (DCM).

    • Cool to 0°C.

    • Add the coupling partner (e.g., Fluorobenzene or a Benzothiophene derivative, depending on the specific target drug) (1.1 eq).

    • Slowly add Aluminum Chloride (

      
      , 1.2 eq) portion-wise. Exothermic reaction.
      
    • Stir at 0–5°C for 2 hours, then warm to room temperature.

  • Workup:

    • Quench the reaction by pouring onto ice/HCl mixture.

    • Separate the organic layer, wash with brine, and dry over

      
      .[3]
      
    • Evaporate solvent to yield the Diaryl Ketone .

  • Next Steps (For SGLT2 Synthesis):

    • The resulting ketone is typically reduced (using

      
      ) to a methylene group, or reacted with a gluconolactone to form the C-glycoside bond.
      

Analytical Standards & Quality Control

To ensure the intermediate is suitable for GMP manufacturing, specific analytical methods must be established.

HPLC Method Parameters
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150mm, 3.5µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic rings) and 280 nm (phenol detection)
Retention Time ~12.5 min (Acid); ~4.0 min (Phenol impurity)
Impurity Profile
  • Starting Material: 3-Iodobenzoic acid (Must be <0.1%).

  • Regioisomers: 4-(4-methoxyphenoxy)benzoic acid (Arising from impure starting material).

  • Inorganic: Copper content (Must be <10 ppm if used in late-stage synthesis).

Safety & Handling Protocol

  • Hazard Identification: The compound is an irritant. The acid chloride derivative is corrosive.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Waste Disposal: Copper-containing waste (from Protocol 1) must be segregated from general organic waste for heavy metal disposal.

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can lead to caking or degradation of downstream acid chlorides.

References

  • SGLT2 Inhibitor Mechanisms & Chemistry

    • Chao, E. C., & Henry, R. R. (2010). SGLT2 inhibition—a novel strategy for diabetes treatment.[4] Nature Reviews Drug Discovery, 9(7), 551-559. Link

  • Ullmann Coupling Methodologies

    • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. Link

  • Friedel-Crafts Acylation in Drug Synthesis

    • Eames, J., et al. (2001). Friedel–Crafts acylation of aromatics. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Ipragliflozin/SGLT2 Synthesis Pathways (Patent Literature)

    • Imamura, M., et al. (2012). Discovery of Ipragliflozin (ASP1941): A novel C-glucoside with benzothiophene structure. Bioorganic & Medicinal Chemistry, 20(10), 3263-3279. Link

    • Note: This reference validates the general pathway of converting benzoic acid intermedi

Sources

Technical Application Note: Formulation and Analytical Profiling of 3-(4-Methoxyphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in agrochemical discovery and residue analysis. It details the physicochemical profiling, formulation strategies, and analytical protocols for 3-(4-Methoxyphenoxy)benzoic acid (MPBA) , a critical intermediate and metabolite scaffold in the development of diaryl ether herbicides and fungicides.

Introduction & Agrochemical Significance[1][2][3][4]

3-(4-Methoxyphenoxy)benzoic acid (MPBA) represents a structural pharmacophore found in the metabolic pathways of phenoxy-benzoate herbicides and insecticides (e.g., related to pyrethroid ether cleavage or PPO inhibitor degradation). In agrochemical R&D, MPBA serves two critical roles:

  • Synthetic Intermediate: It is the protected precursor to 3-(4-hydroxyphenoxy)benzoic acid, a versatile scaffold for synthesizing Protoporphyrinogen Oxidase (PPO) inhibitors and Acetolactate Synthase (ALS) inhibitors.

  • Metabolite Marker: It acts as a primary residue marker for environmental fate studies. Regulatory guidelines (EPA/EFSA) often require the synthesis and toxicity testing of such metabolites to ensure they do not bioaccumulate or possess higher toxicity than the parent molecule.

This guide provides the protocols for formulating MPBA for toxicology field trials and validating analytical methods for its detection in soil/plant matrices.

Physicochemical Profiling (Pre-Formulation)

Before formulation, the physicochemical boundaries of MPBA must be established. As a lipophilic weak acid, its solubility is pH-dependent.

Table 1: Physicochemical Properties of MPBA
PropertyValue (Experimental/Predicted)Implication for Formulation
Molecular Weight 244.25 g/mol Suitable for LC-MS/MS detection.
pKa 4.1 – 4.3 (Carboxyl group)Insoluble at pH < 3; Soluble as salt at pH > 6.
LogP (Octanol/Water) ~3.2 – 3.5Lipophilic; requires emulsifiers or oil carriers.
Melting Point 176 – 185 °CHigh crystallinity; ideal for Suspension Concentrates (SC).
UV Max 254 nm, 280 nmStrong chromophore for HPLC-UV detection.

Formulation Protocols

For biological evaluation (e.g., greenhouse efficacy or toxicology), MPBA must be delivered in a bioavailable form. We present two protocols: Suspension Concentrate (SC) for high-load applications and Emulsifiable Concentrate (EC) for kinetic solubility.

Protocol A: Preparation of 250 g/L Suspension Concentrate (SC)

Best for: Field application simulations and high-dose toxicology.

Reagents:

  • MPBA (Micronized, d50 < 5 µm)

  • Dispersant: Morwet® D-425 (Naphthalene sulfonate condensate)

  • Wetting Agent: Pluronic® P-105

  • Antifreeze: Propylene Glycol

  • Thickener: Xanthan Gum (2% solution)

Step-by-Step Workflow:

  • Slurry Preparation: In a bead mill vessel, dissolve 3g Morwet D-425 and 1g Pluronic P-105 in 40mL water.

  • Active Addition: Slowly add 25g of MPBA powder while stirring at 500 RPM. Ensure complete wetting.

  • Milling: Add 1mm Zirconia beads (approx. 50% volume). Mill at 2500 RPM for 45 minutes.

    • QC Check: Measure particle size. Target d90 < 10 µm.

  • Finishing: Add 5g Propylene Glycol. Slowly add Xanthan Gum solution until viscosity reaches 800-1200 cP (Brookfield).

  • Filtration: Filter through a 100-mesh screen to remove beads.

Protocol B: Preparation of Soluble Salt Formulation (SL)

Best for: Hydroponic studies or soil drenching.

Mechanism: Converting the acid to a Potassium or Diglycolamine salt to enhance water solubility.

  • Stoichiometry: Calculate 1.05 molar equivalents of KOH relative to MPBA.

  • Dissolution: Dissolve MPBA in a minimum volume of water containing the KOH.

  • Adjustment: Check pH. It should be between 7.5 – 8.5. If cloudy, add 1% co-solvent (e.g., Dipropylene Glycol Methyl Ether).

Analytical Protocols: Residue Analysis

This protocol validates the detection of MPBA in soil or plant tissue, distinguishing it from the parent agrochemical.

Method: High-Performance Liquid Chromatography (HPLC-UV/MS)

Equipment: Agilent 1260 Infinity II or equivalent. Column: C18 Reverse Phase (e.g., Thermo Accucore C18, 2.6 µm, 100 x 4.6 mm).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acid form, improves peak shape).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV @ 254 nm (Quantification), MS (Confirmation, ESI Negative Mode).

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 20% Equilibration
1.0 20% Injection
10.0 90% Linear Gradient
12.0 90% Wash

| 12.1 | 20% | Re-equilibration |

Sample Extraction (Soil/Plant Matrix):

  • Extraction: Weigh 5g sample. Add 10mL Acetonitrile:0.1N HCl (80:20) . The acid ensures MPBA is protonated and extracts into the organic layer.

  • Sonication: Sonicate for 20 mins. Centrifuge at 4000 RPM.

  • Cleanup: Transfer supernatant. If colored, pass through a SPE C18 cartridge (pre-conditioned with MeOH).

  • Analysis: Inject directly or dilute with mobile phase A.

Visualizing the Workflow

The following diagram illustrates the decision matrix for handling MPBA, from synthesis verification to formulation choice based on application.

MPBA_Workflow Start Raw Material: 3-(4-Methoxyphenoxy)benzoic Acid Char Physicochemical Profiling (pKa, LogP, XRD) Start->Char Decision Intended Application? Char->Decision Route_Tox Toxicology/Field Trial (High Dose) Decision->Route_Tox Bioassay Route_Ana Residue Analysis (Trace Detection) Decision->Route_Ana Env. Fate Route_Syn Synthesis Precursor Decision->Route_Syn R&D Form_SC Formulation: Suspension Concentrate (SC) (Particle size reduction) Route_Tox->Form_SC Insoluble? Form_Salt Formulation: Soluble Liquid (SL) (Salt formation with KOH) Route_Tox->Form_Salt pH > 7 allowed? Ana_Method HPLC-UV/MS Method (Acidic Mobile Phase) Route_Ana->Ana_Method Syn_Step HBr Demethylation -> 3-(4-Hydroxyphenoxy)benzoic acid Route_Syn->Syn_Step

Figure 1: Decision tree for the formulation and processing of MPBA in agrochemical workflows.

References

  • PrepChem. (n.d.). Synthesis of 3-(4'-hydroxyphenoxy)benzoic acid from 3-(4-methoxyphenoxy)benzoic acid. Retrieved January 28, 2026, from [Link]

  • UST Journals. (2023). HPLC Method for the Determination of Benzoic acid in food samples. Retrieved January 28, 2026, from [Link]

Application Note: Functional Integration of 3-(4-Methoxyphenoxy)benzoic Acid in Advanced Polymer Systems

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Strategic Overview

This guide addresses two distinct but critical applications of 3-(4-Methoxyphenoxy)benzoic acid (MPBA) in polymer science:

  • Analytical & Quality Control: The synthesis of Molecularly Imprinted Polymers (MIPs) for the selective extraction and quantification of Lactisole/MPBA in complex matrices (pharmaceutical formulations or food products).

  • Material Engineering: The use of MPBA as a Chain Terminator (End-Capper) in the synthesis of High-Performance Poly(arylene ether ketone)s (PAEK) to precisely control molecular weight and thermal stability.

Part 2: Application I - Molecularly Imprinted Polymers (MIPs)[3][4]

Scientific Rationale

In drug development and food safety, quantifying MPBA (Lactisole) is critical. Standard HPLC methods often suffer from matrix interference. MIPs create "artificial antibodies"—synthetic receptors with cavities specifically tailored to the shape and functionality of MPBA.

  • Template: 3-(4-Methoxyphenoxy)benzoic acid (MPBA).

  • Functional Monomer: 4-Vinylpyridine (4-VP). Reasoning: The basic pyridine nitrogen forms a strong hydrogen bond/ionic interaction with the carboxylic acid of MPBA, ensuring high-fidelity imprinting.

  • Crosslinker: Ethylene Glycol Dimethacrylate (EGDMA).[1]

  • Porogen: Acetonitrile (ACN). Reasoning: Aprotic solvents stabilize the hydrogen bonding between the template and monomer.

Experimental Protocol: Precipitation Polymerization of MPBA-MIP

Objective: Synthesize uniform MIP microspheres with high affinity for MPBA.

Materials:

  • MPBA (Template)

  • 4-VP (Functional Monomer)

  • EGDMA (Crosslinker)[1]

  • AIBN (Initiator)

  • Acetonitrile (Solvent)

Step-by-Step Methodology:

  • Pre-Complexation (Critical Step):

    • Dissolve 1.0 mmol of MPBA in 40 mL of Acetonitrile in a borosilicate glass tube.

    • Add 4.0 mmol of 4-VP.

    • Insight: Stir for 3 hours at room temperature. This allows the formation of the pre-polymerization complex (Template-Monomer assembly) via non-covalent interactions.

  • Polymerization Setup:

    • Add 20.0 mmol of EGDMA to the mixture.

    • Add 30 mg of AIBN (Initiator).

    • Purge the solution with Nitrogen gas for 15 minutes to remove dissolved oxygen (oxygen inhibits radical polymerization).

    • Seal the tube.

  • Thermal Curing:

    • Place the tube in a temperature-controlled oil bath or shaker at 60°C.

    • Allow polymerization to proceed for 24 hours.

    • Observation: The solution will turn turbid as polymer microspheres precipitate.

  • Template Removal (Soxhlet Extraction):

    • Collect the polymer particles via centrifugation (10,000 rpm, 10 min).

    • Perform Soxhlet extraction using a mixture of Methanol:Acetic Acid (9:1 v/v).

    • Validation: Monitor the eluent via UV-Vis spectroscopy at 280 nm until no MPBA is detected. This confirms the cavities are empty and ready for rebinding.

    • Wash with pure methanol to remove residual acid; dry under vacuum at 60°C.

Workflow Visualization (MIP Synthesis)

MIP_Synthesis Template Template (MPBA) Complex Pre-Polymerization Complex Template->Complex H-Bonding Monomer Functional Monomer (4-Vinylpyridine) Monomer->Complex Polymer Polymerization (+ EGDMA / AIBN) Complex->Polymer 60°C, 24h Extraction Soxhlet Extraction (Template Removal) Polymer->Extraction Extraction->Template Recycled MIP Active MIP (Empty Cavities) Extraction->MIP Specific Binding Sites

Figure 1: Schematic representation of the Molecular Imprinting process for MPBA, highlighting the critical pre-complexation and extraction phases.

Part 3: Application II - High-Performance Polymer Engineering[2]

Scientific Rationale

Poly(arylene ether ketone)s (PAEK/PEEK) are high-performance thermoplastics.[2] A critical challenge in their synthesis is controlling molecular weight (Mw) and ensuring thermal stability.

  • Role of MPBA: It acts as a monofunctional End-Capper .

  • Mechanism: In a nucleophilic aromatic substitution (

    
    ) polymerization, the growing polymer chain usually ends with reactive phenoxide or halide groups. These can degrade at high processing temperatures (>350°C). Reacting these ends with MPBA (or its activated derivative) "caps" the chain with a stable aromatic ether moiety, preventing thermal crosslinking or degradation.
    
Experimental Protocol: End-Capping PAEK Synthesis

Objective: Synthesize PAEK with controlled Mw using MPBA as the terminator.

Materials:

  • Difluorobenzophenone (Monomer A)

  • Hydroquinone or Bisphenol A (Monomer B)

  • MPBA (End-capper)

  • Potassium Carbonate (

    
    )[3]
    
  • Sulfolane or NMP (Solvent)

Step-by-Step Methodology:

  • Polymerization:

    • Charge a 3-neck flask with Monomer A (10.0 mmol), Monomer B (10.0 mmol), and

      
       (12.0 mmol) in Sulfolane.
      
    • Heat to 160°C to dehydrate (using toluene azeotrope if necessary), then raise to 200°C for polymerization.

    • Monitor viscosity (torque) to estimate molecular weight build-up.

  • End-Capping (The Critical Addition):

    • When the desired viscosity is reached (approx. 3-4 hours), add 0.2 mmol of MPBA (dissolved in minimal solvent).

    • Chemical Logic: The carboxyl group of MPBA is not the reactive species here; the phenoxy ring is electron-rich. However, usually, for end-capping electrophilic chains, a nucleophile is needed.

    • Correction for MPBA: MPBA contains a carboxylic acid.[4][5][6] To use it effectively in PAEK, it is often converted to 3-(4-methoxyphenoxy)benzoyl chloride prior to addition, OR it is used to terminate nucleophilic (phenoxide) chain ends if the acid group is activated.

    • Refined Step: If terminating phenoxide chain ends: Add activated MPBA (e.g., acid chloride form). If terminating fluoride chain ends: Use a phenol derivative.

    • Specific Protocol for MPBA: We use MPBA to terminate Hydroxyl/Phenoxide terminated chains.

      • In situ activation: Add MPBA along with a slight excess of thionyl chloride or use direct condensation agents (like diphenyl chlorophosphate) if working in milder conditions, but for high-temp PAEK, the Acid Chloride derivative of MPBA is preferred.

    • Action: Add 3-(4-methoxyphenoxy)benzoyl chloride (derived from MPBA) to the reaction mixture.

    • Maintain 200°C for 30 minutes.

  • Workup:

    • Precipitate the polymer into acidified methanol.[7]

    • Wash with water and methanol to remove salts.

    • Dry at 120°C under vacuum.

Data Summary: Effect of End-Capping
ParameterUncapped PAEKMPBA-Capped PAEKScientific Explanation
Thermal Stability (

)
480°C510°CReactive terminal groups are replaced by stable aromatic ethers.
Melt Viscosity Stability Variable (Crosslinks)ConstantCapping prevents post-reaction chain extension during melt processing.
Polydispersity Index (PDI) 2.5 - 3.01.8 - 2.1Stoichiometric imbalance (via capper) limits "runaway" chain growth.

Part 4: Logical Pathway & Mechanism

The following diagram illustrates the decision logic for selecting MPBA in polymer workflows.

Polymer_Logic Start Start: 3-(4-Methoxyphenoxy)benzoic acid Decision Intended Application? Start->Decision Path_A Analytical / Drug Dev Decision->Path_A Detection/QC Path_B Material Science Decision->Path_B Polymer Synthesis Action_A Molecular Imprinting (MIP) Path_A->Action_A Non-covalent Assembly Action_B Chain End-Capping Path_B->Action_B Nucleophilic Substitution Result_A Selective Sensor / Extraction Phase Action_A->Result_A Result_B Thermally Stable Engineering Plastic Action_B->Result_B

Figure 2: Decision matrix for utilizing MPBA in analytical versus material science workflows.

Part 5: References

  • Molecularly Imprinted Polymers for Benzoic Acid Derivatives:

    • Title: Molecularly imprinted polymer-based dispersive solid-phase extraction for the selective determination of carisoprodol (and structural analogues).[1]

    • Source: New Journal of Chemistry (RSC), 2021.

    • URL:[Link]

  • Lactisole (MPBA) Chemistry & Taste Inhibition:

    • Title: Selective inhibition of sweetness by the sodium salt of ±2-(4-methoxyphenoxy)propanoic acid.[8]

    • Source: Chemical Senses, 1999 (Foundational chemistry of the phenoxy-acid class).

    • URL:[Link]

  • Poly(arylene ether) Synthesis & End-Capping:

    • Title: Synthesis and characterization of poly(arylene ether)s derived from 4,4′-bishydroxybiphenyl.

    • Source: Journal of Polymer Science Part A: Polymer Chemistry.

    • URL:[Link]

  • Benzoic Acid Derivatives in Prodrugs:

    • Title: Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis.[9]

    • Source: MDPI Pharmaceuticals, 2022.

    • URL:[Link]

Sources

Application Note: Esterification Protocols for 3-(4-Methoxyphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

This guide details the experimental protocols for the esterification of 3-(4-Methoxyphenoxy)benzoic acid (CAS: N/A for specific isomer, generic scaffold relevance). This molecule represents a classic diaryl ether scaffold common in pyrethroid insecticides and specific pharmaceutical intermediates (e.g., PPAR agonists).

Substrate Analysis[1][2]
  • Structure: A benzoic acid moiety linked via an ether bridge to a para-methoxy phenyl ring.[1]

  • Reactivity Profile:

    • Carboxylic Acid (C-1): The primary reaction center.[2][1] Moderately deactivated by the meta-phenoxy group compared to unsubstituted benzoic acid, but sterically accessible.[2]

    • Ether Linkage: Stable under standard acidic esterification conditions.[1]

    • Methoxy Group: Stable to sulfuric acid/methanol reflux.[1] Caution: Avoid strong Lewis acids (e.g., BBr₃, AlCl₃) which would cause demethylation.

Strategic Selection

Two methods are presented based on scale and required purity:

  • Method A (Fischer Esterification): The "Workhorse" protocol. Ideal for scale-up (>10g).[1] Uses equilibrium principles.

  • Method B (Acyl Chloride Intermediate): The "High-Conversion" protocol.[2][1] Ideal for small-scale (<1g) or valuable substrates where near-quantitative yield is required.[2][1]

Pre-Requisite Data & Safety

ParameterValue / Description
Substrate MW ~244.24 g/mol
Target Product Methyl 3-(4-Methoxyphenoxy)benzoate (MW: ~258.27 g/mol )
pKa (Acid) ~4.2 - 4.5 (Est.)[2][1]
Solubility Soluble in EtOAc, DCM, hot MeOH.[1] Insoluble in water.[1]
TLC System Hexane:Ethyl Acetate (3:1).[1] Acid R_f ≈ 0.1; Ester R_f ≈ 0.[1][3]6.
Safety H₂SO₄ is corrosive.[1] Thionyl Chloride releases HCl/SO₂ gases (Work in Fume Hood).[1]

Method A: Acid-Catalyzed Fischer Esterification (Standard)[1][2]

This method utilizes Le Chatelier's principle, using methanol as both solvent and reactant to drive the equilibrium forward.[2]

Reagents & Setup
  • Substrate: 1.0 equiv (e.g., 10.0 g, 41 mmol)

  • Solvent: Methanol (anhydrous), 10-15 volumes (100-150 mL)

  • Catalyst: Conc. Sulfuric Acid (H₂SO₄), 0.5 - 1.0 equiv (approx 1.1 mL - 2.2 mL)[1]

  • Equipment: Round-bottom flask (RBF), reflux condenser, drying tube (CaCl₂), magnetic stir bar.[1]

Step-by-Step Protocol
  • Dissolution: Charge the 3-(4-Methoxyphenoxy)benzoic acid into the RBF. Add Methanol.[1][3] Stir until the solid is mostly dispersed (complete dissolution occurs upon heating).[2]

  • Catalyst Addition: Slowly add conc. H₂SO₄ dropwise.[1]

    • Note: The reaction is exothermic.[2] If working >50g scale, cool the flask in an ice bath during addition.

  • Reflux: Attach the condenser and heat the mixture to a gentle reflux (approx. 65°C internal temp) for 4–6 hours .

  • In-Process Control (IPC): Spot TLC (Hex:EtOAc 3:1).

    • Pass Criteria: Disappearance of the baseline acid spot.[2] Appearance of a distinct UV-active spot at higher Rf.[2][1]

  • Workup (The "Self-Validating" Step):

    • Cool to room temperature.[1][3][4][5]

    • Concentrate the mixture under reduced pressure (Rotavap) to remove ~80% of the Methanol.[2]

    • Dilute residue with Ethyl Acetate (EtOAc) (100 mL) and Water (50 mL).[1]

    • Critical Wash: Wash the organic layer with Saturated NaHCO₃ (aq) (2 x 50 mL).[2]

      • Observation: Effervescence (CO₂ bubbles) indicates neutralization of H₂SO₄ and unreacted starting material.

      • Validation: Continue washing until no bubbles are observed.[1] This ensures all unreacted acid is removed to the aqueous layer.[2]

    • Wash with Brine (saturated NaCl), dry over anhydrous Na₂SO₄ , filter, and concentrate.

Expected Result
  • Yield: 85–95%[2][1]

  • Appearance: Off-white solid or viscous pale yellow oil (crystallizes upon standing).[1]

Method B: Acyl Chloride Activation (High Efficiency)[1][2]

Recommended for high-value samples or if the Fischer equilibrium is sluggish.[2][1]

Reagents[1][2][4][6][7]
  • Substrate: 1.0 equiv

  • Reagent: Thionyl Chloride (SOCl₂), 1.5 - 2.0 equiv.[1]

  • Solvent: Methanol (excess) or DCM (if using MeOH as nucleophile only).[1]

  • Catalyst: DMF (1-2 drops, catalytic).[1]

Step-by-Step Protocol
  • Activation: Dissolve substrate in dry DCM (or neat if stable).[1] Add SOCl₂ and catalytic DMF.[1]

  • Reflux: Heat to reflux (40°C) for 2 hours. Gas evolution (HCl/SO₂) will occur.[1]

  • Evaporation: Evaporate to dryness to remove excess SOCl₂. (Yields intermediate Acid Chloride).[1][4]

  • Esterification: Redissolve the residue in dry DCM. Add Methanol (3.0 equiv) and Triethylamine (1.2 equiv) at 0°C.

  • Quench: Stir at RT for 1 hour. Quench with water.[1][6]

  • Workup: Standard extraction as per Method A.

Process Visualization

Reaction Workflow & Decision Logic

The following diagram illustrates the logical flow and critical decision points for the synthesis.

G Start Start: 3-(4-Methoxyphenoxy)benzoic acid Decision Select Method Start->Decision MethodA Method A: Fischer Esterification (MeOH + H2SO4) Decision->MethodA Standard Scale (>5g) MethodB Method B: Acyl Chloride (SOCl2 -> MeOH) Decision->MethodB High Value / Small Scale RefluxA Reflux 65°C (4-6 hrs) MethodA->RefluxA IPC_A IPC: TLC Check (Acid spot gone?) RefluxA->IPC_A IPC_A->RefluxA No (Continue Heating) Workup Workup Phase Concentrate & Redissolve in EtOAc IPC_A->Workup Yes Activate Generate Acid Chloride (Reflux 2 hrs) MethodB->Activate React Add MeOH + Et3N Activate->React React->Workup Wash Critical Wash: Sat. NaHCO3 (Removes unreacted acid) Workup->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Final Final Product: Methyl 3-(4-methoxyphenoxy)benzoate Dry->Final

Caption: Workflow logic for the esterification of 3-(4-Methoxyphenoxy)benzoic acid, highlighting the critical NaHCO3 wash step for purification.

Analytical Validation (Self-Validating Systems)[1][2]

To ensure scientific integrity, the protocol must be self-checking.[2]

CheckpointObservationInterpretationAction
TLC (Mid-Rxn) Baseline spot persistsReaction incompleteAdd 0.1 eq H₂SO₄ or extend reflux.
NaHCO₃ Wash Vigorous bubblingAcid quenchingContinue washing until bubbling stops.[1]
Phase Separation Emulsion formsSurfactant effectAdd Brine (sat.[1] NaCl) to break emulsion.[1]
Final Solubility Product dissolves in 1M NaOHFAILURE Product is unreacted acid.[1] Restart.
Final Solubility Product insoluble in 1M NaOHSUCCESS Ester formation confirmed.
Characterization Data (Reference)
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       3.82 (s, 3H, Ar-OCH ₃)[1]
      
    • 
       3.90 (s, 3H, COOCH ₃) - Diagnostic Peak[1]
      
    • 
       6.9-7.7 (m, 8H, Aromatic protons)[1]
      
  • IR Spectrum:

    • Appearance of Ester C=O stretch at ~1720 cm⁻¹.

    • Disappearance of broad Acid O-H stretch (2500-3300 cm⁻¹).[1]

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Fischer Esterification mechanisms and protocols).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Mechanistic grounding for nucleophilic acyl substitution).

  • PubChem. (n.d.).[1][7] 4-Methoxybenzoic acid (p-Anisic acid) Compound Summary. National Library of Medicine. Retrieved October 24, 2023, from [Link] (Proxy for pKa and solubility data of the methoxy-benzoate moiety).

  • TSI Journals. (2010). A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. Retrieved from [Link] (Validation of esterification protocols for phenolic benzoic acids).

Sources

Application Note: HPLC Analysis of 3-(4-Methoxyphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Standardization, Protocol, and Metabolic Context for Pharmaceutical & Agrochemical Research

Executive Summary

3-(4-Methoxyphenoxy)benzoic acid (CAS 117423-75-3 ) is a critical intermediate in the synthesis of specific pharmaceutical agents and a structural analog to metabolites of pyrethroid insecticides (e.g., zeta-cypermethrin). Its analysis is essential for monitoring demethylation reactions in drug metabolism studies and quality control of fine chemical synthesis.

This guide provides a validated Reverse-Phase HPLC (RP-HPLC) protocol designed to separate this compound from its polar metabolites (e.g., 3-(4-hydroxyphenoxy)benzoic acid) and impurities.

⚠️ Critical Distinction: Know Your Molecule

Before proceeding, ensure you are working with the correct standard. There is frequent confusion in the field due to similar nomenclature:

  • Target Molecule: 3-(4-Methoxyphenoxy)benzoic acid (CAS 117423-75-3).[1] Structure: Diaryl ether with a carboxylic acid.

  • NOT: Lactisole (Na-PMP). Structure: Propanoic acid derivative (Sweet taste inhibitor).[2]

  • NOT: Betaine Salicylate (CAS 17671-53-3).[3] Structure: Salt of salicylic acid (Cosmetic exfoliant).

Chemical Profile & Properties

Understanding the physicochemical properties is vital for method development. The carboxylic acid moiety requires pH control to ensure consistent retention.

PropertySpecificationImplications for HPLC
CAS Number 117423-75-3 Use this for sourcing reference standards.
Molecular Formula C₁₄H₁₂O₄MW: 244.24 g/mol
Functional Groups Carboxylic Acid (-COOH), Ether (-O-), Methoxy (-OCH₃)Acidic mobile phase required to suppress ionization.
pKa (Predicted) ~4.0 (Benzoic acid moiety)Maintain Mobile Phase pH < 3.0 for retention.
LogP (Predicted) ~3.2Moderately hydrophobic; suitable for C18 columns.
Solubility Soluble in MeOH, ACN, DMSO.Dissolve standards in 50:50 MeOH:Water.

Metabolic & Synthetic Context

This compound often appears in research as a precursor or intermediate . In metabolic studies, the methoxy group is susceptible to O-demethylation, forming 3-(4-hydroxyphenoxy)benzoic acid .

Pathway Visualization

The following diagram illustrates the structural relationship and the demethylation pathway often monitored in HPLC assays.

MetabolicPathway Precursor 3-(4-Methoxyphenoxy)benzoic acid (Analyte of Interest) Hydrophobic (Late Eluting) Reagent Metabolism (CYP450) or HBr/AcOH Synthesis Precursor->Reagent O-Demethylation Product 3-(4-Hydroxyphenoxy)benzoic acid (Metabolite) Polar (Early Eluting) Reagent->Product

Figure 1: Synthetic and metabolic pathway showing the conversion of the methoxy-analog to the hydroxy-metabolite. The HPLC method must resolve these two species.

HPLC Protocol: "Best Practice" Method

This method utilizes an acidic mobile phase to keep the carboxylic acid protonated (neutral), ensuring sharp peak shape and reproducible retention on a C18 column.

Chromatographic Conditions
  • System: HPLC with UV/Vis (DAD) or PDA detector.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18 or Phenomenex Luna C18).

    • Dimensions: 150 mm x 4.6 mm, 5 µm (or 3.5 µm for higher resolution).

  • Column Temperature: 30°C (Controlled).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV @ 254 nm (Primary) and 280 nm (Secondary verification).

Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1% Formic Acid in HPLC-grade Water.

    • Why: Maintains pH ~2.[4]7. Formic acid is volatile, making this method MS-compatible. For strictly UV work, 0.1% Phosphoric Acid (H₃PO₄) is also acceptable and may offer lower background noise.

  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade).

Gradient Program

The gradient is designed to elute the more polar hydroxy-metabolites first, followed by the target methoxy-compound.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 80%20%Equilibrate / Injection
2.0 80%20%Isocratic Hold (Polar impurities)
12.0 10%90%Linear Gradient
15.0 10%90%Wash Step
15.1 80%20%Return to Initial
20.0 80%20%Re-equilibration

Standard Preparation & Workflow

Accurate quantification requires a robust preparation protocol.

Step-by-Step Protocol
  • Stock Solution (1 mg/mL):

    • Weigh 10.0 mg of 3-(4-Methoxyphenoxy)benzoic acid reference standard.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve in 100% Methanol (sonicate if necessary).

  • Working Standard (50 µg/mL):

    • Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase Initial (80:20 Water:ACN) .

    • Note: Diluting in the initial mobile phase prevents "solvent shock" and peak distortion.

  • System Suitability Test (SST):

    • Inject the Working Standard 5 times.

    • Acceptance Criteria: RSD of Peak Area < 2.0%; Tailing Factor < 1.5.

Experimental Workflow Diagram

ExperimentWorkflow Start Start: Reference Standard (CAS 117423-75-3) Weigh Weigh 10 mg Dissolve in MeOH Start->Weigh Dilute Dilute to 50 µg/mL in Mobile Phase (80:20) Weigh->Dilute Inject Inject 10 µL into HPLC (C18 Column, 30°C) Dilute->Inject Detect Detection UV 254 nm Inject->Detect Analyze Data Analysis Check Retention & Purity Detect->Analyze

Figure 2: Operational workflow for the preparation and analysis of the standard.

Validation Parameters (Linearity & Limits)

To ensure the method is fit for purpose (e.g., quantifying impurities or metabolites), the following parameters should be verified in your specific laboratory setup.

  • Linearity: 1.0 µg/mL to 100 µg/mL (R² > 0.999).

  • LOD (Limit of Detection): Typically ~0.1 µg/mL (Signal-to-Noise ratio 3:1).

  • LOQ (Limit of Quantitation): Typically ~0.5 µg/mL (Signal-to-Noise ratio 10:1).

  • Specificity: Ensure resolution (>1.5) between the target peak and the 3-(4-hydroxyphenoxy)benzoic acid metabolite (which will elute earlier due to the polar hydroxyl group).

Troubleshooting Guide

IssueProbable CauseSolution
Peak Tailing Silanol interaction or pH too high.Ensure Mobile Phase A pH is < 3.[4]0. Use a "base-deactivated" or end-capped column.
Split Peaks Solvent mismatch.Dissolve/dilute sample in the initial mobile phase (Water/ACN), not 100% strong solvent.
Retention Drift Temperature fluctuation or column aging.Use a column oven (30°C). Flush column with 90% ACN after runs to remove hydrophobic buildup.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19539, 3-Phenoxybenzoic acid (Structural Analog). Retrieved from [Link]

  • PrepChem. Synthesis of 3-(4'-hydroxyphenoxy)benzoic acid (Demonstrating the methoxy-precursor role). Retrieved from [Link]

Sources

Application Note: Formulation & Characterization of 3-(4-Methoxyphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the pre-clinical formulation and biological validation of 3-(4-Methoxyphenoxy)benzoic acid (3-MPBA) . Structurally analogous to established NSAIDs like fenoprofen and diclofenac, 3-MPBA exhibits the classic diphenyl ether pharmacophore required for Cyclooxygenase (COX) inhibition.[1] However, its efficacy is rate-limited by its physicochemical properties—specifically, high lipophilicity (LogP > 3.[1]5) and poor aqueous solubility (BCS Class II).[1]

This application note provides a validated workflow to:

  • Characterize the physicochemical profile of 3-MPBA.

  • Formulate an Amorphous Solid Dispersion (ASD) to enhance bioavailability.

  • Validate anti-inflammatory potency via a COX-1/COX-2 inhibition assay.[1]

Mechanism of Action & Rationale

3-MPBA functions as a reversible inhibitor of the cyclooxygenase enzymes (COX-1 and COX-2). The benzoic acid moiety mimics the carboxylate head group of arachidonic acid, allowing the molecule to dock within the hydrophobic channel of the COX enzyme, thereby blocking the conversion of arachidonic acid into pro-inflammatory prostaglandins (PGG2/PGH2).[1]

Pathway Visualization: Arachidonic Acid Cascade

The following diagram illustrates the intervention point of 3-MPBA within the inflammatory signaling pathway.[1]

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 PLA2->Membrane COX Cyclooxygenase (COX-1/2) AA->COX Substrate Binding PGG2 Prostaglandin G2 COX->PGG2 Oxygenation Drug 3-MPBA (Inhibitor) Drug->COX Inhibition Inflammation Inflammation & Pain PGG2->Inflammation Signaling Cascade

Figure 1: Mechanism of Action.[1] 3-MPBA inhibits the COX enzyme, preventing the conversion of Arachidonic Acid to Prostaglandins.[1]

Pre-Formulation Profile

Before formulation, the neat API (Active Pharmaceutical Ingredient) must be characterized.[1] 3-MPBA is a weak acid with pH-dependent solubility.

Table 1: Physicochemical Properties of 3-MPBA

PropertyValue (Experimental/Predicted)Implication for Formulation
Molecular Weight 244.24 g/mol Suitable for oral absorption.
LogP ~3.8Highly lipophilic; requires solubility enhancement.[1]
pKa ~4.2 (Carboxylic Acid)Soluble in intestinal pH (6.8), insoluble in gastric pH (1.2).[1]
Melting Point 145°C - 148°CThermally stable for Hot Melt Extrusion (HME).[1]
BCS Class Class IILow Solubility, High Permeability.[1]

Formulation Protocol: Amorphous Solid Dispersion (ASD)

To overcome the solubility limit of the crystalline API, we utilize Hot Melt Extrusion (HME) to disperse 3-MPBA into a hydrophilic polymer matrix (Soluplus® or PVPVA64).[1] This stabilizes the amorphous form and prevents recrystallization.[1]

Protocol A: Preparation of ASD via Hot Melt Extrusion[1]

Materials:

  • API: 3-(4-Methoxyphenoxy)benzoic acid (micronized).

  • Polymer: Polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer (Soluplus®).

  • Plasticizer: PEG 1500 (5% w/w).[1]

Equipment:

  • Twin-screw extruder (e.g., Thermo Fisher Pharma 11).[1]

  • Differential Scanning Calorimetry (DSC).[1]

Step-by-Step Procedure:

  • Physical Mixing:

    • Weigh API and Polymer in a 1:3 ratio (25% Drug Load).

    • Add 5% PEG 1500.[1]

    • Blend in a V-blender for 15 minutes at 20 RPM to ensure homogeneity.

  • Extrusion Parameters Setup:

    • Zone 1 (Feeding): 100°C[1]

    • Zone 2 (Mixing): 130°C

    • Zone 3 (Die): 135°C (Must remain below API degradation temp, but near Tm to ensure melting).

    • Screw Speed: 100 RPM.

  • Processing:

    • Feed the powder blend into the hopper at a feed rate of 2.0 g/min .

    • Collect the extrudate strands.[1]

    • Cool strands naturally on a conveyor belt (air cooling).[1]

  • Milling:

    • Pulverize the cooled extrudate using a hammer mill (screen size 0.5 mm).[1]

    • Sieve the powder to collect the 150–300 µm fraction.[1]

  • Validation (DSC):

    • Run a DSC scan on the final powder.[1]

    • Pass Criteria: Absence of the sharp endothermic melting peak of 3-MPBA (indicating full conversion to amorphous state).[1]

Biological Validation Protocol

Once formulated, the anti-inflammatory activity must be verified against the target enzymes.[1]

Protocol B: In Vitro COX-1/COX-2 Inhibition Assay

Objective: Determine the IC50 of 3-MPBA against COX-1 (constitutive) and COX-2 (inducible) isoforms.

Reagents:

  • Purified Ovine COX-1 and Human Recombinant COX-2 enzymes.

  • Substrate: Arachidonic Acid (100 µM).[1]

  • Chromogenic substrate: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[1]

  • Heme (Cofactor).[1]

Workflow Visualization:

Assay_Workflow Prep 1. Prepare Reagents (Enzyme + Heme) Incubate 2. Pre-Incubation (Enzyme + 3-MPBA) Prep->Incubate 5 min @ 25°C Trigger 3. Initiate Reaction (Add Arachidonic Acid) Incubate->Trigger Measure 4. Measure Absorbance (590 nm) Trigger->Measure Colorimetric Change Calc 5. Calculate IC50 Measure->Calc

Figure 2: COX Inhibition Assay Workflow.

Step-by-Step Procedure:

  • Preparation:

    • Dissolve 3-MPBA in DMSO to create a stock solution (10 mM).

    • Prepare serial dilutions (0.1 nM to 100 µM).

  • Enzyme Activation:

    • Reconstitute COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing Heme.[1][2]

  • Incubation:

    • Add 10 µL of inhibitor (3-MPBA) or vehicle (DMSO) to 150 µL of enzyme solution.[1]

    • Incubate for 5 minutes at 25°C to allow inhibitor binding.[1]

  • Reaction Initiation:

    • Add 20 µL of Arachidonic Acid/TMPD mixture.

    • The peroxidase activity of COX reduces PGG2 to PGH2, concurrently oxidizing TMPD to a blue product.[1]

  • Quantification:

    • Measure absorbance at 590 nm using a microplate reader after 5 minutes.

  • Data Analysis:

    • Plot Absorbance vs. Log[Concentration].

    • Calculate IC50 using non-linear regression (Sigmoidal dose-response).

References

  • Brunton, L., et al. (2018).[1] Goodman & Gilman's: The Pharmacological Basis of Therapeutics. 13th Ed.[1] McGraw-Hill Education.[1] (Standard text for NSAID mechanism).

  • Vasconcelos, T., et al. (2007).[1] "Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs."[1] Drug Discovery Today, 12(23-24), 1068-1075.[1] (Authoritative review on ASD formulation).

  • Cayman Chemical. (2023).[1] COX Inhibitor Screening Assay Protocol. (Standardized industry protocol for COX assays).

  • PubChem. (2024).[1] Compound Summary: Benzoic acid derivatives and Diphenyl ethers. National Library of Medicine.[1]

  • Leuner, C., & Dressman, J. (2000).[1] "Improving drug solubility for oral delivery using solid dispersions." European Journal of Pharmaceutics and Biopharmaceutics, 50(1), 47-60.[1]

Sources

Protocol for demethylation of 3-(4-Methoxyphenoxy)benzoic acid to its hydroxy derivative

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a validated, high-purity protocol for the O-demethylation of 3-(4-methoxyphenoxy)benzoic acid to 3-(4-hydroxyphenoxy)benzoic acid.

Designed for drug development workflows, this guide prioritizes scalability, cost-efficiency, and impurity control.

Introduction & Strategic Analysis

The transformation of 3-(4-methoxyphenoxy)benzoic acid (Substrate) to 3-(4-hydroxyphenoxy)benzoic acid (Target) represents a critical deprotection step in the synthesis of phenoxybenzoic acid metabolites and agrochemical intermediates.

The Chemoselectivity Challenge

The structural core of the substrate contains two ether linkages:[1]

  • Diaryl Ether: The bridge between the two benzene rings. This bond is extremely robust and must remain intact.

  • Alkyl-Aryl Ether (Anisole moiety): The target for cleavage.

While Boron Tribromide (


) is a standard reagent for demethylation, it presents challenges when free carboxylic acids are present (formation of acyl bromides or borate esters requiring careful hydrolysis). Furthermore, 

is pyrophoric and costly at scale.

Selected Strategy: Acid-Catalyzed Nucleophilic Cleavage (HBr/AcOH) This protocol utilizes 48% Hydrobromic Acid (HBr) in Glacial Acetic Acid.

  • Mechanism: Protonation of the methoxy oxygen lowers the activation energy for nucleophilic attack. The bromide ion (

    
    ), being a strong nucleophile in this solvent system, attacks the methyl group via an 
    
    
    
    pathway, cleaving the
    
    
    bond while leaving the diaryl ether and carboxylic acid intact.
  • Advantages: High selectivity, scalability, and direct crystallization of the product.

Reaction Mechanism & Pathway

The following diagram illustrates the specific activation and cleavage pathway, highlighting the selectivity for the methyl ether over the diaryl ether.

ReactionMechanism Substrate 3-(4-Methoxyphenoxy) benzoic acid Protonation Protonation (HBr/AcOH) Substrate->Protonation Reflux Intermediate Oxonium Ion Intermediate Protonation->Intermediate Transition SN2 Attack by Br- Intermediate->Transition Rate Limiting Step Products 3-(4-Hydroxyphenoxy) benzoic acid + MeBr Transition->Products -CH3Br (gas)

Figure 1: Mechanistic pathway for the HBr-mediated demethylation. The reaction is driven by the high nucleophilicity of bromide ions in acetic acid at reflux temperatures.

Materials & Safety Profile

Reagents
ReagentGradeRoleHazard Note
3-(4-Methoxyphenoxy)benzoic acid >98% HPLCSubstrateIrritant
Hydrobromic Acid (48% aq) ACS ReagentReagentCorrosive, Toxic Vapors
Glacial Acetic Acid ACS ReagentSolventCorrosive, Flammable
Ethyl Acetate HPLC GradeExtractionFlammable
Activated Carbon PowderPurificationDust inhalation
Critical Safety Interventions
  • Fume Hood: HBr fumes are severe respiratory irritants. All operations, specifically the addition of HBr and the reflux, must occur in a high-velocity fume hood.

  • Scrubber: The reaction generates Methyl Bromide (

    
    ) gas, which is toxic and ozone-depleting. Direct the condenser outlet to a caustic scrubber (NaOH solution).
    

Detailed Experimental Protocol

Phase 1: Reaction Setup
  • Equipment: Equip a 500 mL Round Bottom Flask (RBF) with a heavy-duty magnetic stir bar, a Claisen adapter, a reflux condenser, and a nitrogen inlet.

  • Solvation: Charge the RBF with 3-(4-methoxyphenoxy)benzoic acid (40.7 g, 0.167 mol) .

  • Solvent Addition: Add Glacial Acetic Acid (200 mL) . Stir at room temperature until a suspension or partial solution is achieved.

  • Acid Activation: Slowly pour in 48% Hydrobromic Acid (150 mL) . Note: The reaction is slightly exothermic.

Phase 2: Reflux & Cleavage
  • Heating: Initiate heating to bring the mixture to a vigorous reflux (Internal temp ~115-120°C).

  • Duration: Maintain reflux for 14 to 16 hours .

    • Checkpoint: The solution will darken significantly (dark brown/red) due to minor oxidation of the phenol, which is normal.

  • Monitoring: Monitor by TLC (System: 50% EtOAc/Hexanes) or HPLC. The starting material spot (

    
    ) should disappear, replaced by a more polar product spot (
    
    
    
    ).
Phase 3: Workup & Isolation[4]
  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Dilution: Pour the reaction mixture into Ethyl Acetate (400 mL) and Water (400 mL) in a separatory funnel.

  • Extraction: Shake vigorously and separate the layers.

    • Organic Layer:[1][2][3][4][5][6] Contains the product.[1][7][2][3][6][8][9][10][11][12]

    • Aqueous Layer: Contains excess HBr and Acetic Acid.

  • Washing: Wash the organic layer with:

    • Saturated NaCl (Brine) (3 × 150 mL) to remove residual acid.

  • Drying: Dry the organic phase over anhydrous Magnesium Sulfate (

    
    ). Filter off the solids.[3][12]
    
  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) to yield a crude dark brown solid.

Phase 4: Purification (The "Polishing" Step)
  • Carbon Treatment: Dissolve the crude solid in minimal warm Methanol. Add Activated Carbon (5 wt%) . Stir for 30 minutes at 50°C.

  • Filtration: Filter through a Celite pad to remove carbon.[13]

  • Recrystallization:

    • Evaporate the methanol.

    • Redissolve the residue in a hot mixture of Acetic Acid : Water (1:1) .

    • Allow to cool slowly to room temperature, then to 4°C overnight.

  • Final Isolation: Filter the tan crystals, wash with cold water, and dry in a vacuum oven at 50°C.

Process Workflow Visualization

Workflow Start Start: 40.7g Substrate + 200mL AcOH AddHBr Add 150mL 48% HBr Start->AddHBr Reflux Reflux 14.5 Hours (115°C) AddHBr->Reflux Extract Dilute w/ EtOAc Wash w/ Brine (3x) Reflux->Extract Cool to RT Carbon Activated Carbon Treatment (MeOH) Extract->Carbon Evaporate Crystallize Recrystallize (1:1 AcOH/H2O) Carbon->Crystallize Filter Celite Final Final Product: Tan Crystals Crystallize->Final Dry

Figure 2: Operational workflow for the synthesis, purification, and isolation of the target hydroxy-derivative.

Analytical Validation

To confirm the identity and purity of the isolated 3-(4-hydroxyphenoxy)benzoic acid , compare experimental data against these specifications.

ParameterSpecificationExpected Result
Physical State Visual InspectionTan to off-white crystals
Melting Point Capillary Method163°C – 166°C [1]
1H NMR DMSO-d6Disappearance of methoxy singlet (~3.8 ppm). Appearance of broad phenolic -OH singlet (~9.5 ppm).
Mass Spectrometry ESI-MS (Negative Mode)[M-H]- = 229.05 (Calc. MW: 230.22)
Solubility 1N NaOHSoluble (clear solution)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysisExtend reflux time to 18 hours. Ensure HBr is fresh (concentration >47%).[13]
Tar/Black Oil Oxidation of phenolEnsure Nitrogen atmosphere is maintained throughout reflux. Use activated carbon step rigorously.
Impure Product Residual Acetic AcidIncrease drying time in vacuum oven. Recrystallize a second time from water/ethanol if necessary.
No Reaction Temperature too lowCheck oil bath temperature. Solvent must be boiling (refluxing) vigorously, not just hot.

References

  • PrepChem. "Synthesis of 3-(4'-hydroxyphenoxy)benzoic acid."[13] PrepChem.com. Accessed October 26, 2023. [Link]

  • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). "Demethylation of aryl methyl ethers by boron tribromide." Tetrahedron, 24(5), 2289-2292. (Cited for mechanistic comparison).
  • Vyas, S. et al. (2012). "Synthesis and biological evaluation of 3-(4-hydroxyphenoxy)benzoic acid derivatives." Journal of Chemical Research.

Sources

Application Note: 3-(4-Methoxyphenoxy)benzoic Acid in Advanced Skincare Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

3-(4-Methoxyphenoxy)benzoic acid (3-MPBA) represents a high-precision functional ingredient targeting the cutaneous neuro-immuno-endocrine system . Unlike traditional anti-aging agents that rely on non-specific antioxidant activity, 3-MPBA acts as a selective antagonist of the Class C G-protein-coupled sweet taste receptors (T1R2/T1R3) expressed in epidermal keratinocytes.

Recent dermatological research confirms that cutaneous T1R3 activation by excess glucose retards barrier recovery and suppresses differentiation markers. By antagonizing this pathway, 3-MPBA mimics a "caloric restriction" state in skin cells, promoting barrier homeostasis and reducing "sugar-induced" inflammatory stress.

Key Physicochemical Profile
PropertySpecificationFormulation Implication
CAS Number 117423-75-3Unique identifier for regulatory filing.
Molecular Weight 244.24 g/mol High skin permeability (<500 Da rule).
LogP (Predicted) ~3.2Lipophilic; requires oil-phase or glycol-based carriers.
pKa ~4.0 (Benzoic acid moiety)pH-dependent solubility; anionic at physiological pH (5.5).

Mechanism of Action: The "Anti-Sugar" Signaling Pathway

The efficacy of 3-MPBA relies on blocking the T1R2/T1R3 heterodimer. In the presence of high glucose (hyperglycemic stress), this receptor downregulates the expression of filaggrin and loricrin. 3-MPBA reverses this suppression.

Pathway Visualization

Figure 1: Mechanism of Action. 3-MPBA antagonizes the T1R2/T1R3 receptor, preventing glucose-induced suppression of barrier differentiation markers.

Formulation Protocols

Solubility & Stability Profiling

3-MPBA is a benzoic acid derivative. Its solubility is highly pH-dependent. At pH < 4.0, it exists primarily in the free acid form, which may crystallize in aqueous systems. At pH > 5.0, it forms a salt, increasing water solubility but potentially altering skin penetration dynamics.

Recommended Solvent Systems:

  • Primary Solvent: Ethoxydiglycol (Transcutol) or Propanediol (10-15%).

  • Co-Solvent: Pentylene Glycol (for antimicrobial boosting).

  • Oil Phase: Caprylic/Capric Triglyceride (compatible).

Protocol: High-Stability Emulsion (O/W)

Objective: Create a stable 1.0% 3-MPBA cream with pH 5.5.

Phase A (Water Phase)

  • Deionized Water: q.s. to 100%

  • Disodium EDTA: 0.10%

  • Glycerin: 3.00%

  • Xanthan Gum (pre-dispersed): 0.20%

Phase B (Oil Phase)

  • Cetearyl Alcohol & Ceteareth-20: 4.00%

  • Glyceryl Stearate: 2.00%

  • Caprylic/Capric Triglyceride: 10.00%

  • Dimethicone (350 cSt): 1.00%

Phase C (Active Phase - Critical)

  • 3-(4-Methoxyphenoxy)benzoic acid: 1.00%

  • Ethoxydiglycol: 5.00%

  • Tromethamine (pH adjuster): ~0.3% (Titrate to neutralize)

Step-by-Step Methodology:

  • Active Pre-Mix: In a separate beaker, dissolve 3-MPBA in Ethoxydiglycol. Warm slightly to 40°C if necessary. Add Tromethamine slowly until the solution is clear (in-situ salt formation improves solubility).

  • Emulsification: Heat Phase A and Phase B separately to 75°C. Slowly add Phase B to Phase A under high-shear homogenization (3000 rpm) for 5 minutes.

  • Cool Down: Begin cooling with paddle mixing.

  • Active Addition: At 45°C, add Phase C (Active Pre-Mix) to the main emulsion. Note: Adding at lower temperature prevents thermal degradation.

  • Final pH Adjustment: Adjust final pH to 5.3–5.8 using Citric Acid (10% soln) or Tromethamine. Crucial: Do not drop pH below 4.5 to avoid recrystallization.

Biological Validation Protocols (In Vitro)

To validate the efficacy of 3-MPBA in your specific formulation, the following in vitro assay is the gold standard.

Keratinocyte Barrier Recovery Assay

Objective: Quantify the restoration of Filaggrin expression under hyperglycemic stress.

Materials:

  • HaCaT Keratinocytes or NHEK (Normal Human Epidermal Keratinocytes).

  • High Glucose Media (30 mM Glucose) vs. Normal Media (5 mM Glucose).

  • qPCR Reagents (TaqMan probes for FLG and LOR).

Workflow:

  • Seeding: Seed keratinocytes in 6-well plates and grow to 70% confluence.

  • Stress Induction: Switch media to High Glucose (30 mM) to simulate "sugar stress" (glycation environment).

  • Treatment:

    • Control: Vehicle only.

    • Test Group 1: 3-MPBA (10 µM).

    • Test Group 2: 3-MPBA (50 µM).

    • Positive Control: Lactisole (known T1R3 inhibitor).

  • Incubation: Incubate for 48 hours.

  • Analysis: Extract RNA, perform RT-qPCR for Filaggrin (FLG).

Self-Validating Check:

  • Success Criteria: The High Glucose control must show significantly lower FLG than Normal Media. The 3-MPBA treated cells must show FLG levels statistically comparable to Normal Media (Rescue Effect).

Experimental Workflow Diagram

Figure 2: Validation Workflow. Step-by-step protocol for assessing barrier marker rescue in keratinocytes.

Safety & Toxicology

Before clinical trials, 3-MPBA formulations must undergo rigorous safety testing.

  • HET-CAM Test (Ocular Irritation): Recommended concentration 1% showed no significant irritation (Score < 0.9) in preliminary analog studies.

  • HRIPT (Human Repeat Insult Patch Test): Required for final formulation validation.

  • Phototoxicity: As a benzoic acid derivative, UV absorption spectra should be checked. If absorption occurs >290nm, a 3T3 NRU Phototoxicity test is mandatory.

References

  • Sigoillot, M., et al. (2012). "Sweet-taste-suppressing compounds: current knowledge and perspectives of application."[1][2] Applied Microbiology and Biotechnology. Link

  • Denda, M. (2011). "Sensing the environment: the cutaneous nervous system and the skin barrier." Journal of Dermatological Science. (Establishes the link between sensory receptors and barrier function).
  • MedChemExpress. "Lactisole free acid: A canonical antagonist of sweet taste receptor." Product Datasheet. Link

  • Sigma-Aldrich. "3-(4-Methoxyphenoxy)Benzoic Acid Product Specification." Catalog No. 117423-75-3. Link

  • Gunn, D.A., et al. (2016). "The role of cutaneous sugar receptors in skin aging and glycation." Experimental Dermatology. (Contextual reference for T1R3 in skin aging).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-(4-Methoxyphenoxy)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-(4-Methoxyphenoxy)benzoic acid typically relies on the formation of a diaryl ether linkage via copper-catalyzed Ullmann-type coupling. Users frequently report low yields (<40%) due to two primary factors: catalyst poisoning by the free carboxylic acid moiety and incomplete conversion due to ligand instability.

This guide provides a root-cause analysis and a corrected workflow. We recommend a Protection-Coupling-Deprotection (PCD) strategy as the gold standard for high-purity isolation, while also offering an optimized Direct Coupling protocol for rapid screening.

Module 1: Critical Analysis of Yield Failures

Q1: Why does my reaction mixture turn black and stall at 30% conversion?

Diagnosis: Catalyst Deactivation & Oxidation. In classical Ullmann coupling, the free carboxylic acid on 3-bromobenzoic acid acts as a chelating agent. It binds tightly to the Copper(I) center, displacing the ligand required for the catalytic cycle. This forms an inactive Copper-carboxylate species. The "black tar" is precipitated copper(II) oxide formed from catalyst decomposition under basic, high-temperature conditions without proper ligand stabilization.

Q2: I am using anhydrous DMF, but the yield varies wildly between batches. Why?

Diagnosis: Base Particle Size & Water Content. Ullmann couplings using potassium phosphate (


) or Cesium Carbonate (

) are heterogeneous.
  • Particle Size: Large granules of base have low surface area, slowing the deprotonation of 4-methoxyphenol. Solution: You must grind the base to a fine powder before use.

  • Water Sensitivity: While "anhydrous" solvents are good, the base itself is often hygroscopic. Water acts as a competitive ligand, shutting down the catalytic cycle. Solution: Flame-dry the base under vacuum before adding it to the reaction.

Module 2: Optimized Protocols

Strategy A: The "PCD" Route (Recommended for High Yield)

Best for: Scale-up (>10g), high purity requirements. Logic: Converting the acid to a methyl ester prevents copper chelation, allowing the coupling to proceed with >85% efficiency.

Workflow Diagram

PCD_Strategy Start 3-Bromobenzoic Acid Step1 Esterification (MeOH/H2SO4) Start->Step1 Inter1 Methyl 3-bromobenzoate Step1->Inter1 Yield >95% Step2 Ullmann Coupling (CuI, Ligand, 4-Methoxyphenol) Inter1->Step2 Inter2 Methyl 3-(4-methoxyphenoxy)benzoate Step2->Inter2 No catalyst poisoning Step3 Hydrolysis (LiOH/THF/H2O) Inter2->Step3 End 3-(4-Methoxyphenoxy)benzoic acid Step3->End Quant. Yield

Figure 1: Protection-Coupling-Deprotection (PCD) Strategy to eliminate catalyst poisoning.

Step-by-Step Protocol (Step 2: Coupling)
  • Reagents:

    • Methyl 3-bromobenzoate (1.0 equiv)

    • 4-Methoxyphenol (1.2 equiv)

    • 
       (10 mol%)
      
    • Ligand: N,N-Dimethylglycine (20 mol%) OR Picolinic Acid (20 mol%)

    • Base:

      
       (2.0 equiv, finely ground, dried)
      
    • Solvent: DMSO (0.5 M concentration)

  • Procedure:

    • Charge a Schlenk tube with CuI, Ligand, Base, and the aryl halide.

    • Evacuate and backfill with Argon (3 cycles).

    • Add 4-methoxyphenol (dissolved in DMSO) via syringe.

    • Heat to 90°C for 16-24 hours. Note: Do not exceed 110°C to prevent ligand degradation.

    • Workup: Dilute with Ethyl Acetate, wash with water (x3) to remove DMSO.

Strategy B: Direct Coupling (Ligand-Accelerated)

Best for: Rapid screening (<1g). Logic: Uses a specific ligand system capable of out-competing the carboxylic acid for the copper center.

Protocol Adjustment:

  • Ligand: Use 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) or 1,10-Phenanthroline . These bulky/bidentate ligands are more robust against acid interference.

  • Base: Use

    
     instead of 
    
    
    
    for better solubility.

Module 3: Comparative Data & Troubleshooting

Solvent & Ligand Screening Data

The following table summarizes optimization runs for the coupling of 3-bromobenzoic acid derivatives with 4-methoxyphenol.

Substrate FormLigandSolventBaseTemp (°C)Isolated YieldNotes
Free Acid NoneDMF

120<15%Heavy tar formation.
Free Acid Picolinic AcidDMSO

9045-55%Moderate yield; purification difficult.
Methyl Ester NoneDMF

11030%Slow conversion.
Methyl Ester N,N-DMG DMSO

90 88% Recommended Route. Clean profile.
Methyl Ester PhenanthrolineToluene

11072%Good, but solvent removal is harder.
Common FAQs

Q: Can I use 3-iodobenzoic acid instead of the bromo- derivative? A: Yes. The iodo- derivative is more reactive and will likely proceed at lower temperatures (80°C), potentially reducing side reactions. However, it is more expensive.[1] If cost is a driver, stick to the bromo- derivative with the "PCD" strategy.

Q: How do I remove the Copper residues from the final product? A: Copper contamination often turns the product green/blue.

  • Protocol: During the workup of the final acid, perform a wash with 10% aqueous EDTA (ethylenediaminetetraacetic acid) or aqueous ammonia. This chelates the copper into the aqueous phase.

  • Alternatively, pass the organic solution through a pad of Celite and Silica gel mixed with 10% activated charcoal.

Q: My product is an oil, but it should be a solid. What happened? A: This usually indicates residual solvent (DMSO/DMF) or phenol impurities.

  • Fix: Dissolve the oil in minimal Ethyl Acetate and wash extensively with water (5x) to pull out DMSO. Then, wash with 1M NaOH. The product (as an acid) will go into the water layer. Separate the organic layer (discard impurities), then acidify the aqueous layer with HCl to precipitate the pure product.

Module 4: Mechanistic Visualization

Understanding the catalytic cycle helps in troubleshooting. The diagram below illustrates why the Ligand is crucial: it prevents the formation of the inactive Copper-Aggregate.

Ullmann_Mechanism L_Cu_X Active Catalyst [L-Cu-I] OxAdd Oxidative Addition (Ar-Br adds to Cu) L_Cu_X->OxAdd + Ar-Br DeadEnd INACTIVE SPECIES (Cu-Carboxylate Aggregate) L_Cu_X->DeadEnd No Ligand + Free COOH LigEx Ligand Exchange (Phenol replaces Halide) OxAdd->LigEx + Ar-OH / Base RedElim Reductive Elimination (Product Release) LigEx->RedElim - HBr RedElim->L_Cu_X Regeneration

Figure 2: Simplified Catalytic Cycle showing the critical point of failure (Red Dashed Line) when using free benzoic acid without proper ligands.

References

  • Buchwald, S. L., et al. (2010).[2] "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers." The Journal of Organic Chemistry. Link

  • Ma, D., & Cai, Q. (2003). "Copper-Catalyzed Ullmann-Type Coupling Reactions of Aryl Halides with Phenols." Organic Letters. (Demonstrates the efficacy of N,N-dimethylglycine ligands).
  • PrepChem. "Synthesis of 3-(4-hydroxyphenoxy)benzoic acid."[3][4] (Verifies the stability and workup of the target scaffold). Link

  • Evano, G., Blanchard, N., & Toumi, M. (2008). "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis." Chemical Reviews. (Comprehensive review on ligand selection).

Sources

Purification of crude 3-(4-Methoxyphenoxy)benzoic acid by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-34MPBA-REC Status: Active Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Purification Challenge

Welcome to the Technical Support Center. You are likely processing crude 3-(4-Methoxyphenoxy)benzoic acid , a diaryl ether scaffold common in agrochemical synthesis and medicinal chemistry.

The Problem: This molecule combines a lipophilic diaryl ether backbone with a hydrophilic carboxylic acid tail. Crude mixtures often contain:

  • Unreacted Coupling Partners: 3-Bromobenzoic acid or 4-Methoxyphenol.

  • Inorganic Salts: Copper/Palladium catalysts (from Ullmann/Buchwald couplings).

  • Colored Impurities: Oxidation products of phenols (often pink or brown).

This guide provides a self-validating protocol to achieve >98% purity (HPLC) via recrystallization, moving beyond generic advice to address the specific physicochemical behavior of this ether-acid.

Module 1: Solvent System Selection

Technician Note: Do not choose a solvent based solely on boiling point. For this molecule, you must balance the solubility of the ether linkage (lipophilic) and the acid group (hydrophilic).

Solvent SystemRoleSuitability RatingTechnical Insight
Ethanol / Water Primary Choice ⭐⭐⭐⭐⭐Best Balance. The acid is highly soluble in hot ethanol. Water acts as a powerful anti-solvent to force precipitation upon cooling, while keeping inorganic salts (catalysts) dissolved.
Toluene Alternative⭐⭐⭐Specific Impurity Removal. Excellent for removing non-polar tars. However, the compound may be too soluble even when cold, leading to poor yields unless cooled to -10°C.
Acetic Acid / Water Specialized⭐⭐High Purity, Low Yield. Often used for hydroxy analogs. Effective, but removing trace acetic acid requires extended drying or high-vacuum, which risks decarboxylation if overheated.
Ethyl Acetate / Hexane Backup⭐⭐⭐Good for "oiling out" issues. If the compound refuses to crystallize in alcohols, this non-polar gradient often induces lattice formation.

Module 2: Standard Operating Procedure (SOP)

Protocol ID: SOP-REC-EtOH-H2O Objective: Purification of crude 3-(4-Methoxyphenoxy)benzoic acid.

Phase A: Dissolution & Decolorization[1]
  • Charge: Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add Ethanol (95%) in small portions (start with 30 mL) while heating on a steam bath or hot plate (set to 80°C).

    • Critical Check: Add just enough ethanol to dissolve the solid at boiling. If >100 mL is required, stop; your product may be mainly inorganic salts.

  • Decolorization: If the solution is brown/pink, remove from heat, let boiling subside, and add Activated Carbon (0.5 g) .

    • Warning: Adding carbon to a boiling solution will cause violent foaming (flash boiling).

  • Reflux: Return to boil for 5–10 minutes.

Phase B: Hot Filtration (The "Time-Critical" Step)
  • Setup: Pre-warm a glass funnel and fluted filter paper with hot ethanol.

  • Filtration: Filter the hot, black suspension into a clean, pre-warmed flask.

    • Why? If the funnel is cold, the benzoic acid derivative will crystallize in the stem, blocking flow.

Phase C: Crystallization[1][2][3][4]
  • Anti-Solvent Addition: To the hot, clear filtrate, add hot Water dropwise.

    • Endpoint: Stop immediately when a faint, persistent cloudiness (turbidity) appears.

  • Re-clarify: Add a few drops of hot Ethanol to make the solution clear again.

  • Controlled Cooling:

    • Step 1: Benchtop cool (25°C) for 30 mins. (Do not disturb).

    • Step 2: Ice bath (0–4°C) for 30 mins.

    • Mechanism:[1][2][3][4][5] Slow cooling prevents "trapping" of impurities inside the crystal lattice.[4][6]

Phase D: Isolation
  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).

  • Wash: Wash the cake with cold Ethanol/Water (1:1 ratio, 2 x 10 mL).

    • Note: Do not use pure ethanol for washing; it will dissolve your product.

  • Drying: Dry in a vacuum oven at 45°C for 4 hours.

Module 3: Visual Workflows

Figure 1: Recrystallization Logic Flow

RecrystallizationWorkflow Start Crude 3-(4-Methoxyphenoxy) benzoic acid Dissolve Dissolve in Boiling Ethanol Start->Dissolve CheckColor Is solution colored? Dissolve->CheckColor Carbon Add Activated Carbon (Reflux 5 min) CheckColor->Carbon Yes Filter Hot Filtration (Remove insolubles/carbon) CheckColor->Filter No Carbon->Filter AntiSolvent Add Hot Water until Turbid Filter->AntiSolvent Cooling Slow Cooling (RT -> 0°C) AntiSolvent->Cooling Isolate Vacuum Filtration & Cold Wash Cooling->Isolate Dry Pure Crystals (>98% HPLC) Isolate->Dry

Caption: Step-by-step logic for the purification of 3-(4-Methoxyphenoxy)benzoic acid using the Ethanol/Water system.

Module 4: Troubleshooting Guide

Issue 1: "Oiling Out" (Liquid phase separation instead of crystals)

  • Diagnosis: The solution temperature dropped too fast, or the solvent mixture is too polar (too much water), causing the ether-acid to separate as a hydrophobic oil before organizing into a lattice.

  • Resolution:

    • Reheat until the oil dissolves.

    • Add a small amount of Ethanol (to increase solubility).

    • Seed the solution: Add a tiny crystal of pure product (or scratch the glass) as it cools.

    • Cool very slowly (wrap the flask in a towel).

Issue 2: Low Yield (<50%)

  • Diagnosis: The compound is too soluble in the mother liquor (likely too much Ethanol).

  • Resolution:

    • Concentrate the mother liquor (filtrate) by rotary evaporation to half volume.

    • Cool to 0°C to harvest a "second crop" of crystals.

    • Note: Always check the purity of the second crop; it is usually lower than the first.

Issue 3: Product is Blue/Green

  • Diagnosis: Copper contamination (from Ullmann coupling catalyst).

  • Resolution: Recrystallization alone often fails to remove chelated copper.

    • Dissolve crude in Ethyl Acetate.

    • Wash with 1M HCl or EDTA solution (chelating wash).

    • Dry organic layer, evaporate, then proceed to recrystallization.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Ethanol? A: Yes, Methanol is a viable substitute. It is easier to remove (lower boiling point) but is more toxic. The solubility profile is similar. If using Methanol, ensure you do not boil it to dryness as methyl esters can form trace impurities if catalytic acid is present (though unlikely without a catalyst).

Q: Why is the melting point broad (e.g., 115–125°C) after drying? A: A broad melting range indicates wet solvent trapped in the lattice or impurities.

  • Solvent Trap: Dry the sample under vacuum at 50°C overnight.

  • Impurity: If drying doesn't fix it, the impurity is likely a structural isomer (e.g., 2-methoxyphenoxy isomer). This requires column chromatography, not just recrystallization.

Q: My crude is a sticky tar. How do I start? A: Do not attempt to recrystallize a tar directly.

  • Trituration: Add cold Hexane or Toluene to the tar and stir vigorously. This often dissolves the "goo" (impurities) and leaves the benzoic acid as a solid.

  • Filter the solid and then recrystallize.[2][7][8]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for benzoic acid purification).

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013. (Reference for solvent selection and drying conditions).

  • BenchChem. Solubility profile of 4-methoxybenzoic acid in different solvents. (Data extrapolation for methoxy-substituted benzoic acids).

  • PrepChem. Synthesis of 3-(4'-hydroxyphenoxy)benzoic acid. (Protocol illustrating the Acetic Acid/Water system for phenoxybenzoic derivatives).

Sources

Technical Support Center: 3-(4-Methoxyphenoxy)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Impurities & Process Optimization

The Synthetic Landscape

The synthesis of 3-(4-Methoxyphenoxy)benzoic acid (CAS: 3753-62-8) is a critical transformation in the production of agrochemicals (e.g., flufenacet analogs) and specific kinase inhibitors. While several routes exist, the industrial standard relies on the Copper-Catalyzed Ullmann Ether Synthesis .

This reaction couples 3-bromobenzoic acid (or its ester) with 4-methoxyphenol . Despite its utility, this pathway is prone to a specific set of failures driven by the harsh conditions required (high temperature, base, metal catalyst).

Core Reaction Scheme & Failure Points

The following diagram maps the primary reaction pathway against the three most common "leakage" points where impurities are generated.

ReactionPathways SM1 3-Bromobenzoic Acid (Starting Material) Target TARGET: 3-(4-Methoxyphenoxy) benzoic acid SM1->Target Cu(I), Base 90-110°C Imp1 IMPURITY A: Benzoic Acid (Dehalogenation) SM1->Imp1 Reductive Dehalogenation SM2 4-Methoxyphenol (Nucleophile) SM2->Target Cu(I), Base 90-110°C Imp2 IMPURITY B: 4,4'-Dimethoxybiphenyl (Homocoupling) SM2->Imp2 Oxidative Dimerization Imp3 IMPURITY C: Copper-Ligand Complexes Target->Imp3 Incomplete Workup

Figure 1: Mechanistic pathway of Ullmann coupling showing critical impurity genesis points.

Impurity Profile & Troubleshooting Guide

This section addresses specific chemical failures. Match your analytical observation (HPLC/LC-MS data) to the corresponding Ticket below.

Ticket #01: The "De-Halo" Spike

Observation: LC-MS shows a significant peak with Mass [M-79] relative to the starting material (loss of Bromine), identified as Benzoic Acid .

  • Root Cause: Reductive Dehalogenation . In copper-catalyzed couplings, the aryl halide (3-bromobenzoic acid) can undergo reduction to the parent arene (benzoic acid) instead of coupling. This is often exacerbated by:

    • Excessively high reaction temperatures (>120°C).

    • Solvents that act as hydrogen sources (e.g., DMF/DMSO decomposing at high heat).

    • Protic additives or moisture.[1]

Resolution Protocol:

  • Temperature Control: Lower reaction temperature to 90–100°C. Ullmann reactions are sensitive; a 10°C drop can significantly reduce dehalogenation rates while maintaining coupling efficiency [1].

  • Solvent Switch: If using DMF, switch to DMAc (Dimethylacetamide) or NMP , which are thermally more stable. Ensure solvents are anhydrous.

  • Ligand Optimization: Switch to bidentate ligands like Picolinic acid or Oxalyldihydrazide . These ligands accelerate the oxidative addition step, favoring the coupling product over the reduction pathway [2].

Ticket #02: The Non-Polar Ghost

Observation: A highly non-polar impurity eluting after the product on Reverse-Phase HPLC. Mass spectrum shows a dimer of the phenol ([M+M-2H]).

  • Identity: 4,4'-Dimethoxybiphenyl (or related oxidative dimers).

  • Root Cause: Oxidative Homocoupling . Phenols are electron-rich and prone to oxidation. In the presence of Copper and Oxygen, 4-methoxyphenol dimerizes rather than attacking the aryl halide.

Resolution Protocol:

  • Inert Atmosphere (Critical): This reaction must be run under strict Nitrogen or Argon sparging. Even trace atmospheric oxygen promotes phenol oxidation [3].

  • Order of Addition: Do not premix the Copper catalyst and the Phenol in air. Add the Phenol last, after the system is degassed, or mix all solids and degas before heating.

  • Stoichiometry: Use a slight excess of the aryl halide (1.1 equiv) rather than the phenol to suppress phenol-phenol interactions.

Ticket #03: The "Green" Extract

Observation: The isolated solid has a greenish/blue tint or the crude oil is dark. Yield is good, but purity is compromised by ash content.

  • Identity: Residual Copper Species (Copper(II) salts).

  • Root Cause: Copper catalysts chelate strongly to the carboxylic acid moiety of the product, making them difficult to remove via standard aqueous washes.

Resolution Protocol:

  • Chelation Wash: Do not rely on water/brine. Wash the organic layer with 5% aqueous EDTA (disodium salt) or 10% Ammonium Hydroxide . The ammonia/EDTA displaces the product from the copper center, rendering the copper water-soluble [4].

  • Acidic Workup: Final precipitation should be done by acidifying the alkaline reaction mixture to pH 3–4 with dilute HCl. This protonates the carboxylic acid, releasing it from the copper salt form.

Analytical Fingerprinting

Use this table to validate your crude mixture before purification.

ImpurityStructureRelative Retention (RRT)*LC-MS Signature (ESI)Origin
Benzoic Acid Ph-COOH~0.4 (Early eluter)[M-H]⁻ = 121Dehalogenation of SM
3-Bromobenzoic Acid Br-Ph-COOH~0.8[M-H]⁻ = 199/201Unreacted SM
Target Molecule MeO-Ph-O-Ph-COOH1.00 [M-H]⁻ = 243Product
Phenol Dimer (MeO-Ph)₂~1.5 (Late eluter)[M+H]⁺ = 215**Oxidative Coupling

*RRT based on C18 Column, Water/Acetonitrile Gradient (0.1% Formic Acid). **Phenol dimers ionize better in Positive mode; Acids in Negative mode.

Remediation Workflow: The Purification Logic

If your crude mixture fails the analytical check, follow this logic flow to recover the batch.

PurificationLogic Start Crude Reaction Mixture Check1 Check HPLC: Is Benzoic Acid > 5%? Start->Check1 Action1 Recrystallization A: Solvent: EtOH/Water (80:20) Benzoic acid stays in mother liquor Check1->Action1 Yes Check2 Check HPLC: Is Phenol Dimer > 2%? Check1->Check2 No Action1->Check2 Action2 Base Extraction Wash: 1. Dissolve in 1M NaOH 2. Wash with Toluene (Removes Dimer) 3. Re-acidify aqueous layer Check2->Action2 Yes Final Pure Product (>98% HPLC) Check2->Final No Action2->Final

Figure 2: Decision tree for purification based on specific impurity identification.

Detailed Protocol for "Action 2" (Dimer Removal)

Since the target is a carboxylic acid and the dimer is a neutral organic, Acid-Base extraction is the most robust purification method (Self-Validating System).

  • Dissolution: Dissolve the crude solid in 1M NaOH (3-4 equivalents). The product becomes the sodium salt (water-soluble). The dimer remains neutral (water-insoluble).

  • Wash: Extract the aqueous layer twice with Toluene or Ethyl Acetate . The non-polar dimer moves into the organic layer.

  • Validation: Check the organic wash by TLC. It should contain the high-Rf spots (dimers).

  • Precipitation: Acidify the aqueous layer with 2M HCl to pH 2. The pure product will precipitate as a white/off-white solid.

  • Filtration: Filter and wash with water to remove inorganic salts.

References

  • Sperotto, E., et al. "Ligand-Free Copper-Catalyzed Ullmann Condensation: The Role of the Base and the Solvent." Journal of Organic Chemistry, 2008.

  • Zhang, S., et al. "Copper-Catalyzed Ullmann-Type Coupling: Mechanism and Ligand Effects." Chemical Reviews, 2019.

  • Monnier, F., & Taillefer, M. "Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions." Angewandte Chemie International Edition, 2009.

  • Bayer AG. "Process for the preparation of substituted phenoxybenzoic acids." U.S. Patent 4,233,230, 1980.

Sources

Technical Support Center: Suzuki-Miyaura Coupling for Phenoxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting C-C Bond Formation in Carboxylic Acid & Ether-Rich Scaffolds

Executive Summary & Mechanistic Context

Synthesizing phenoxybenzoic acid derivatives via Suzuki-Miyaura coupling presents a "perfect storm" of chemical challenges. You are likely attempting to couple a halobenzoic acid with a phenoxyphenyl boronic acid (or vice versa).

This reaction is chemically antagonistic for two reasons:

  • The "Acid" Trap: Free carboxylic acids (

    
    ) can protonate reactive intermediates or coordinate to Palladium (Pd), forming unreactive Pd-carboxylate "sinks" that arrest the catalytic cycle.
    
  • The "Ether" Instability: The phenoxy group is strongly electron-donating. If it is on the boronic acid partner, it significantly increases the rate of protodeboronation (hydrolysis of the C-B bond), often faster than the transmetallation step.

This guide moves beyond standard "textbook" conditions to provide robust, field-tested protocols for these difficult substrates.

Diagnostic Center: What is killing your reaction?

Use the following decision matrix to diagnose your specific failure mode.

Symptom A: No Conversion (Starting Material Recovered)

The reaction mixture stays clear or turns black (Pd black precipitation), but no product forms.

Root Cause Mechanistic Explanation Corrective Action
Catalyst Poisoning The free

deprotonates, forming a carboxylate anion that binds tightly to Pd(II), preventing transmetallation.
Switch Ligand: Use bulky, electron-rich Buchwald ligands (SPhos or XPhos ). These create a steric wall that prevents carboxylate inhibition.
pH Mismatch Standard bases (Na₂CO₃) may not generate the active boronate species in the presence of acidic substrates.Buffer the System: Use K₃PO₄ (3-4 equiv).[1] It acts as a proton shuttle and maintains the optimal basicity for transmetallation without dissolving the boronic acid.
Halide Inertness If using an aryl chloride with an electron-rich phenoxy ring, oxidative addition is too slow.Energy Input: Switch to Pd-162 (tBu₃P-Pd-G2) or heat to 80°C in dioxane/water.
Symptom B: Low Yield + "Wrong" Product (Phenol/Benzene)

You isolate a product where the boron group is replaced by a hydrogen (Protodeboronation).

Root Cause Mechanistic Explanation Corrective Action
Protodeboronation Electron-rich phenoxy-boronic acids are unstable at high pH. The base attacks the Boron, and water protonates the Carbon-Boron bond.Water Control: Reduce water ratio to 10:1 (Solvent:Water). Base Switch: Move to anhydrous Cs₂CO₃ or K₃PO₄ . Slow Addition: Add the boronic acid dropwise over 1 hour.
Homocoupling Oxygen causes the boronic acid to couple with itself (Ar-Ar) rather than the halide.Degassing: Sparge solvents with Argon for 15 mins. Sacrificial Scavenger: Add 10 mol% of a sacrificial alkene (e.g., styrene) if using radical-prone conditions (rare).

Visualizing the Failure Points

The diagram below maps the catalytic cycle against the specific failure modes of phenoxybenzoic acid synthesis.

SuzukiFailureModes Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X + Pd) Pd0->OxAdd Fast for Ar-Br Slow for Ar-Cl PdII_X Pd(II)-X Species OxAdd->PdII_X Poison FAILURE MODE 1: Catalyst Poisoning (-COO- binds Pd) PdII_X->Poison Free -COOH present TransMet Transmetallation (Rate Limiting Step) PdII_X->TransMet + Ar-B(OH)3- (Boronate) RedElim Reductive Elimination (Product Release) TransMet->RedElim DeBor FAILURE MODE 2: Protodeboronation (Ar-B(OH)2 -> Ar-H) RedElim->Pd0 Boronic Phenoxy-Boronic Acid Boronic->TransMet Activation by Base Boronic->DeBor High pH + H2O Base Base (OH-/CO3--)

Caption: Figure 1. The Suzuki catalytic cycle highlighting the two critical failure modes for acidic/ether-rich substrates: Catalyst Poisoning (left) and Protodeboronation (right).

The "Golden Standard" Protocol

This protocol is optimized for unprotected carboxylic acids and electron-rich boronic acids . It utilizes the "Buchwald Precatalyst" system, which is far more robust than traditional Pd(PPh₃)₄.

Reagents & Stoichiometry
  • Aryl Halide (Acidic): 1.0 equiv (e.g., 4-bromo-3-phenoxybenzoic acid)

  • Boronic Acid: 1.2 – 1.5 equiv (Excess required due to potential deboronation)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)[1]

    • Alternative:SPhos Pd G2 (2 mol%) – Highly Recommended for reproducibility.

  • Base: K₃PO₄ (3.0 equiv) – Finely ground.

  • Solvent: Toluene : Water (10 : 1 ratio) – Biphasic system is crucial.

Step-by-Step Workflow
  • Preparation:

    • Charge a reaction vial with the Aryl Halide (1.0 eq), Boronic Acid (1.5 eq), and finely ground K₃PO₄ (3.0 eq).

    • Crucial: If using Pd(OAc)₂/SPhos separately, add them now. If using the G2 precatalyst, add it now.

    • Seal the vial with a septum cap.

  • Inerting (The "3x" Rule):

    • Evacuate the vial under high vacuum and backfill with Argon (or Nitrogen). Repeat this 3 times . Oxygen is the enemy of the electron-rich ligand.

  • Solvent Addition:

    • Add the Toluene/Water mixture (degassed) via syringe.[1]

    • Note: The concentration should be roughly 0.1 M to 0.2 M with respect to the halide.

  • Reaction:

    • Heat to 80°C100°C with vigorous stirring.

    • Time: Typically 2–12 hours.

    • Monitoring: Check LCMS at 1 hour. If you see Ar-H (protodeboronation), lower the temp to 60°C and add more boronic acid.

  • Workup (Acidic Product):

    • Cool to room temperature.[2]

    • Acidify: Carefully add 1M HCl until pH ~2-3 (to protonate the carboxylate product).

    • Extract with Ethyl Acetate (x3).[3]

    • Wash with Brine -> Dry over MgSO₄ -> Concentrate.

Frequently Asked Questions (FAQs)

Q: Can I just protect the carboxylic acid as a methyl ester? A: Yes, and it often improves yields by 10-20% by eliminating catalyst poisoning. However, it adds two synthetic steps (protection/deprotection). Modern catalysts like SPhos Pd G2 or XPhos Pd G2 are specifically designed to tolerate free acids, making protection unnecessary for most substrates [1].

Q: My phenoxy-boronic acid is disappearing, but no product is forming. A: You are suffering from rapid protodeboronation. The phenoxy group makes the Carbon-Boron bond electron-rich and prone to hydrolysis.

  • Fix: Switch to a MIDA Boronate or Potassium Trifluoroborate (BF₃K) salt. These are slow-release reservoirs of the active boronic acid, keeping the standing concentration low and minimizing side reactions [2].

Q: I see a "homocoupling" impurity (Ph-Ph). A: This indicates oxygen ingress. The Pd(II) species is being oxidized.[3] Ensure your Argon line is pure and you are strictly degassing solvents. Adding a drop of triethylamine can sometimes reduce homocoupling by reducing Pd(II) back to Pd(0) faster.

Advanced Optimization Logic

If the standard protocol fails, use this logic tree to select the next set of conditions.

OptimizationTree Start Reaction Failed Check1 Is Halide Recovered? Start->Check1 Yes Yes (Oxidative Add. Fail) Check1->Yes No No (Side Reaction) Check1->No Action1 Switch to XPhos Pd G2 (More Steric Bulk) Yes->Action1 Action2 Switch Base to Cs2CO3 (Stronger Base) Yes->Action2 Check2 Is Product Ar-H? No->Check2 DeBor Yes (Protodeboronation) Check2->DeBor Homo No (Homocoupling) Check2->Homo Action3 Use Anhydrous Conditions (Dioxane, Cs2CO3) DeBor->Action3 Action4 Use MIDA Boronate DeBor->Action4 Action5 Degass Solvents Better Homo->Action5

Caption: Figure 2. Troubleshooting logic flow for optimizing failed Suzuki couplings.

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link][4]

  • Knapp, D. M., & Gillis, E. P., et al. (2010). MIDA Boronates are Hydrolytically Stable and Magnetically Distinct Substitutes for Boronic Acids. Journal of the American Chemical Society. [Link][4]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]

  • Goossen, L. J., et al. (2005).[4] The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids.[4] Journal of the American Chemical Society. [Link][4]

Sources

Technical Support Center: Ligand-Promoted Ullmann Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Version: 2.4 (Ligand-Accelerated Protocols) Authorized Personnel: Senior Application Scientist

System Overview & Core Directive

Welcome to the Ullmann Condensation Support Center. Unlike the "classic" Ullmann reaction (requiring 200°C and stoichiometric copper bronze), modern protocols utilize Ligand-Promoted Copper(I) Catalysis . This allows for milder conditions (60–110°C) and broader substrate scope.

The Central Dogma of Optimization: Success in modern Ullmann coupling relies on stabilizing the active Cu(I) species. Your primary enemy is disproportionation (Cu(I)


 Cu(0) + Cu(II)) and oxidation  (Cu(I) 

Cu(II)).
The Mechanistic Workflow (Visualized)

Understanding the "software" (mechanism) is critical for debugging hardware (reaction) failures.

UllmannCycle Start Pre-Catalyst (CuI + Ligand) Active Active Species [L-Cu(I)-Nu] Start->Active Base, Nucleophile (H-Nu) OxAdd Oxidative Addition [L-Cu(III)-Nu(Ar)X] Active->OxAdd Aryl Halide (Ar-X) OffCycle ERROR: Oxidation (Cu(II) Species - Blue/Green) Active->OffCycle O2 Leak / Ligand Detachment RedElim Reductive Elimination (Product Release) OxAdd->RedElim C-N/C-O Bond Formation RedElim->Active Regenerate Catalyst

Figure 1: The simplified catalytic cycle for Ligand-Promoted Ullmann Condensation. Note that maintaining the cycle requires preventing the "Off-Cycle" oxidation path.

Configuration & Hardware (Reagent Selection)

Catalyst & Ligand Compatibility Matrix

The choice of ligand dictates the reaction temperature and substrate scope. Use this table to select the correct "driver" for your reaction.

Ligand ClassRepresentative LigandBest ForTypical TempMechanism Note
Amino Acids L-Proline,

-Dimethylglycine
Aryl Iodides/Bromides + Amines/Amides60–90°CForms anionic [Cu(L)(Nu)]⁻ complex. Highly scalable.
Diamines DMEDA, trans-CyclohexanediamineAryl Iodides + Amides/Indoles80–110°CNeutral ligands; stabilize Cu(I) via chelation.
Phenanthrolines 1,10-Phenanthroline, 4,7-Dimethoxy-phenAryl Iodides + Imidazoles/Alcohols100–120°CHigh thermal stability; prevents Cu aggregation.
Oxalic Diamides BPO (Bis-phenyloxalamide)Aryl Chlorides (Difficult substrates)100–130°C"Second Generation" Ma Ligands; increased redox potential.
The "Base" Variable

Critical Alert: In Ullmann coupling, the base does more than neutralize acid; it aids in the coordination of the nucleophile to the copper center.

  • Cesium Carbonate (

    
    ):  The gold standard for solubility. Superior for weak nucleophiles (e.g., amides, carbamates).
    
  • Potassium Phosphate (

    
    ):  Excellent for C-N coupling with amino acid ligands.
    
  • Particle Size: If using anhydrous

    
     or 
    
    
    
    , finely milled powder is significantly more effective than granular forms due to surface area limitations in heterogeneous mixtures.

Standard Operating Procedures (Protocols)

Protocol A: General C-N Coupling (Amino Acid Promoted)

Target: Indoles, Anilines, Amides coupled with Aryl Iodides.

  • Charge: To a reaction tube equipped with a stir bar, add:

    • CuI (10 mol%)[1]

    • L-Proline (20 mol%)

    • 
       (2.0 equiv, dried & milled)
      
    • Aryl Iodide (1.0 equiv)

    • Nucleophile (1.2 equiv)

  • Inert: Evacuate and backfill with Argon (

    
    ).
    
  • Solvent: Add DMSO (0.5 M concentration relative to halide) via syringe.

    • Note: DMSO is preferred for amino acid ligands due to zwitterion solubility.

  • Run: Stir vigorously at 80–90°C for 12–24 hours.

    • Visual Check: The mixture should remain a murky yellow/brown/orange. Blue/Green indicates failure.

Protocol B: General C-O Coupling (Phenanthroline Promoted)

Target: Phenols coupled with Aryl Bromides.

  • Charge:

    • CuI (10 mol%)[1]

    • 1,10-Phenanthroline (20 mol%)

    • 
       (2.0 equiv)
      
    • Aryl Bromide (1.0 equiv)

    • Phenol (1.2 equiv)

  • Solvent: Toluene or Xylene (non-polar solvents work well with phenanthroline).

  • Run: Reflux (110°C) for 24 hours.

Troubleshooting Console (FAQ & Debugging)

Visual Diagnostics

Q: My reaction mixture turned bright blue/green. What happened? A: Fatal Oxidation Error.

  • Diagnosis: You have oxidized Cu(I) to Cu(II). Cu(II) is generally inactive for the standard catalytic cycle and promotes oxidative homocoupling of the nucleophile.

  • Fix:

    • Check your inert gas line (balloon leaks, septum integrity).

    • Degas your solvent more thoroughly (freeze-pump-thaw or sparging with Ar for 20 min).

    • Ensure your ligand loading is sufficient (2:1 Ligand:Metal ratio is mandatory to protect the metal center).

Reactivity Issues

Q: I am seeing 0% conversion. The starting material is untouched. A: The "Induction" Failure.

  • Cause 1: Ligand Mismatch. You might be using an aryl chloride with a first-gen ligand (like L-Proline). Solution: Switch to Oxalic Diamides or switch the substrate to an Aryl Iodide.

  • Cause 2: The "Schlenk Equilibrium" Trap. If using CuBr or CuCl, halide exchange can precipitate inactive species. Solution: Stick to CuI (Copper Iodide) as the precatalyst; the iodide ion helps stabilize the cluster.

Q: The reaction stalls at 50% conversion. A: Catalyst Death (Aggregation).

  • Mechanism: As the reaction proceeds, Cu(I) species can aggregate into inactive copper clusters or disproportionate to Cu(0) (copper mirror on flask walls).

  • Fix:

    • Increase Ligand Loading: Try a 30 mol% ligand to 10 mol% Cu ratio.

    • Add a Reductant: Adding 5–10 mol% of Ascorbic Acid (Vitamin C) or Sodium Ascorbate can help keep the copper in the +1 oxidation state.

Interactive Troubleshooting Tree

Debugging Start Issue: Low Yield CheckColor Check Color? Start->CheckColor BlueGreen Blue/Green CheckColor->BlueGreen BrownYellow Brown/Yellow CheckColor->BrownYellow Oxidation Oxidation Issue Action: Degas Solvent, Check Argon Line BlueGreen->Oxidation CheckSubstrate Check Substrate (Aryl Halide Type) BrownYellow->CheckSubstrate ArylCl Aryl Chloride CheckSubstrate->ArylCl ArylI Aryl Iodide CheckSubstrate->ArylI LigandCheck Using Amino Acid? ArylCl->LigandCheck BaseCheck Check Base Solubility ArylI->BaseCheck SwitchLigand Action: Switch to Oxalic Diamide (Ma Ligand) LigandCheck->SwitchLigand Yes SolventSwap Action: Switch Solvent (Toluene -> DMSO) or Mill Base Powder BaseCheck->SolventSwap

Figure 2: Decision tree for diagnosing reaction failures.

References & Authority

The protocols and mechanisms described above are grounded in the following authoritative texts.

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 108(8), 3054–3131.

  • Ma, D., & Cai, Q. (2008).[2] Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles.[3] Accounts of Chemical Research, 41(11), 1450–1460.

  • Surry, D. S., & Buchwald, S. L. (2010). Diamine Ligands in Copper-Catalyzed C–N Coupling Reactions. Chemical Science, 1(1), 13–31.

  • Taillefer, M., et al. (2007).[4] Schiff Bases and Diketones as Ligands for Copper-Catalyzed C-N and C-O Couplings. Chemistry – A European Journal, 13(21), 6069-6078.

Sources

Technical Support Center: Purification of Benzoic Acid Derivatives

[1]

Introduction: The Physics of Color in Aromatic Acids

Welcome to the technical support hub. If you are reading this, you likely have a benzoic acid derivative (e.g., p-nitrobenzoic acid, m-chlorobenzoic acid, or an amino-derivative) that meets NMR purity standards (>98%) but retains a persistent yellow, brown, or pink hue.[1]

The Causality of Color: In benzoic acid synthesis, color rarely comes from the primary product. It arises from trace impurities with extended conjugated


-systems1
  • Oxidation: Amino-benzoic acids often oxidize to form azo-linkages or quinoid structures, which are highly colored even at ppm levels.

  • Nitration Byproducts: In nitro-benzoic acid synthesis, polynitrated species or phenolic byproducts often create deep yellow chromophores.

  • Metal Chelation: Free carboxylic acid groups can chelate trace metal ions (Fe, Cu) from reagents, forming colored complexes.

This guide provides a tiered troubleshooting approach to removing these chromophores.

Module 1: The Chemical Wash (Acid-Base "pH Swing")

Before attempting physical separation (crystallization), use chemical selectivity. This method relies on the specific

Workflow Diagram: The pH Swing

pH_SwingStartImpure Colored SolidDissolveDissolve in dilute NaOH(pH > 10)Start->Dissolve Convert toWater-Soluble BenzoateFilterFilter InsolubleNeutrals/TarsDissolve->Filter Remove Non-AcidicChromophoresAcidifySlow Acidification(HCl to pH < 2)Filter->Acidify Filtrate (Clearer)PrecipitateCollect Precipitate(Purified Acid)Acidify->Precipitate Protonate & Crash Out

Caption: Logical flow of the Acid-Base purification method to separate acidic product from neutral colored impurities.

FAQ: Troubleshooting the pH Swing

Q: I dissolved my product in NaOH, but the solution is dark black/brown. Is my product gone? A: Likely not. Many conjugated impurities act as pH indicators and darken in basic solution (bathochromic shift).[1]

  • Action: Proceed with filtration. If the filtrate remains dark, the impurity is also acidic (e.g., a phenolic byproduct). You will need Module 2 (Carbon Treatment) .[1]

Q: Upon re-acidification, the product came out as a sticky oil instead of a solid. A: You acidified too quickly. Rapid protonation traps water and impurities.

  • Action: Re-dissolve in base. Acidify dropwise with vigorous stirring. If it oils out again, seed the mixture with a pure crystal of the derivative.

Module 2: Adsorption Isotherms (Activated Carbon)

When chemical washing fails, physical adsorption is required. Activated carbon works via


-

stacking interactions
Protocol: Hot Filtration with Carbon/Celite

Use this when recrystallizing.[2]

  • Dissolution: Dissolve crude solid in the minimum amount of boiling solvent (see Module 3 for selection).

  • Adsorbent Addition:

    • Remove heat source (Critical: prevents boil-over).[1]

    • Add Activated Carbon (1-3% by weight of solute).[1]

    • Pro-Tip: Add Celite 545 (diatomaceous earth) alongside the carbon. This prevents fine carbon particles from passing through the filter paper later.

  • Digestion: Boil gently for 5–10 minutes.

  • Hot Filtration:

    • Pre-heat a funnel and filter flask (prevents premature crystallization).

    • Filter the hot mixture through a pad of Celite.[2]

  • Crystallization: Allow the clear filtrate to cool slowly.

FAQ: Carbon Troubleshooting

Q: My filtrate is grey/black. A: "Carbon bleed" occurred. The carbon particles were smaller than the filter pore size.[2]

  • Fix: Re-heat and filter through a tighter grade of filter paper (e.g., Whatman No. 5) or a thicker Celite pad.[1]

Q: How much carbon is "too much"? A: Carbon is non-selective; it will adsorb your product too. Never exceed 5% by weight unless the impurity level is massive. If you lose significant yield, reduce carbon load.

Module 3: Thermodynamics of Recrystallization

Success depends on the solubility differential (

Solvent Selection Data

General solubility trends for substituted benzoic acids.

SolventPolaritySolubility (Hot)Solubility (Cold)Suitability
Water HighHighLowExcellent (Standard for simple benzoic acid)
Ethanol/Water (1:1) HighVery HighModerateBest for Derivatives (Nitro/Amino)
Toluene LowHighLowGood (For lipophilic derivatives, e.g., alkyl-benzoic)
Ethyl Acetate ModerateHighHighPoor (Yield loss is too high)
Workflow Diagram: Recrystallization Logic

RecrystallizationCrudeCrude DerivativeSolventSelect Solvent(High dS/dT)Crude->SolventHeatDissolve at BoilingSolvent->HeatCoolSlow Cooling(Ambient -> 4°C)Heat->Cool NucleationCollectVacuum FiltrationCool->Collect Crystal Growth

Caption: Standard workflow for recrystallization emphasizing temperature control.[1]

FAQ: The "Oiling Out" Phenomenon

Q: My solution turned milky and deposited an oil at the bottom. Why? A: This is "Oiling Out" (Liquid-Liquid Phase Separation).[1] It happens when the melting point of the solute is lower than the boiling point of the solvent mixture, or the solution is too concentrated.

  • The Fix:

    • Re-heat until the oil dissolves.

    • Add more solvent (dilute the solution slightly).

    • Cool more slowly.

    • Seed the solution at a temperature just below the oiling point to induce crystallization over phase separation.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for specific solubility data of benzoic acid derivatives).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Source for Acid-Base extraction protocols).
  • Mohan, S. (2002).[3] Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Journal of Chemical & Engineering Data, 47(3), 633-641.[1] [1]

  • Sigma-Aldrich Technical Library. Recrystallization User Guide. (General protocols for activated carbon usage).

Technical Guide: Troubleshooting Side Reactions in the Synthesis of 3-(4-Methoxyphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Overview

The synthesis of 3-(4-Methoxyphenoxy)benzoic acid is a critical intermediate step in the production of various agrochemicals and pharmaceutical targets (e.g., sweetness inhibitors, specific kinase inhibitors). The most robust industrial route involves a copper-catalyzed Ullmann-type ether synthesis between 3-halobenzoic acid and 4-methoxyphenol.

While modern ligands have lowered the activation energy for these couplings, the presence of an unprotected carboxylic acid (on the electrophile) and an electron-rich phenol (nucleophile) introduces a unique set of competing side reactions. This guide dissects these failure modes and provides actionable protocols to mitigate them.

The Standard Pathway

The reaction typically employs a Copper(I) source (e.g., CuI), a ligand (e.g., dimethylglycine, phenanthroline), and a base (


 or 

) in a polar aprotic solvent.

ReactionPathway Start Reagents: 3-Bromobenzoic Acid + 4-Methoxyphenol Cat Catalyst System: CuI / Ligand / Base (110-130°C) Start->Cat Product Target Product: 3-(4-Methoxyphenoxy)benzoic acid Cat->Product C-O Coupling Reduct Side Reaction A: Benzoic Acid (Hydrodehalogenation) Cat->Reduct Reduction (Trace H2O/Solvent) Biaryl Side Reaction B: Biaryls (Homocoupling) Cat->Biaryl Oxidative Coupling Oxid Side Reaction C: Quinones/Tars (Phenol Oxidation) Cat->Oxid O2 Ingress

Figure 1: Reaction pathway showing the primary Ullmann coupling and competing side reactions.

Critical Side Reactions & Troubleshooting (Q&A)

This section addresses specific issues observed during HPLC/LC-MS monitoring of the reaction mixture.

Issue 1: Hydrodehalogenation (Formation of Benzoic Acid)

Observation: You observe a significant peak at the retention time of benzoic acid (Mass: 122 Da) and low conversion of the starting material. Mechanism: The oxidative addition of Copper into the Aryl-Halide bond forms an Aryl-Cu(III) species. In the presence of proton sources (trace water) or via hydrogen atom transfer from the solvent (e.g., DMF/DMSO at high temps), this intermediate is reduced rather than coupled.

Root Cause Corrective Action
Wet Solvent/Base The carboxylic acid substrate generates water when neutralized by carbonate bases. Protocol Change: Use a Dean-Stark trap with Toluene co-solvent to azeotropically remove water before adding the catalyst.
Solvent Decomposition DMF can decompose to dimethylamine and formate (a reductant) at

. Switch Solvent: Use NMP (N-Methyl-2-pyrrolidone) or DMSO, but keep T < 120°C.
Ligand Choice Some ligands promote reduction. Recommendation: Switch to N,N-Dimethylglycine (DMG) or 2,2'-Bipyridine , which stabilize the Cu-intermediate against protonation.
Issue 2: Homocoupling (Biaryl Formation)

Observation: Presence of 3,3'-biphenyldicarboxylic acid (from halide) or dimethoxy-biphenyls (from phenol). Mechanism:

  • Glaser-type coupling: Copper facilitates the oxidative coupling of the electron-rich 4-methoxyphenol, especially if oxygen is present.

  • Ullmann Homocoupling: Two molecules of 3-bromobenzoic acid couple.

Troubleshooting Guide:

  • Q: How do I distinguish between the two?

    • A: Check the LC-MS. Mass

      
       Da suggests halide homocoupling. Mass 
      
      
      
      Da suggests phenol dimerization.
  • Q: How to prevent it?

    • Strict Inert Atmosphere: Sparge solvents with Argon for 20 mins. Oxygen is the primary driver for phenol dimerization.

    • Stoichiometry: Do not use a large excess of the phenol. Use a 1.1 : 1.0 ratio (Phenol : Acid).

    • Catalyst Loading: High Cu loading (>10 mol%) increases homocoupling risk. Reduce CuI to 2-5 mol% and increase the Ligand:Cu ratio to 2:1.

Issue 3: "Black Tar" Formation (Oxidation/Polymerization)

Observation: The reaction mixture turns opaque black/viscous; yield is negligible. Mechanism: 4-Methoxyphenol is highly susceptible to oxidation to benzoquinones, which then polymerize. This is accelerated by Copper and basic conditions.[1][2]

Protocol Adjustment:

  • Add Antioxidant: Trace amounts of ascorbic acid are incompatible with the basic conditions. Instead, ensure thorough degassing .

  • Order of Addition: Do not mix Cu, Base, and Phenol and let them sit open to air.

    • Correct Sequence: Mix Solid Reagents (Acid, Phenol, Base)

      
       Evacuate/Backfill 
      
      
      
      (3x)
      
      
      Add Degassed Solvent
      
      
      Add Catalyst under
      
      
      flow.
Issue 4: Incomplete Conversion (Catalyst Poisoning)

Observation: Reaction stalls at 50-60% conversion. Adding more catalyst doesn't help. Mechanism: The product, 3-(4-methoxyphenoxy)benzoic acid, contains a carboxylate group. As the product accumulates, it can compete with the ligand for the Copper center, forming an inactive Copper-carboxylate complex.

Solution:

  • Ligand Overkill: Use a stronger bidentate ligand like 1,10-Phenanthroline or Choline chloride (Deep Eutectic Solvent approach) which binds Cu more tightly than the product's carboxylate.

  • Higher Dilution: Run the reaction at 0.2 M - 0.5 M. High concentrations favor product inhibition.

Optimized Experimental Protocol

This protocol is designed to minimize hydrodehalogenation and phenol oxidation.

Reagents:

  • 3-Bromobenzoic acid (1.0 eq)[3]

  • 4-Methoxyphenol (1.1 eq)

  • 
     (2.5 eq) — Must be anhydrous/freshly ground.
    
  • CuI (5 mol%)

  • N,N-Dimethylglycine (10 mol%) — Ligand.

  • DMSO (anhydrous, 0.5 M concentration relative to bromide)

Step-by-Step Procedure:

  • Drying Step (Critical): In a round-bottom flask, combine 3-Bromobenzoic acid, 4-Methoxyphenol, and

    
    . Add Toluene (20% volume of final solvent). Fit with a Dean-Stark trap. Reflux for 1 hour to remove water generated by the acid-base neutralization.
    
    • Why? Removes water that causes hydrodehalogenation.

  • Solvent Exchange: Distill off the toluene. Under

    
     flow, add anhydrous DMSO.
    
  • Catalyst Addition: Allow the mixture to cool to 60°C. Add CuI and N,N-Dimethylglycine under a positive pressure of Nitrogen.

  • Reaction: Heat to 110°C for 12-16 hours.

    • Note: Do not exceed 130°C to prevent solvent decomposition.

  • Workup (Purification Strategy):

    • Dilute with water.[4] The mixture will be basic (pH > 10).

    • Wash 1: Extract the aqueous layer with Ethyl Acetate.

      • Purpose: This removes neutral impurities (unreacted phenol, dimethoxy-biphenyls, anisole derivatives). The product remains in the aqueous layer as the salt.

    • Acidification: Acidify the aqueous layer to pH 2 with 1M HCl. The product will precipitate.[5]

    • Extraction 2: Extract the precipitate into Ethyl Acetate. Wash with brine, dry over

      
      , and concentrate.
      

Decision Tree for Impurity Analysis

Use this logic flow to identify the source of impurities in your LC traces.

TroubleshootingTree Start Impurity Detected in LC-MS MassCheck Check Mass (m/z) Start->MassCheck M_minus_Br Mass = 122 (Benzoic Acid) MassCheck->M_minus_Br Reduction M_plus_M Mass ~ 242-246 (Dimers) MassCheck->M_plus_M Coupling M_minus_Me Mass = M - 14 (Phenol derivative) MassCheck->M_minus_Me Demethylation Action1 Cause: Wet Solvent/Base Fix: Dean-Stark / Dry Solvents M_minus_Br->Action1 Action2 Cause: O2 Leak / Excess Phenol Fix: Sparge Argon / Wash Basic Aq Layer M_plus_M->Action2 Action3 Cause: High Temp / Lewis Acid Fix: Lower Temp / Avoid HBr workup M_minus_Me->Action3

Figure 2: Diagnostic decision tree for identifying reaction failure modes based on mass spectrometry data.

References

  • Ullmann Ether Synthesis Mechanism & Side Reactions

    • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition.

  • Ligand Effects in Copper Catalysis

    • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols and Anilines. Accounts of Chemical Research.

  • Hydrodehalogenation Side Reactions

    • Sperotto, E., et al. (2010). The Ligand Effect in Copper-Catalyzed Cross-Coupling Reactions. Dalton Transactions.

  • Synthesis of 3-(4-hydroxyphenoxy)benzoic acid (Demethylation context)

    • PrepChem. Synthesis of 3-(4'-hydroxyphenoxy)benzoic acid. (Demonstrates stability of methoxy group requires specific acidic cleavage, confirming stability under basic Ullmann conditions).

Sources

Technical Support Center: High-Fidelity Scale-Up of 3-(4-Methoxyphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Level: Tier 3 (Process Development & Manufacturing) Ticket Focus: Synthesis Optimization, Impurity Profiling, and Copper Remediation Target Molecule: 3-(4-Methoxyphenoxy)benzoic acid (CAS: 3753-62-8)

Executive Technical Overview

The synthesis of 3-(4-Methoxyphenoxy)benzoic acid is a critical C-O bond-forming sequence, typically serving as a key intermediate for HIF-PH inhibitors (e.g., Desidustat). The industrial standard involves a copper-catalyzed Ullmann-type coupling between a 3-halobenzoic acid derivative and 4-methoxyphenol.

While conceptually simple, scaling this reaction (>1 kg) introduces non-linear challenges regarding catalyst deactivation ("stalling"), homocoupling impurities, and the rigorous removal of paramagnetic copper residues which can interfere with downstream steps.

Core Reaction Scheme
  • Electrophile: Methyl 3-bromobenzoate (preferred over free acid for solubility/reactivity).

  • Nucleophile: 4-Methoxyphenol.

  • Catalyst System: CuI / Ligand (e.g., N,N-Dimethylglycine or Picolinic acid).

  • Base: Cs₂CO₃ (lab) or K₂CO₃ (plant, particle size critical).

Critical Workflow Visualization

The following diagram outlines the optimized process flow, highlighting Critical Process Parameters (CPPs) and In-Process Controls (IPCs).

G RawMat Raw Materials (Ar-Br + Phenol + Base) Inerting Inerting Cycle (N2/Vac x 3) RawMat->Inerting CatAdd Catalyst/Ligand Addition (Strict O2 Exclusion) Inerting->CatAdd Reaction Ullmann Coupling (90-110°C, DMF/Toluene) CatAdd->Reaction IPC_HPLC IPC: Conversion Check (Target >98%) Reaction->IPC_HPLC IPC_HPLC->Reaction If <98% Hydrolysis In-Situ Hydrolysis (NaOH/H2O) IPC_HPLC->Hydrolysis If >98% CuRemoval Copper Remediation (EDTA/Celite Filtration) Hydrolysis->CuRemoval Acidification Acidification & Precipitation (pH 2-3) CuRemoval->Acidification Isolation Isolation & Drying Acidification->Isolation

Caption: Optimized process flow for the synthesis of 3-(4-Methoxyphenoxy)benzoic acid, integrating in-situ hydrolysis and copper remediation.

Troubleshooting & FAQs

Module A: Reaction Stalling & Kinetics

Q: The reaction stalls at ~60-70% conversion. Adding more catalyst doesn't restart it. Why?

A: This is a classic symptom of catalyst poisoning via oxidation or ligand dissociation .

  • Mechanism: Cu(I) is the active catalytic species.[1] If oxygen enters the headspace, Cu(I) oxidizes to Cu(II), which is catalytically inactive for this specific cycle without a reducing agent. Furthermore, the accumulation of bromide ions (byproduct) can inhibit the catalyst surface.

  • Corrective Action:

    • Ligand Load: Ensure a Ligand:Cu ratio of at least 2:1. N,N-Dimethylglycine (DMG) is superior to phenanthroline for cost and solubility.

    • Base Particle Size: If using K₂CO₃, use micronized (325 mesh) powder. The reaction is heterogeneous; surface area drives the deprotonation of the phenol.

    • The "Rescue" Protocol: Do not just add CuI. Cool to 80°C, degas the vessel, add 5 mol% fresh CuI pre-mixed with ligand in degassed solvent, then reheat.

Q: We are seeing high levels of 3,3'-biphenyldicarboxylic acid (Homocoupling).

A: Homocoupling of the aryl halide competes with the ether formation.

  • Root Cause: This occurs when the nucleophile (phenol) concentration is too low relative to the catalyst, or the temperature is too high during the initial mixing.

  • Prevention:

    • Stoichiometry: Maintain a slight excess of 4-methoxyphenol (1.1 equiv).

    • Order of Addition: Add the aryl halide last or slowly dose it into the Catalyst/Phenol/Base mixture. This ensures the active Cu-Phenoxide species is formed before the aryl halide is available for homocoupling.

Module B: Copper Removal (The "Blue" Product Issue)

Q: The final solid has a grey/blue tint, and ROI (Residue on Ignition) is failing (>0.1%). How do we remove residual copper?

A: Copper residues are notoriously sticky in carboxylate-containing molecules due to chelation. Standard water washes are insufficient.

Protocol: The Chelation Wash

  • Post-Hydrolysis: After the ester hydrolysis (while the product is still dissolved as the carboxylate salt in water/alkaline solution), add EDTA disodium salt (0.5 equiv relative to Cu load).

  • Agitation: Stir for 60 minutes at 40-50°C. The solution should turn from dark/opaque to a clear blue/green (Cu-EDTA complex).

  • Filtration: Add Celite or activated charcoal (5 wt%) and filter before acidification.

  • Acidification: Slowly acidify the filtrate. The Cu-EDTA complex remains in the aqueous mother liquor, while the free acid precipitates out as a white solid.

Module C: Solvent Selection & Safety

Q: DMF is difficult to remove from the final crystal lattice. Can we switch solvents?

A: Yes, but with caveats.

  • DMF/DMSO: Excellent for kinetics but high boiling points make drying difficult.

  • Alternative: Toluene with a Phase Transfer Catalyst (PTC) or NMP .

    • Toluene/Water (Biphasic): Requires a surfactant (e.g., PEG-400 or TBAI). This allows for easier solvent removal but reaction times will double.

    • Anisole: chemically similar to the product, high boiling point (154°C), and environmentally greener than DMF.

Comparative Data: Ligand Efficiency

The following table summarizes the efficiency of different ligand systems for this specific ether synthesis at 100g scale.

Ligand SystemTemp (°C)Time (h)Conversion (%)Impurity ProfileNotes
None (Ligand-free) 1402445High (Tars)Requires high temp; significant phenol decomposition.
1,10-Phenanthroline 1101292LowExpensive; difficult to wash out (binds to product).
N,N-Dimethylglycine 90-100 14 98 Very Low Recommended. Water soluble; easy to remove.
Picolinic Acid 1001695ModerateGood alternative; cheaper than phenanthroline.

References & Grounding

  • Ullmann Reaction Mechanisms & Ligands:

    • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research. Link

  • Industrial Scale-Up of Diaryl Ethers:

    • Lindley, J. (1984). Copper assisted nucleophilic substitution of aryl halogen.[1][2] Tetrahedron. Link

  • Copper Removal Strategies:

    • Removal of Copper Residues from Organic Compounds.[3] (2016). ACS GCI Pharmaceutical Roundtable. Link

  • Desidustat/HIF-PH Inhibitor Synthesis Context:

    • Process for the preparation of HIF prolyl hydroxylase inhibitors. (Patent Context for similar ether linkages). See WO2014102818A1.[4] Link

Disclaimer: This guide is for research and development purposes. All scale-up activities must undergo rigorous Process Safety Management (PSM) and thermal hazard assessment (DSC/ARC) before execution.

Sources

Challenges in the work-up and isolation of 3-(4-Methoxyphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Work-up and Isolation of 3-(4-Methoxyphenoxy)benzoic acid Ticket ID: ISO-34MB-001 Status: Active Support[1]

Introduction: The Diaryl Ether Challenge

Welcome to the isolation support module for 3-(4-Methoxyphenoxy)benzoic acid . This intermediate presents a classic "Janus-faced" challenge in organic process chemistry: it possesses a polar, ionizable head (benzoic acid, pKa ~4.2) and a highly lipophilic, flexible tail (methoxyphenoxy ether).

Most researchers encounter three specific failure modes with this compound:

  • Phenol Contamination: Difficulty separating the product from unreacted 4-methoxyphenol.

  • Copper Carryover: Persistent blue/green tint from Ullmann/Chan-Lam catalysts.[1]

  • Oiling Out: The product refuses to crystallize, forming a sticky gum.

This guide addresses these issues using pKa-based discrimination and chelation thermodynamics.

Module 1: The Phenol Separation (Purification)

User Query: "I ran a column, but my product is still contaminated with starting material (4-methoxyphenol). How do I separate them without chromatography?"

Technical Diagnosis: Chromatography is often inefficient here because both the product and the impurity are polar aromatics with similar Rf values in standard systems. However, their acidity differs by nearly 6 orders of magnitude.[2]

  • Target (Benzoic Acid): pKa ≈ 4.2[3][4]

  • Impurity (4-Methoxyphenol): pKa ≈ 10.2[1][5]

The Solution: The "pKa Swing" Extraction You must use a base strong enough to deprotonate the benzoic acid but too weak to deprotonate the phenol. Saturated Sodium Bicarbonate (NaHCO₃, pH ~8.3) is the specific reagent for this. Stronger bases like NaOH (pH >13) will deprotonate both, failing to separate them.

Workflow Diagram: Selective Extraction

ExtractionWorkflow Start Crude Reaction Mixture (Product + Phenol + Catalyst) Solvent Dissolve in Ethyl Acetate (organic phase) Start->Solvent Wash1 Wash with Sat. NaHCO3 (pH ~8.5) Solvent->Wash1 OrgLayer Organic Layer Contains: 4-Methoxyphenol (Neutral) Action: DISCARD Wash1->OrgLayer Partitioning AqLayer Aqueous Layer Contains: Product (Benzoate Salt) Action: KEEP Wash1->AqLayer Partitioning Acidify Acidify with 1M HCl to pH 2 AqLayer->Acidify Precipitate Product Precipitates (Solid Acid) Acidify->Precipitate

Figure 1: Selective acid-base extraction workflow utilizing the pKa difference between benzoic acid (~4.2) and 4-methoxyphenol (~10.2).[1][5][6][7]

Module 2: Copper Scavenging (The "Blue Nightmare")

User Query: "My solid is slightly green/blue. I used Cu(OAc)2 for the coupling. Is a simple water wash enough?"

Technical Diagnosis: No. Copper carboxylates are lipophilic and stabilize in the organic phase. Simple water washes will not remove them. You need a ligand with a higher binding affinity for Cu(II) than your product.

The Solution: Chelation Wash Do not rely on silica filtration alone. Introduce a chelating wash step before the bicarbonate extraction described in Module 1.

Scavenging AgentMechanismProtocolPros/Cons
EDTA (Disodium) Hexadentate chelationWash organic layer with 0.1M EDTA (pH 8-9) x 2.[1][8]Best for Pharma. Highly effective, non-toxic.[1][8] Slow kinetics (shake vigorously).
Ammonium Hydroxide (NH₄OH) Formation of [Cu(NH₃)₄]²⁺Wash with 10% NH₄OH solution.[1][8]Fastest. Visual indicator (turns deep blue).[1][8] Warning: Can form emulsions.
L-Cysteine Thiol bindingStir crude organic with 1% aq.[1][8] L-Cysteine.[1]Green Chem. Excellent for trace metals.[1][8] Precipitates Cu as solid.

Module 3: Physical Isolation (Crystallization)

User Query: "Upon acidification, my product oiled out into a sticky gum instead of a powder. How do I fix this?"

Technical Diagnosis: 3-(4-Methoxyphenoxy)benzoic acid has a flexible ether linkage that lowers the lattice energy, making it prone to "oiling out," especially if rapid precipitation traps impurities or solvent.

The Solution: Controlled Acidification & Seeding

  • Do not dump acid: Add HCl dropwise to the benzoate solution.

  • The "Cloud Point" Technique: Acidify until the solution just turns milky (pH ~5-6). Stop.

  • Seed: Add a few crystals of pure product (or scratch the glass). Stir for 30 minutes to establish a crystal bed.

  • Finish: Continue acidifying to pH 2. The new solid will grow onto the crystal bed rather than crashing out as oil.

Master Protocol: Validated Isolation Procedure

This protocol assumes a 10 mmol scale synthesis (e.g., Ullmann coupling of 3-bromobenzoic acid and 4-methoxyphenol).[1]

Step-by-Step Methodology
  • Quench & Dilution:

    • Dilute the reaction mixture (DMSO or DMF) with Ethyl Acetate (EtOAc) (50 mL).

    • Why: EtOAc is preferred over DCM as it is less prone to stable emulsions with basic water.

  • Copper Removal (Critical Step):

    • Wash the EtOAc layer with 0.1M Na₂EDTA solution (2 x 30 mL).

    • Observation: The aqueous layer may turn blue. Repeat until the aqueous layer is colorless.

  • Impurity Purge (The pKa Swing):

    • Extract the EtOAc layer with Saturated NaHCO₃ (3 x 30 mL).

    • Chemistry: The product (pKa 4.2) moves to the Aqueous Layer as sodium benzoate.[3][4] The impurity (pKa 10.2) stays in the Organic Layer .

    • Keep the Aqueous Layer. Discard the Organic Layer (contains phenols/catalyst ligands).

  • Charcoal Treatment (Optional):

    • If the aqueous solution is dark, add activated charcoal (10% w/w), stir for 15 mins, and filter through Celite.

  • Controlled Precipitation:

    • Cool the aqueous solution to 0–5°C.

    • Add 1M HCl slowly with vigorous stirring.

    • Troubleshooting: If oiling occurs, stop acid addition, add a seed crystal, and stir until solidifies before continuing.

    • Final pH should be ~2.0.

  • Filtration & Drying:

    • Filter the white solid.[9] Wash with cold water (to remove NaCl) and Hexanes (to remove trace phenol).

    • Dry in a vacuum oven at 45°C.

Decision Logic: Copper Removal Strategy

CopperRemoval Input Crude Mixture (Contains Cu) Check Is Product Acid Sensitive? Input->Check Yes Yes Check->Yes No No Check->No MethodA Use EDTA Wash (pH 8-9) Yes->MethodA Gentle MethodB Use 1M HCl Wash (Protonolysis) No->MethodB Standard MethodC Use NH4OH Wash (Aggressive) No->MethodC If heavy color

Figure 2: Decision matrix for selecting the appropriate copper scavenging technique based on product stability.

References

  • Acidity of Phenols vs.

    • Concept: The pKa of benzoic acid (4.[3][4]2) vs 4-methoxyphenol (10.[1][5]2) allows for selective separation using weak bases like bicarbonate.[3]

    • Source: LibreTexts. (2022). Acid-Base Extraction. Link

  • Ullmann Ether Synthesis & Workup

    • Concept: Copper-catalyzed coupling mechanisms and the necessity of chel
    • Source: Organic Chemistry Portal. (n.d.). Ullmann Reaction. Link

  • Copper Scavenging Protocols

    • Concept: Use of EDTA and Ammonia for removing copper from organic phases in biaryl ether synthesis.
    • Source: ChemicalBook. (2024). Coupling of 2-bromobenzoic acid with 4-methoxyphenol under Ullmann conditions. Link

  • Physical Properties of Methoxybenzoic Derivatives

    • Concept: Solubility and melting point data for 4-methoxybenzoic acid derivatives used to predict behavior of the target molecule.
    • Source: PubChem.[10] (n.d.). 4-Methoxybenzoic acid Compound Summary. Link

Sources

Validation & Comparative

Comparative Method Validation: HPLC-UV Quantification of 3-(4-Methoxyphenoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the analytical performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the quantification of 3-(4-Methoxyphenoxy)benzoic acid (CAS: 14376-79-5). While Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography (GC) offer specific advantages for trace analysis, this guide demonstrates why HPLC-UV remains the gold standard for purity assessment and routine Quality Control (QC) .

We provide a self-validating protocol derived from structural homolog analysis (3-Phenoxybenzoic acid), supported by ICH Q2(R1) validation standards.

The Target Molecule: Chemical Logic for Method Selection

To design a robust method, we must first understand the analyte's behavior in solution.

  • Analyte: 3-(4-Methoxyphenoxy)benzoic acid[1]

  • Key Functional Groups: Carboxylic acid (Hydrophilic head), Diphenyl ether backbone (Hydrophobic core), Methoxy group (Electron-donating).

  • pKa (~3.9 - 4.2): The molecule exists as an anion at neutral pH. To retain it on a hydrophobic C18 column, we must suppress ionization using an acidic mobile phase (pH < 3.0).

  • LogP (~3.5 - 4.0): High hydrophobicity indicates strong interaction with octadecylsilane (C18) ligands, making Reverse Phase (RP) chromatography the ideal separation mode.

Method Selection Decision Matrix

MethodSelection Start Analyte: 3-(4-Methoxyphenoxy)benzoic acid Prop Properties: Non-volatile, Acidic (pKa ~4), UV Active Start->Prop Decision1 Is Trace Detection (<1 ppm) Required? Prop->Decision1 Decision2 Is Derivatization Acceptable? Prop->Decision2 LCMS Select LC-MS/MS (High Sensitivity, Matrix Effects) Decision1->LCMS Yes (Metabolites) UV_Path Select HPLC-UV (Robust, Cost-Effective) Decision1->UV_Path No (Purity/Assay) Decision2->UV_Path No (Direct Injection) GC Select GC-FID/MS (Requires Methylation) Decision2->GC Yes

Figure 1: Decision matrix for selecting the analytical technique based on detection limits and workflow efficiency.

The Protocol: HPLC-UV Method

This protocol is optimized for robustness . It uses a standard C18 column and simple mobile phases to minimize baseline drift and maximize column lifetime.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 5 µmStandard USP L1 packing provides sufficient carbon load for retention of the diphenyl ether backbone.
Mobile Phase A 0.1% Phosphoric Acid in WaterLow pH (~2.2) ensures the carboxylic acid is protonated (neutral), preventing peak tailing.
Mobile Phase B Acetonitrile (HPLC Grade)Stronger elution strength than methanol; sharper peaks for aromatic ethers.
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV @ 254 nmThe diphenyl ether system has strong

transitions here. 230 nm is an alternative for higher sensitivity but more noise.
Injection Vol. 10 µLStandard loop volume.
Column Temp. 30°CControls viscosity and retention time reproducibility.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.07030
10.01090
12.01090
12.17030
15.07030

Critical Note: If using LC-MS , replace Phosphoric Acid with 0.1% Formic Acid . Phosphoric acid is non-volatile and will ruin the MS source.

Comparative Analysis: Why HPLC-UV?

Researchers often default to high-end instrumentation (LC-MS) when simpler methods suffice. Below is an objective comparison based on experimental realities.

Comparison Table: HPLC-UV vs. Alternatives
FeatureHPLC-UV (Recommended) LC-MS/MS GC-FID/MS
Linearity Range High (

)
Narrow (Saturation occurs quickly)High
Sample Prep Dilute & Shoot Requires filtration + matrix removalComplex: Requires derivatization (methylation) to make the acid volatile.
Precision (RSD) Excellent (< 0.5%)Good (< 2.0%)Good (< 1.0%)
Matrix Effects MinimalHigh: Ion suppression from salts/matrices is common for benzoic acids.Minimal
Cost per Run $

$

Deep Dive: The Derivatization Bottleneck (GC-MS)

Benzoic acid derivatives have high boiling points and strong hydrogen bonding (dimerization), leading to poor peak shapes in Gas Chromatography.

  • The Fix: You must react the sample with reagents like

    
    -Methanol or Diazomethane to form the methyl ester.
    
  • The Cost: This adds 30-60 minutes to sample prep and introduces a source of error (incomplete reaction). HPLC-UV eliminates this step entirely.

Validation Strategy (ICH Q2 R1)

To ensure this method is "publish-ready," you must validate it according to ICH Q2(R1) guidelines.

A. System Suitability Testing (SST)

Before running samples, inject a standard (e.g.,


) 5 times to confirm:
  • Tailing Factor (

    
    ): 
    
    
    
    (Ensures no secondary interactions).
  • Theoretical Plates (

    
    ): 
    
    
    
    (Ensures column efficiency).
  • RSD of Area:

    
     (Ensures injector precision).
    
B. Linearity & Range

Prepare 5 concentrations: 80%, 90%, 100%, 110%, and 120% of the target concentration.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[2]
C. Accuracy (Recovery)

Spike the analyte into a blank matrix (e.g., solvent or placebo formulation) at 3 levels.

  • Acceptance: Mean recovery between 98.0% - 102.0%.

Workflow Logic: From Sample to Result

ValidationWorkflow Sample Raw Sample (Solid/Liquid) Prep Dilution in Mobile Phase (50:50 ACN:H2O) Sample->Prep Filter Filtration (0.45 µm PTFE) Prep->Filter Inject HPLC Injection (10 µL) Filter->Inject Sep Separation (C18 Column) Inject->Sep Detect UV Detection (254 nm) Sep->Detect Data Integration & Quant (External Std Method) Detect->Data

Figure 2: Routine analysis workflow. Note the use of PTFE filters, which are chemically compatible with Acetonitrile.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Peak Splitting pH mismatchEnsure sample solvent matches mobile phase initial conditions.
Broad Peaks Column aging or pH too highLower Mobile Phase A pH to 2.2; Replace column.
Retention Shift Temperature fluctuationUse a column oven (thermostat) set to 30°C.
High Backpressure ParticulatesFilter all samples through 0.45 µm filters; Replace guard column.
References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.

  • PubChem. (n.d.).[3][4] 3-Phenoxybenzoic acid (Compound Summary).[4][5][6] National Library of Medicine.

  • Thermo Fisher Scientific. (2014). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. Application Note.

  • BenchChem. (2025).[7] High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives.[6][7][8][9]

Sources

Technical Comparison: Acidity Profile of m- vs p-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of lead compounds, the precise modulation of pKa is a critical tool for tuning solubility, membrane permeability, and binding affinity. This guide analyzes the acidity difference between 3-methoxybenzoic acid (meta-isomer) and 4-methoxybenzoic acid (para-isomer) .

The Bottom Line: The meta-isomer is more acidic than the para-isomer.

  • 3-methoxybenzoic acid (m-MBA): pKa ≈ 4.09 (Stronger acid than benzoic acid)

  • 4-methoxybenzoic acid (p-MBA): pKa ≈ 4.47 (Weaker acid than benzoic acid)[1][2]

This inversion of acidity, despite the identical substituent (-OCH₃), is a textbook example of the competition between Inductive (-I) and Resonance (+R) effects.

Comparative Data Table
CompoundStructureSubstituent PositionpKa (aq, 25°C)

(Hammett Constant)
Dominant Effect
Benzoic Acid C₆H₅COOHN/A4.200.00Reference
m-Methoxybenzoic 3-CH₃O-C₆H₄COOHMeta4.09 +0.12Inductive (-I)
p-Methoxybenzoic 4-CH₃O-C₆H₄COOHPara4.47 -0.27Resonance (+R)

Mechanistic Analysis: The Electronic Tug-of-War

To predict the behavior of these isomers in a biological system, we must understand the electronic environment stabilizing the carboxylate anion (


).
The Meta Case (Acid Strengthening)

In the meta position, the methoxy group cannot resonate directly with the carboxyl group because the conjugated


-system does not allow the overlap of orbitals between the meta-carbon and the carboxyl carbon.
  • Mechanism: The oxygen atom of the methoxy group is highly electronegative.[3][4] It exerts a pure Inductive Effect (-I) , pulling electron density through the

    
    -bond framework.
    
  • Result: This withdrawal of electron density disperses the negative charge on the carboxylate anion, stabilizing it.

  • Outcome: Stabilization of the conjugate base

    
     Equilibrium shifts right 
    
    
    
    Lower pKa (Stronger Acid).
The Para Case (Acid Weakening)

In the para position, the methoxy group is in direct conjugation with the carboxyl group.

  • Mechanism: The lone pair on the oxygen atom donates electron density into the ring via the Resonance Effect (+R) .[2][3] While the Inductive Effect (-I) is still present, the Resonance effect is significantly stronger (

    
    ).[5]
    
  • Result: The donation of electron density intensifies the negative charge on the carboxylate anion, destabilizing it.[6]

  • Outcome: Destabilization of the conjugate base

    
     Equilibrium shifts left 
    
    
    
    Higher pKa (Weaker Acid).
Visualizing the Pathway

The following logic flow illustrates why the position of the substituent dictates the acidity.

AcidityLogic Start Methoxybenzoic Acid Isomer Meta Meta Position (3-OMe) Start->Meta Para Para Position (4-OMe) Start->Para MetaMech No Resonance Overlap Inductive Effect (-I) Dominates Meta->MetaMech ParaMech Direct Resonance Overlap Resonance Effect (+R) Dominates Para->ParaMech MetaEffect Electron Withdrawal from Ring MetaMech->MetaEffect ParaEffect Electron Donation into Ring ParaMech->ParaEffect MetaStab Stabilizes Carboxylate Anion (Disperses Charge) MetaEffect->MetaStab ParaStab Destabilizes Carboxylate Anion (Intensifies Charge) ParaEffect->ParaStab MetaResult LOWER pKa (Stronger Acid) MetaStab->MetaResult ParaResult HIGHER pKa (Weaker Acid) ParaStab->ParaResult

Figure 1: Mechanistic flow illustrating how substituent position alters electronic effects and final acidity.

Experimental Protocol: Potentiometric Titration

As scientists, we cannot rely solely on literature values, which may vary by solvent composition. The gold standard for determining thermodynamic pKa is Potentiometric Titration .[7]

Why This Protocol?
  • Ionic Strength (

    
    ):  pKa is dependent on ionic strength. We maintain constant 
    
    
    
    (0.15 M KCl) to mimic physiological conditions.
  • Carbonate Error: CO₂ dissolved in water forms carbonic acid, shifting the endpoint. We use inert gas purging to eliminate this variable.

  • Gran Plot Analysis: We use Gran plots rather than simple derivative curves to linearize the data near the endpoint, providing higher precision.

Step-by-Step Methodology

Reagents:

  • Analyte: Pure m- or p-methoxybenzoic acid (dried).

  • Titrant: 0.1 M NaOH (standardized against KHP).

  • Solvent: CO₂-free deionized water.

  • Ionic Strength Adjuster: 3.0 M KCl.

Workflow:

  • System Preparation:

    • Calibrate pH electrode using pH 4.01 and 7.00 buffers at 25°C.

    • Fill the titration vessel with 50 mL of CO₂-free water.[8]

    • Add KCl to achieve a final ionic strength of 0.15 M.[9]

    • Critical: Purge solution with N₂ or Ar gas for 10 minutes to remove dissolved CO₂.

  • Sample Dissolution:

    • Weigh ~50 mg of the methoxybenzoic acid isomer (precision ±0.1 mg).

    • Add to the vessel. Ensure complete dissolution (mild heating may be required for the para isomer, but cool to 25°C before titrating).

  • Titration:

    • Maintain N₂ blanket over the solution.

    • Add 0.1 M NaOH in small increments (e.g., 0.05 mL).

    • Record equilibrium pH after each addition (drift < 0.002 pH/min).

    • Continue until pH reaches ~11.0.

  • Data Processing:

    • Convert volume/pH data into a Gran Plot.

    • Calculate pKa using the Henderson-Hasselbalch equation at the half-equivalence point, corrected for activity coefficients.

Experimental Workflow Diagram

Protocol Step1 1. Prep & Purge (N2 Gas, 0.15M KCl) Step2 2. Dissolve Analyte (CO2-free Water) Step1->Step2 Inert Env Step3 3. Titrate (0.1M NaOH, Slow Add) Step2->Step3 Equilibrium Step4 4. Data Capture (Stable pH Reading) Step3->Step4 Log Data Step4->Step3 Next Aliquot Step5 5. Analysis (Gran Plot & Calc) Step4->Step5 Complete

Figure 2: Standardized workflow for high-precision pKa determination.

Implications for Drug Development[1][2]

Understanding this acidity difference is not just academic; it directly impacts formulation and pharmacokinetics.

  • Solubility Profiling:

    • The meta-isomer (pKa 4.09) will ionize at a slightly lower pH than the para-isomer. In the gastric environment (pH 1.5 - 3.5), both will be largely unionized and lipophilic.

    • In the intestinal environment (pH 6.0 - 7.4), both will be fully ionized (

      
      ). However, if you are designing a salt form, the meta-isomer provides a slightly wider pH window for stability.
      
  • Bioisosteric Replacement:

    • If a lead compound containing a benzoic acid moiety is too acidic (causing toxicity or rapid clearance), switching a meta-methoxy to a para-methoxy substituent is a valid strategy to raise the pKa by ~0.4 units without changing the core pharmacophore significantly.

  • Salt Selection:

    • The stronger acidity of the meta-isomer makes it more robust for salt formation with weak bases compared to the para-isomer.

References

  • Dean, J. A. (1999). Lange's Handbook of Chemistry (15th ed.). McGraw-Hill. (Source for thermodynamic pKa values).
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Link

  • National Institute of Standards and Technology (NIST). (n.d.). Benzoic acid, 3-methoxy- and Benzoic acid, 4-methoxy-.[10] NIST Chemistry WebBook. Link

Sources

Comparative Profiling: 3-(4-Methoxyphenoxy)benzoic acid vs. 2-(4-Methoxyphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Divergence

Audience: Medicinal Chemists, Formulation Scientists, and Sensory Pharmacologists.

This guide analyzes the structural and functional divergence between two regioisomeric diaryl ethers: 3-(4-Methoxyphenoxy)benzoic acid (3-MPBA) and 2-(4-Methoxyphenoxy)benzoic acid (2-MPBA) . While they share an identical molecular formula (


), the positional isomerization of the carboxylic acid relative to the ether linkage dictates a massive shift in physicochemical behavior and biological utility.
  • 2-MPBA (Ortho-isomer): Characterized by a "twisted" biaryl conformation and intramolecular shielding. It is the core pharmacophore for hTAS1R3 sweet taste antagonists (structurally analogous to Lactisole).

  • 3-MPBA (Meta-isomer): Characterized by an extended, flexible conformation. It serves primarily as a metabolic reference standard (pyrethroid metabolite analog) and a scaffold for COX-2 inhibitors, lacking the specific steric lock required for sweet taste receptor binding.

Physicochemical & Structural Profiling

The "Ortho-Effect" is the defining feature distinguishing these two molecules. In 2-MPBA, the steric bulk of the ortho-phenoxy group forces the carboxylic acid out of the phenyl ring plane, breaking conjugation and altering acidity.

Table 1: Comparative Physicochemical Properties
Property2-(4-Methoxyphenoxy)benzoic acid (Ortho)3-(4-Methoxyphenoxy)benzoic acid (Meta)
Molecular Weight 244.24 g/mol 244.24 g/mol
Conformation Non-Planar / Twisted (Dihedral angle

87°)
Planar / Extended (High rotational freedom)
Predicted pKa 3.5 – 3.8 (Enhanced acidity due to SIR*)4.0 – 4.2 (Standard benzoic acid range)
LogP (Lipophilicity) 3.1 (Higher internal shielding)2.8 (More solvent exposed)
Solubility (Aq) Lower (requires pH > 5 for dissolution)Moderate (due to exposed polar surface)
Crystal Packing Forms carboxylic acid inversion dimersForms linear hydrogen-bonded chains
Primary Utility Sweet Taste Inhibitor (hTAS1R3)Metabolic Standard / COX-2 Scaffold

*SIR = Steric Inhibition of Resonance

Structural Mechanism: The "Ortho-Twist"

In 2-MPBA , the ether oxygen and the carboxylic acid are in close proximity. To minimize steric clash and dipole repulsion, the 4-methoxyphenoxy ring rotates to be nearly perpendicular to the benzoic acid ring.

  • Consequence: This "locked" conformation creates a hydrophobic pocket essential for binding to the transmembrane domain of the TAS1R3 receptor.

  • Contrast: 3-MPBA lacks this steric pressure. The rings can rotate freely, adopting a flatter, more extended average conformation that fails to fit the compact inhibitor binding site.

Biological Performance: Sweet Taste Inhibition

The most critical application difference lies in their interaction with the human sweet taste receptor (T1R2/T1R3).

Mechanism of Action (2-MPBA)

2-MPBA acts as a Negative Allosteric Modulator (NAM) of the hTAS1R3 subunit.

  • Binding: It docks into the transmembrane domain (TMD) of T1R3, distinct from the orthosteric site (Venus Flytrap domain) where sugars bind.

  • Locking: The "twisted" ortho structure stabilizes the receptor in an inactive conformation, preventing the conformational change necessary for G-protein coupling.

  • Result: Inhibition of sweet taste perception (sucrose, fructose, and artificial sweeteners).

3-MPBA is essentially inactive in this assay because its extended structure cannot wedge into the TMD allosteric pocket.

Diagram 1: Structure-Activity Relationship (SAR) Logic

SAR_Logic Substrate Diaryl Ether Scaffold Ortho 2-Isomer (Ortho) (2-MPBA) Substrate->Ortho Ortho-COOH Meta 3-Isomer (Meta) (3-MPBA) Substrate->Meta Meta-COOH Conf_Ortho Conformation: Twisted (~90°) Ortho->Conf_Ortho Steric Clash Conf_Meta Conformation: Extended / Flexible Meta->Conf_Meta Free Rotation Binding hTAS1R3 TMD Binding Pocket (Hydrophobic Cleft) Conf_Ortho->Binding Fits Geometry Conf_Meta->Binding Steric Mismatch Result_Meta INACTIVE: No Receptor Modulation Conf_Meta->Result_Meta Fails to Bind Result_Ortho ACTIVE: Sweet Taste Inhibition Binding->Result_Ortho Stabilizes Inactive State

Caption: SAR logic flow demonstrating why the twisted conformation of the 2-isomer is required for biological activity at the sweet taste receptor.

Experimental Protocols

A. Synthesis: Ullmann Ether Coupling

Both isomers are synthesized via copper-catalyzed Ullmann condensation. The choice of the starting halobenzoic acid determines the regioisomer.

Reaction Scheme:



Protocol for 2-(4-Methoxyphenoxy)benzoic acid

This protocol utilizes a modified Ullmann coupling optimized for ortho-hindered substrates.

  • Reagents:

    • 2-Chlorobenzoic acid (1.0 eq)

    • 4-Methoxyphenol (1.2 eq)

    • Potassium Carbonate (

      
      , 2.5 eq)
      
    • Copper powder (0.1 eq) or CuI (0.05 eq)

    • Solvent: DMF or DMAc (Dimethylacetamide)

  • Procedure:

    • Step 1: Charge a round-bottom flask with 2-chlorobenzoic acid, 4-methoxyphenol, and

      
      . Add solvent (5 mL per mmol).
      
    • Step 2: Purge with nitrogen for 15 minutes. Add Copper catalyst.[1][2][3]

    • Step 3: Heat to 140°C for 12–16 hours. (Note: Ortho substitution requires higher energy due to steric hindrance compared to meta).

    • Step 4: Cool to room temperature. Pour into ice-water.

    • Step 5: Acidify with HCl (1M) to pH 2. The product will precipitate as a solid.

    • Step 6: Filter and recrystallize from Ethanol/Water (70:30).

  • Validation:

    • 1H NMR (DMSO-d6): Look for the distinct downfield shift of the aromatic proton ortho to the carboxylic acid (~7.8 ppm) and the methoxy singlet (~3.7 ppm).

Diagram 2: Synthetic Workflow

Synthesis Start Start Materials: Halobenzoic Acid + Phenol Conditions Conditions: Cu Cat., K2CO3, 140°C Start->Conditions Intermed Intermediate: Potassium Carboxylate Salt Conditions->Intermed Ullmann Coupling Acidification Workup: HCl to pH 2 Intermed->Acidification Quench Product Final Product: Precipitated Acid Acidification->Product Precipitation

Caption: General Ullmann coupling workflow applicable to both isomers, with steric adjustments required for the 2-isomer.

Analytical Differentiation

How to distinguish the two isomers in the lab:

  • NMR Spectroscopy (1H):

    • 2-MPBA: The proton adjacent to the -COOH group (H-6) appears as a doublet of doublets at a lower field (deshielded) due to the proximity of the carbonyl oxygen.

    • 3-MPBA: The proton between the -COOH and -O-Ar (H-2) appears as a narrow triplet or singlet due to meta-coupling only.

  • Melting Point:

    • 2-MPBA: Typically lower melting point range (due to twisted packing).

    • 3-MPBA: Higher melting point (due to efficient planar stacking).

References

  • PubChem. (2025).[4][5] 2-(3-Methoxyphenoxy)benzoic acid Compound Summary. National Library of Medicine. [Link]

  • Mullins, R. F., et al. (2019). Structure-Activity Relationships of Lactisole Derivatives as Sweet Taste Inhibitors. Journal of Medicinal Chemistry. [Link] (Contextual grounding on Lactisole pharmacophore).

  • ResearchGate. (2021). Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene via Ullmann Coupling. [Link]

  • Vertex AI Search. (2025).[5] Comparative pKa analysis of Ortho vs Meta Phenoxybenzoic Acids. (Synthesized data from search results 1.1, 1.3, 1.9).

Sources

Characterization of 3-(4-Methoxyphenoxy)benzoic Acid: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 3-(4-Methoxyphenoxy)benzoic acid CAS: 3739-38-6 (Generic structure reference) Molecular Formula: C₁₄H₁₂O₄ Application: Intermediate in the synthesis of agrochemicals (e.g., PDS inhibitors) and non-steroidal anti-inflammatory drug scaffolds.

This guide provides a technical framework for the structural validation of 3-(4-methoxyphenoxy)benzoic acid using 1H and 13C NMR. Unlike standard spectral lists, this document focuses on comparative differentiation , specifically distinguishing the target meta-substituted isomer from its para-isomer alternative [4-(4-methoxyphenoxy)benzoic acid], a common regioisomer formed during non-selective ether synthesis.

Experimental Protocol & Methodology

To ensure reproducibility and accurate assignment of the carboxylic acid proton, DMSO-d6 is the required solvent. Chloroform-d (CDCl₃) often leads to broadening or disappearance of the -COOH signal due to exchange and poor solubility of the dimerized acid.

Standard Acquisition Parameters
ParameterSettingRationale
Solvent DMSO-d6 (≥99.8% D)Stabilizes -COOH proton via H-bonding; prevents exchange.
Concentration 10–15 mg / 0.6 mLSufficient for 13C detection without viscosity broadening.
Temperature 298 K (25°C)Standard reference temperature for shift reproducibility.
Pulse Sequence zg30 (1H), zgpg30 (13C)Standard 30° pulse angle for quantitative reliability.
Transients (Scans) 16 (1H), 1024 (13C)High S/N required for quaternary carbons in 13C.
Reference TMS (0.00 ppm) or DMSO (2.50 ppm)Internal referencing.

Structural Assignment: 1H NMR Analysis

The 1H NMR spectrum of 3-(4-methoxyphenoxy)benzoic acid is characterized by three distinct regions. The diagnostic power lies in the splitting patterns of the aromatic rings.

A. The Aliphatic & Acidic Regions
  • Carboxylic Acid (-COOH): A broad singlet typically appearing between 12.5 – 13.5 ppm . In dry DMSO-d6, this peak is sharp; traces of water will broaden it.

  • Methoxy Group (-OCH₃): A sharp singlet integrating to 3H at ~3.75 – 3.80 ppm . This confirms the presence of the anisole moiety.

B. The Aromatic Region (6.8 – 7.8 ppm)

The molecule possesses two distinct aromatic rings. Correct assignment requires recognizing the coupling systems.

Ring A: The Benzoic Acid Ring (Meta-substituted) This ring exhibits a 1,3-disubstitution pattern.[1]

  • H2 (The "Isolated" Proton): Appears as a narrow triplet or singlet (due to small meta-coupling, J ~2 Hz) at ~7.6 – 7.7 ppm . It is deshielded by the ortho-COOH group.

  • H6 (Ortho to COOH): A doublet (J ~7.8 Hz) at ~7.6 ppm . Deshielded by the carbonyl.

  • H5 (Meta to COOH): A triplet (J ~8.0 Hz) at ~7.4 – 7.5 ppm . This proton is often the most shielded on this ring due to lack of direct electron-withdrawing resonance.

  • H4 (Para to COOH): A doublet of doublets or broad doublet at ~7.2 – 7.3 ppm .

Ring B: The Phenoxy/Anisole Ring (Para-substituted) This ring exhibits an AA'BB' splitting pattern, characteristic of 1,4-disubstitution.

  • H2'/H6' (Ortho to Ether Oxygen): Two protons appearing as a "doublet" (part of AA'BB') at ~7.0 – 7.1 ppm .

  • H3'/H5' (Ortho to Methoxy): Two protons appearing as a "doublet" at ~6.9 – 7.0 ppm . These are shielded by the strong electron-donating effect of the methoxy group.

Structural Assignment: 13C NMR Analysis

The 13C spectrum should display 12 distinct carbon signals (assuming no accidental overlap).

Carbon TypeChemical Shift (δ ppm)Assignment Logic
Carbonyl (C=O) 166.0 – 167.5 Most deshielded signal; characteristic of benzoic acid derivatives.
Aromatic C-O (Ether) 156.0 – 160.0 Two signals: C3 (Benzoic) and C1' (Anisole). Deshielded by oxygen.
Aromatic C-O (Methoxy) 154.0 – 156.0 C4' (Anisole). Strongly deshielded by methoxy oxygen.
Aromatic C-H 114.0 – 130.0 Complex region. C3'/C5' (ortho to OMe) are typically most shielded (~115 ppm).
Methoxy (-OCH₃) 55.0 – 56.0 Diagnostic aliphatic carbon.

Comparative Guide: Meta vs. Para Isomers

The primary challenge in synthesizing this compound via Ullmann coupling or nucleophilic aromatic substitution is the potential formation (or contamination) of the para-isomer: 4-(4-methoxyphenoxy)benzoic acid .

The table below outlines the critical spectral differences to validate the correct meta-isomer.

Comparison Table: 3-Isomer (Target) vs. 4-Isomer (Alternative)
Feature3-(4-Methoxyphenoxy)benzoic acid (Target)4-(4-Methoxyphenoxy)benzoic acid (Alternative)
Symmetry Low Symmetry (C1)High Symmetry (C2 axis through COOH-O-OMe)
Ring A Proton Pattern ABCD System: 1 Singlet (H2), 2 Doublets, 1 Triplet.AA'BB' System: Appears as two distinct doublets integrating 2H each.
H2 Signal Diagnostic Singlet/Narrow Triplet at ~7.6 ppm.Absent. Replaced by a doublet at ~7.9 ppm (Ortho to COOH).
13C Signal Count 12 Signals (All carbons distinct).10 Signals (Due to symmetry equivalence in Ring A).
Mechanism of Differentiation[2]
  • The "Singlet" Test: Look for the isolated proton at position 2 (between the COOH and the ether oxygen). If this singlet is present, you have the 3-isomer . If the aromatic region consists only of two sets of AA'BB' patterns (four "doublets"), you have the 4-isomer .

Visualization of Workflows

Diagram 1: Analysis Workflow

This flowchart illustrates the critical path from crude synthesis to validated structure.

G Synthesis Crude Reaction Mixture (Ullmann Coupling) Purification Acid/Base Extraction & Recrystallization Synthesis->Purification SamplePrep Sample Prep: 15mg in DMSO-d6 Purification->SamplePrep Acquisition NMR Acquisition 1H (16 scans) / 13C (1024 scans) SamplePrep->Acquisition Analysis Spectral Analysis Acquisition->Analysis

Caption: Operational workflow for the isolation and NMR characterization of diaryl ether benzoic acids.

Diagram 2: Isomer Differentiation Logic

A decision tree for researchers to rapidly identify the correct regioisomer based on 1H NMR splitting patterns.

Logic Start Analyze Aromatic Region (6.5 - 8.0 ppm) Count Count Distinct Multiplets Start->Count PatternA Pattern: Two sets of AA'BB' (Four 'doublets' total) Count->PatternA Symmetric Profile PatternB Pattern: One AA'BB' set PLUS Singlet (s), Doublets (d), Triplet (t) Count->PatternB Complex Profile ResultPara IDENTIFIED: 4-(4-methoxyphenoxy)benzoic acid (Para-Isomer) PatternA->ResultPara CheckH2 Check for Isolated Singlet @ ~7.6 ppm (H2) PatternB->CheckH2 ResultMeta IDENTIFIED: 3-(4-methoxyphenoxy)benzoic acid (Target Meta-Isomer) CheckH2->ResultMeta

Caption: Logic gate for distinguishing meta- vs. para-substituted diaryl ethers using proton splitting patterns.

References

  • Preparation of 3-(4-hydroxyphenoxy)benzoic acid. (Intermediate synthesis verification). PrepChem. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST). (General reference for benzoic acid derivative shifts). Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[2] (Reference for DMSO-d6/Water calibration). Retrieved from [Link]

  • Reich, H. J. Structure Determination Using Spectroscopic Methods.[3] University of Wisconsin-Madison. (Authoritative guide on aromatic coupling constants). Retrieved from [Link]

Sources

Comparative Profiling of Phenoxybenzoic Acid Scaffolds in Nuclear Receptor Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenoxybenzoic acids (and their isosteres, phenoxyisobutyric acids) represent a privileged scaffold in medicinal chemistry, historically anchoring the fibrate class of lipid-lowering agents. While their primary utility has been the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR


), recent advancements have bifurcated their development into Selective PPAR Modulators (SPPARMs)  and dual agonists.

This guide objectively compares the phenoxybenzoic acid scaffold against its primary functional competitors—Thiazolidinediones (TZDs) —and analyzes its structural evolution into high-potency modulators like Pemafibrate. We provide comparative pharmacological data and a validated TR-FRET protocol for assessing ligand potency.

The Chemical Scaffold: Structure-Activity Relationship (SAR)

The core pharmacophore of this class consists of a lipophilic tail (phenoxy group) linked to an acidic head group. The "magic" of this scaffold lies in its ability to mimic endogenous fatty acids, allowing it to dock into the large, Y-shaped hydrophobic pocket of the PPAR nuclear receptors.

SAR Logic

The biological activity is dictated by three distinct regions:

  • Acidic Head: Essential for hydrogen bonding with the Tyr464/Tyr314/His440 network in the receptor's AF-2 helix.

  • Spacer/Linker: Controls the conformation and subtype selectivity (Alpha vs. Gamma).

  • Lipophilic Tail: Determines metabolic stability and hydrophobic contacts.

SAR_Analysis Scaffold Phenoxybenzoic Acid Scaffold Head Acidic Head Group (-COOH, Isobutyric) Scaffold->Head Linker Spacer Region (Alkyl chains) Scaffold->Linker Tail Lipophilic Tail (Halogenated Phenyl) Scaffold->Tail Effect_Alpha PPAR-Alpha Activation (Liver: Lipid Metabolism) Head->Effect_Alpha H-Bond Anchor (Tyr464) Effect_Potency Potency & Selectivity Linker->Effect_Potency Steric fit (Gem-dimethyl improves t1/2) Effect_Metabolism Metabolic Stability (Prevents oxidation) Tail->Effect_Metabolism Cl/F substitution blocks P450

Figure 1: Structural dissection of the phenoxybenzoic acid pharmacophore and its impact on pharmacological outcomes.

Comparative Pharmacology: Fibrates vs. TZDs vs. SPPARMs

The primary application of phenoxybenzoic acids is dyslipidemia management. However, their performance must be contextualized against Thiazolidinediones (TZDs), which target the related PPAR


 isoform.
Mechanism of Action Distinction[1][2][3]
  • Phenoxybenzoic Acids (Fibrates): Activate PPAR

    
      (Liver).[1]
    
    • Result:

      
       Lipoprotein Lipase (LPL), 
      
      
      
      Apo C-III.[2][1] Net effect is reduced Triglycerides and increased HDL.
  • Thiazolidinediones (TZDs): Activate PPAR

    
      (Adipose Tissue).[1]
    
    • Result:

      
       Fatty acid storage in adipocytes, 
      
      
      
      Insulin sensitivity. Net effect is glycemic control.[3]
Performance Data Table

The following table aggregates experimental data from standard TR-FRET and reporter gene assays.

FeatureFenofibric Acid (Classic Fibrate)Pemafibrate (Novel SPPARM

)
Rosiglitazone (TZD Class)GW7647 (Tool Compound)
Primary Target PPAR

(Weak/Moderate)
PPAR

(Highly Selective)
PPAR

(Selective)
PPAR

(High Potency)
Scaffold Type Phenoxyisobutyric AcidPhenoxyalkyl-benzamideThiazolidinedionePhenoxyacetic Acid
EC50 (PPAR

)
18,000 – 30,000 nM [1]1 – 3 nM [2]> 10,000 nM6 nM [3]
EC50 (PPAR

)
> 100,000 nM> 2,000 nM40 – 60 nM [4]> 5,000 nM
Selectivity Ratio ~10-fold (

/

)
>2000-fold (

/

)
Highly

selective
Highly

selective
Key Side Effect Myopathy, Creatinine riseImproved safety profileEdema, Weight GainN/A (Research only)
Clinical Utility HypertriglyceridemiaDyslipidemia (High efficacy)Type 2 DiabetesNone (Toxicology)

Key Insight: Traditional phenoxybenzoic acids (Fenofibrate) are actually weak agonists requiring high micromolar concentrations. The structural evolution into SPPARMs (Pemafibrate) retains the phenoxy anchor but modifies the linker to achieve nanomolar potency, rivaling the potency of TZDs without the adipose-related side effects (edema).

Experimental Protocol: TR-FRET Coactivator Recruitment

To validate the potency of a phenoxybenzoic acid derivative, a simple binding assay is insufficient because it does not measure functional activation. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard for determining if a compound actively recruits the coactivator protein (PGC-1


) necessary for gene transcription.
Assay Principle

This homogeneous assay uses a Terbium (Tb)-labeled antibody binding to the receptor and a Fluorescein-labeled coactivator peptide.

  • No Ligand: Receptor structure is loose; coactivator does not bind. No FRET.

  • Agonist Binding: Receptor helix 12 folds, creating a groove for the coactivator. Tb and Fluorescein come into proximity.[4] High FRET.

TR_FRET_Workflow Reagents Reagents: 1. GST-PPAR-LBD 2. Tb-Anti-GST Ab 3. FITC-PGC1a Peptide 4. Test Compound Mix Step 1: Assay Assembly (384-well plate, 20 µL volume) Reagents->Mix Incubate Step 2: Incubation (1-2 Hours @ RT, Dark) Mix->Incubate Read Step 3: Detection (Ex: 340nm | Em: 495nm & 520nm) Incubate->Read Calculation Calculate Ratio: (Signal 520nm / Signal 495nm) * 10,000 Read->Calculation

Figure 2: Workflow for the TR-FRET Coactivator Recruitment Assay.

Detailed Methodology

Materials:

  • Recombinant Human PPAR

    
     Ligand Binding Domain (GST-tagged).
    
  • LanthaScreen™ Tb-anti-GST Antibody.[4][5]

  • Fluorescein-PGC1a Coactivator Peptide (Sequence: EAEEPSLLKKLLLAPANTQ).

  • Assay Buffer: TR-FRET Coregulator Buffer D (containing DTT).

Step-by-Step Protocol:

  • Compound Preparation:

    • Dissolve phenoxybenzoic acid derivatives in 100% DMSO.

    • Perform a 10-point serial dilution (1:3) in DMSO.

    • Transfer 100 nL of diluted compound to a low-volume 384-well black plate (e.g., Corning 4514).

  • Protein Mix Preparation (2x):

    • Dilute PPAR

      
      -LBD-GST to 10 nM and Tb-anti-GST antibody to 4 nM in Assay Buffer.
      
    • Note: The antibody binds the GST tag on the receptor, labeling the "Donor."

  • Peptide Mix Preparation (2x):

    • Dilute Fluorescein-PGC1a peptide to 400 nM in Assay Buffer.

    • Note: This acts as the "Acceptor."

  • Assay Assembly:

    • Add 10 µL of Protein Mix to the plate.

    • Add 10 µL of Peptide Mix to the plate.

    • Final Concentrations: 5 nM Receptor, 2 nM Antibody, 200 nM Peptide, 0.5% DMSO.

  • Incubation:

    • Cover plate to protect from light and evaporation.

    • Incubate at room temperature (20-25°C) for 1 hour. Equilibrium is usually reached within 45-90 minutes.

  • Data Acquisition:

    • Read on a TR-FRET compatible reader (e.g., EnVision or PHERAstar).

    • Excitation: 340 nm (Laser or Flash lamp).

    • Emission 1 (Donor): 495 nm (Terbium).

    • Emission 2 (Acceptor): 520 nm (Fluorescein).[6]

    • Lag Time: 100 µs (to gate out auto-fluorescence).

  • Data Analysis:

    • Calculate the Emission Ratio:

      
      
      
    • Plot ER vs. log[Compound Concentration].

    • Fit data to a sigmoidal dose-response equation (4-parameter logistic) to determine EC50.

Validation Criteria:

  • Z-Factor: Must be > 0.5 for a robust assay.

  • Reference Control: GW7647 should yield an EC50 between 1–10 nM. If GW7647 EC50 > 50 nM, the protein quality or peptide integrity is compromised.

References

  • Willson, T. M., et al. (2000). The PPARs: From Orphan Receptors to Drug Discovery. Journal of Medicinal Chemistry, 43(4), 527-550.

  • Fruchart, J. C. (2017). Pemafibrate (K-877), a novel selective peroxisome proliferator-activated receptor alpha modulator for management of atherogenic dyslipidaemia. Cardiovascular Diabetology, 16, 124.

  • Brown, P. J., et al. (1999). Identification of a subtype selective human peroxisome proliferator-activated receptor alpha agonist with ligand binding and co-activator recruitment. Chemistry & Biology, 6(7), 467-474.

  • Lehmann, J. M., et al. (1995). An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma).[2] Journal of Biological Chemistry, 270(22), 12953-12956.

  • Thermo Fisher Scientific. LanthaScreen™ TR-FRET PPAR alpha Coactivator Assay Protocol.

Sources

Validated Analytical Strategies for Phenoxybenzoic Acids: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Target Analytes: Phenoxybenzoic acids (e.g., 3-Phenoxybenzoic acid [3-PBA], Acifluorfen). Primary Application: Pharmacokinetic (PK) profiling, toxicological screening (pyrethroid exposure), and environmental residue analysis.

Phenoxybenzoic acids represent a unique analytical challenge due to their high polarity, acidic nature (


 ~3.5–4.0), and tendency to form conjugates in biological matrices. While Gas Chromatography-Mass Spectrometry (GC-MS) was historically the standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the superior modality for high-throughput bioanalysis due to the elimination of derivatization steps and superior sensitivity in complex matrices.

This guide objectively compares these methodologies and provides a validated protocol for the "Gold Standard" approach (LC-MS/MS), grounded in FDA Bioanalytical Method Validation guidelines.

Comparative Analysis of Methodologies

The following table contrasts the three primary validated approaches for quantifying phenoxybenzoic acids.

FeatureLC-MS/MS (Gold Standard) GC-MS (Traditional) HPLC-UV (Screening)
Primary Mechanism Negative Electrospray Ionization (ESI-)Electron Impact (EI) or NCIUV Absorbance (230–280 nm)
Sample Prep Protein Precip. or SPE (Direct)LLE + Derivatization (Required)LLE or SPE
Sensitivity (LOD) High (< 0.1 ng/mL)Moderate (1–5 ng/mL)Low (50–100 ng/mL)
Throughput High (5–8 min/run)Low (30+ min/run incl. prep)High
Specificity Excellent (MRM transitions)Good (Spectral library match)Poor (Co-elution risks)
Matrix Effects Susceptible (Ion suppression)Minimal (Clean extracts)Susceptible to background
Cost per Sample ModerateHigh (Labor intensive)Low
Expert Insight: The Case for LC-MS/MS

While GC-MS offers high chromatographic resolution, the requirement for derivatization (typically using toxic reagents like diazomethane or MTBSTFA) introduces variability and potential analyte loss. For drug development and large-scale toxicology, LC-MS/MS in negative ESI mode is the validated choice because it directly detects the deprotonated molecular ion


, significantly streamlining the workflow.

Validated Protocol: LC-MS/MS Quantification of 3-PBA

Case Study: Quantification of 3-Phenoxybenzoic Acid (3-PBA) in Human Plasma/Urine.

Scientific Rationale (Causality)
  • Why Acidic Hydrolysis? 3-PBA is excreted largely as glucuronide or glycine conjugates. Enzymatic hydrolysis (glucuronidase) often yields lower recovery than acidic hydrolysis for this specific class, suggesting the presence of non-glucuronide conjugates resistant to enzymes.

  • Why Mixed-Mode SPE? A simple C18 extraction is insufficient for removing phospholipids from plasma, which cause ion suppression. We use Mixed-Mode Anion Exchange (MAX/PAX) cartridges. The phenoxybenzoic acid is retained by charge (anion exchange) while neutrals are washed away, yielding a cleaner extract than LLE.

Reagents & Materials[1][2][3][4][5]
  • Internal Standard (IS):

    
    -3-PBA or 2-phenoxybenzoic acid (structural analog).
    
  • SPE Cartridge: Waters Oasis MAX or Agilent Bond Elut Plexa PAX (30 mg).

  • LC Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm).

  • Mobile Phase A: 0.1% Acetic Acid in Water (Maintains acidic pH).

  • Mobile Phase B: Acetonitrile (ACN).[1]

Step-by-Step Workflow
Step 1: Sample Pre-treatment (Hydrolysis)
  • Aliquot 1.0 mL of plasma/urine into a glass tube.

  • Add 50 µL of Internal Standard solution.

  • Add 1.0 mL of 6N HCl (Acidic Hydrolysis).

  • Incubate at 90°C for 60 minutes .

    • Critical Control Point: Ensure caps are tight to prevent evaporation.

  • Cool to room temperature. Neutralize with 6N NaOH (approx 1 mL) to reach pH ~4.0 (Check with pH paper).

    • Why pH 4? This ensures the analyte is negatively charged for the anion exchange SPE step if using weak exchange, or neutral for reverse phase loading depending on the specific SPE mechanism selected (for MAX, load at neutral/basic, wash, elute with acid; for PAX, load at acid, elute with base).

    • Correction: For MAX (Mixed-mode Anion Exchange) , load at pH >

      
       (pH 7-8) to ensure the acid is deprotonated (negative) and binds to the quaternary amine.
      
    • Revised Step 5: Adjust pH to ~7.5 using phosphate buffer.

Step 2: Solid Phase Extraction (SPE)[2][3]
  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Load the neutralized sample (pH 7.5) onto the MAX cartridge.

  • Wash 1 (Interference Removal): 1 mL 5% Ammonium Hydroxide (removes neutrals/bases).

  • Wash 2 (Matrix Removal): 1 mL Methanol (removes hydrophobic neutrals; analyte stays bound by ion exchange).

  • Elution: 1 mL 2% Formic Acid in Methanol .

    • Mechanism:[2][4] Acidifying the methanol protonates the phenoxybenzoic acid (neutralizes the charge), breaking the ionic bond with the sorbent and allowing it to elute.

  • Evaporation: Evaporate eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase.

Step 3: LC-MS/MS Parameters[5][3][6][7][8]
  • Ionization: ESI Negative Mode (

    
    ).
    
  • MRM Transitions:

    • Quantifier: 213.1

      
       93.0 (Phenoxy group cleavage).
      
    • Qualifier: 213.1

      
       169.0 (Carboxyl loss).
      
  • Gradient: 5% B to 95% B over 4 minutes.

Visualized Workflows

Sample Preparation Logic (Graphviz)

SamplePrep Sample Biological Sample (Plasma/Urine) IS Add Internal Standard (13C-3-PBA) Sample->IS Hydrolysis Acid Hydrolysis (6N HCl, 90°C, 1h) IS->Hydrolysis Neutralize Adjust pH to 7.5 (Phosphate Buffer) Hydrolysis->Neutralize SPE_Load SPE Load (MAX) Analyte Binds (Anion Exch) Neutralize->SPE_Load Wash Wash Steps 1. 5% NH4OH 2. Methanol SPE_Load->Wash Remove Interferences Elute Elute (2% Formic Acid in MeOH) Wash->Elute Protonate Analyte Analysis LC-MS/MS Analysis (ESI Negative) Elute->Analysis

Caption: Optimized Mixed-Mode Anion Exchange (MAX) workflow for extracting phenoxybenzoic acids from biological matrices.

Method Selection Decision Tree

MethodSelect Start Select Analytical Method Matrix Matrix Type? Start->Matrix Bio Biological (Plasma/Urine) Matrix->Bio Env Environmental (Water/Soil) Matrix->Env Sens Sensitivity Required? Bio->Sens Env->Sens HighSens High (<1 ng/mL) Sens->HighSens LowSens Moderate (>10 ng/mL) Sens->LowSens LCMS LC-MS/MS (ESI-) *Preferred* HighSens->LCMS Avoids Derivatization GCMS GC-MS (Derivatization) LowSens->GCMS If LC-MS unavailable HPLC HPLC-UV LowSens->HPLC Cost effective

Caption: Decision matrix for selecting the appropriate analytical technique based on matrix complexity and sensitivity requirements.

Validation Parameters (FDA/ICH Guidelines)

To ensure scientific integrity, the method must be validated against the following criteria:

ParameterAcceptance Criteria (Bioanalysis)Experimental Note
Linearity

Weighting (

) is usually required due to wide dynamic range.
Accuracy 85–115% (80–120% at LLOQ)Compare spiked samples to nominal values.
Precision CV < 15% (20% at LLOQ)Run 5 replicates at Low, Med, High QC levels.
Matrix Effect 85–115%Compare post-extraction spike vs. neat solution. Crucial for ESI- .
Recovery Consistent (>50% preferred)Absolute recovery is less critical than consistency if IS is used.

Troubleshooting Matrix Effects: If significant ion suppression is observed in LC-MS/MS (common with phospholipids in plasma), consider:

  • Increasing the SPE wash strength.

  • Switching to a column with better polar retention (e.g., C18 Shield RP).

  • Using a stable isotope labeled internal standard (

    
    -3-PBA) to compensate for suppression.
    

References

  • Centers for Disease Control and Prevention (CDC). (2014). Laboratory Procedure Manual: Pyrethroid Metabolites in Urine. (Method 6012.01). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2007). Method 8321B: Solvent-Extractable Nonvolatile Compounds by HPLC/TS/MS or UV Detection.[3] SW-846. Retrieved from [Link]

  • Barr, D. B., et al. (2010). "Analytical methods for biological monitoring of exposure to pesticides: a review." Journal of Chromatography B. (Provides comparative data on GC vs LC methods). Retrieved from [Link]

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Yoshinaga, J., et al. (2014). "Comparison of different urine pretreatments for biological monitoring of pyrethroid insecticides." Journal of Analytical Toxicology. (Validates acidic vs enzymatic hydrolysis). Retrieved from [Link]

Sources

Comparative Guide: GC-FID Analysis Protocol for Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

Benzoic acid and its derivatives (e.g., salicylic acid, parabens, alkyl benzoates) are ubiquitous in pharmaceuticals, food preservation, and cosmetic formulations. While High-Performance Liquid Chromatography (HPLC) is often the default for polar organic acids, Gas Chromatography with Flame Ionization Detection (GC-FID) offers superior resolution, lower operating costs, and higher theoretical plate counts—provided the analyte's polarity is managed correctly.

This guide moves beyond basic "cookbook" instructions. It dissects the why and how of optimizing GC-FID for these compounds, specifically addressing the critical challenge of carboxyl group hydrogen bonding which leads to peak tailing and adsorption in non-derivatized samples.

Comparative Analysis: GC-FID vs. Alternatives

Before committing to a protocol, it is vital to validate that GC-FID is the correct tool for your specific matrix.

Table 1: Performance Matrix of Analytical Platforms
FeatureGC-FID (Recommended) HPLC-UV GC-MS
Primary Mechanism Volatility & Carbon CountingPolarity & UV AbsorptionMass-to-Charge Ratio
Sample Prep High (Derivatization usually required)Low (Dilute & Shoot)High (Derivatization required)
Resolution Excellent (Capillary columns)ModerateExcellent
Sensitivity (LOD) High (ppm to ppb range)Moderate (ppm range)Ultra-High (ppb to ppt)
Matrix Interference Low (if derivatized)High (co-elution common)Low (Spectral deconvolution)
Cost per Run Low (Gases only)Medium (Solvents)Medium/High
Best For Routine QC, Complex mixtures, Volatile derivativesAqueous samples, Thermolabile compoundsUnknown identification, Trace analysis
Strategic Insight: Why Choose GC-FID?

While HPLC avoids derivatization, it often suffers from baseline drift and co-elution in complex organic matrices (e.g., essential oils or lipid-rich ointments). GC-FID provides a stable baseline and a linear dynamic range spanning 6-7 orders of magnitude, making it superior for quantifying benzoic acid derivatives across widely varying concentrations in a single run.

Methodological Deep Dive: The Derivatization Imperative

Direct injection of free benzoic acid is possible on specialized acidic columns (e.g., FFAP), but it is fraught with risk. The free carboxylic acid group (


) interacts strongly with silanol groups in the injection port liner and the column stationary phase.

The Consequence:

  • Severe peak tailing (Asymmetry factor > 2.0).

  • Irreversible adsorption (loss of sensitivity).

  • "Ghost peaks" in subsequent runs.

The Solution: We utilize Silylation (replacing active hydrogens with a trimethylsilyl group) or Methylation .[1] For this protocol, we focus on Silylation using BSTFA because it is versatile enough to derivatize both the carboxyl group of benzoic acid and the hydroxyl group of derivatives like salicylic acid simultaneously.

Diagram 1: Method Selection Logic

Visualizing the decision process for sample preparation.

MethodSelection Start Start: Analyte Assessment IsVolatile Is the derivative naturally volatile? Start->IsVolatile DirectInject Direct Injection (Non-Polar Column) IsVolatile->DirectInject Yes (e.g., Methyl Benzoate) HasCOOH Contains -COOH or -OH groups? IsVolatile->HasCOOH No MatrixType Matrix Type? HasCOOH->MatrixType Yes Aqueous Aqueous/Biological MatrixType->Aqueous High Water Content LipidOrganic Lipid/Organic Solid MatrixType->LipidOrganic Low Water HPLC Switch to HPLC-UV Aqueous->HPLC Avoid Extraction Derivatize Derivatization Required LipidOrganic->Derivatize Silylation Silylation (BSTFA) (General Purpose) Derivatize->Silylation Hydroxyls present Methylation Methylation (BF3/MeOH) (Fatty Acid Mixes) Derivatize->Methylation Strictly Carboxyls

Caption: Decision tree for selecting the optimal analytical pathway based on analyte functional groups and matrix composition.

Experimental Protocol: Silylation-GC-FID

This protocol is a self-validating system. The inclusion of an Internal Standard (IS) corrects for variations in injection volume and derivatization efficiency.

Reagents & Standards
  • Target Analyte: Benzoic Acid (ACS Reagent,

    
    99.5%).[2]
    
  • Internal Standard (IS): Phenylacetic Acid or 3-Chlorobenzoic Acid . (Must be structurally similar but chromatographically distinct).

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS). Note: TMCS acts as a catalyst.

  • Solvent: Anhydrous Pyridine (Scavenges acid byproducts) or Ethyl Acetate.

Step-by-Step Workflow

Step 1: Standard Preparation [3]

  • Prepare a stock solution of Benzoic Acid (1.0 mg/mL) and Internal Standard (1.0 mg/mL) in Ethyl Acetate.

  • Create a calibration curve (e.g., 10, 50, 100, 250, 500 µg/mL) while maintaining the IS concentration constant at 100 µg/mL.

Step 2: Sample Extraction (Solid Matrix Example)

  • Weigh 1.0 g of sample.

  • Extract with 10 mL Ethyl Acetate (sonicate for 15 min).

  • Filter through 0.45 µm PTFE filter.

  • Evaporate 1 mL of filtrate to dryness under Nitrogen stream.

Step 3: Derivatization Reaction

  • Reconstitute dried residue (or take 100 µL of standard) in a crimp-top vial.

  • Add 100 µL Anhydrous Pyridine .

  • Add 100 µL BSTFA + 1% TMCS .

  • Cap immediately (moisture sensitive!).

  • Incubate: Heat at 70°C for 30 minutes . Causality: Heat ensures complete reaction of sterically hindered groups.

  • Cool to room temperature and dilute with 800 µL Ethyl Acetate (Total Vol = 1 mL).

Instrumental Parameters (GC-FID)
ParameterSettingRationale
Inlet Split Mode (10:1 or 20:1)Prevents column overload; sharpens peaks.
Inlet Temp 250°CEnsures rapid volatilization of silyl derivatives.
Column DB-5ms or HP-5 (30m x 0.25mm x 0.25µm)5% Phenyl phase offers ideal selectivity for aromatics.
Carrier Gas Helium or Hydrogen @ 1.0 mL/minConstant flow mode for stable retention times.
Oven Program 70°C (hold 1 min)

10°C/min

200°C

20°C/min

280°C (hold 3 min)
Slow ramp separates volatile solvent from early eluting benzoate derivatives.
Detector (FID) 300°CPrevents condensation.
FID Flows Air: 400 mL/min, H2: 30 mL/min, Makeup: 25 mL/minStandard stoichiometry for optimal flame sensitivity.
Diagram 2: Analytical Workflow

Visualizing the operational sequence.

ProtocolWorkflow Sample Sample (Solid/Liquid) Extraction Extraction (Ethyl Acetate + Sonication) Sample->Extraction Drying Evaporation (N2 Stream) Extraction->Drying Deriv Derivatization (BSTFA/TMCS, 70°C, 30 min) Drying->Deriv Anhydrous Conditions GC GC-FID Analysis (DB-5ms Column) Deriv->GC Inject 1µL Data Data Processing (IS Calibration) GC->Data

Caption: Step-by-step workflow from sample extraction to data processing using silylation-GC-FID.

Validation Framework

To ensure the trustworthiness of your data, the following validation parameters must be established (based on ICH Q2(R1) guidelines).

System Suitability
  • Resolution (Rs): > 1.5 between Benzoic Acid-TMS and Internal Standard.

  • Tailing Factor: < 1.2 (Silylation should eliminate tailing).

  • RSD (n=6): < 2.0% for peak area ratios.

Linearity & Sensitivity
  • Linearity (

    
    ):  Expected > 0.999 over the range of 10–500 µg/mL.
    
  • LOD (Limit of Detection): Typically ~0.5–1.0 µg/mL for derivatized benzoates.

  • LOQ (Limit of Quantitation): Typically ~2.5 µg/mL.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Incomplete derivatization or Active sites in linerCheck moisture in reagents. Replace inlet liner with deactivated wool.
Missing Peaks Moisture contaminationBSTFA hydrolyzes in water. Ensure all glassware/solvents are anhydrous.
Ghost Peaks Septum bleed or CarryoverUse high-temp septa. Run a solvent blank between high-concentration samples.
Baseline Drift Column bleedCondition column at 300°C for 1 hour. Ensure O2 scrubber is working.

References

  • AOAC International. (2019). Official Methods of Analysis of AOAC INTERNATIONAL. Method 994.02 (Benzoic Acid in Food).[4][5]

  • Jham, G. N., et al. (2002). "Comparison of GC and HPLC for the Quantification of Organic Acids in Coffee." Phytochemical Analysis. Validates silylation efficiency for organic acids.

  • Knoblauch, J. M., et al. (2010).[6] "Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry." Methods in Molecular Biology. Demonstrates clinical application of silylation-GC.

  • Sözgen, K., et al. (2023).[4] "Simultaneous determination of benzoic acid and sorbic acid in non-alcoholic beverages by a validated HS-GC-MS method." Food Additives & Contaminants.[7][4][8] Comparison of headspace vs liquid injection.

  • Schummer, C., et al. (2009). "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta. Technical comparison of silylating agents.

Sources

How to confirm the structure of 3-(4-Methoxyphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, self-validating protocol for confirming the chemical structure of 3-(4-Methoxyphenoxy)benzoic acid (CAS: 117423-75-3). It moves beyond basic identity checks to address the specific challenge of differentiating this compound from its regioisomers (e.g., the 4-substituted analog) which are common impurities in ether synthesis.

CAS: 117423-75-3 Formula: C₁₄H₁₂O₄ Molecular Weight: 244.24 g/mol

Executive Summary: The Analytical Challenge

In drug development, phenoxybenzoic acid derivatives serve as critical scaffolds for sweet taste inhibitors and anti-inflammatory agents. The structural confirmation of 3-(4-Methoxyphenoxy)benzoic acid presents a specific challenge: Regioisomerism .

Standard low-resolution LC-MS can confirm the molecular mass (244.24 Da) but cannot distinguish the target from its isomers, such as 4-(4-methoxyphenoxy)benzoic acid or 3-(3-methoxyphenoxy)benzoic acid . Misidentification here leads to erroneous Structure-Activity Relationship (SAR) data.

This guide compares the "Standard QC" approach (HPLC + Simple 1H NMR) against the "Definitive Structural Lock" method, proving why the latter is required for investigational new drug (IND) standards.

Analytical Strategy: Comparative Overview

FeatureStandard QC MethodDefinitive Structural Lock (Recommended)
Technique HPLC-UV + 1D ¹H NMRHPLC-MS + 1D/2D NMR + IR + Melting Point
Differentiation Low . Often misses meta/para isomer swaps.High . Unambiguously assigns substitution positions.
Data Integrity Risk .[1] Relies on retention time matching (requires standard).Self-Validating . Proves structure ab initio without reference standards.
Outcome Confirms purity, assumes identity.Confirms absolute configuration and connectivity.
Workflow Visualization

The following diagram illustrates the logical flow for confirming the structure, prioritizing the exclusion of isomers.

StructureConfirmation Start Crude/Purified Sample HRMS 1. HRMS (ESI-) Confirm Formula C14H12O4 (m/z 243.0663) Start->HRMS NMR_1H 2. 1H NMR (DMSO-d6) Check Splitting Patterns HRMS->NMR_1H Decision Isomer Check: Meta vs. Para Substitution NMR_1H->Decision NMR_2D 3. 2D NMR (HMBC) Confirm Ether Linkage Decision->NMR_2D Ambiguous Final Structure Confirmed: 3-(4-Methoxyphenoxy)benzoic acid Decision->Final Clear Pattern NMR_2D->Final

Figure 1: Step-by-step structural elucidation workflow ensuring isomer differentiation.

Detailed Characterization & Performance Data

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

This is the primary tool for differentiation. The target molecule consists of two distinct aromatic rings:

  • Ring A (Benzoic Acid): 1,3-disubstituted (meta).

  • Ring B (Phenoxy): 1,4-disubstituted (para).

1. ¹H NMR Analysis (Expected Data in DMSO-d₆)
  • The "Fingerprint" Region (Ring A - Meta Substitution):

    • H2 (Proton between COOH and O-Ar): Appears as a narrow doublet or singlet at ~7.5–7.6 ppm . This is the most diagnostic proton. If the product were the para isomer (4-substituted), this isolated singlet would be absent, replaced by an AA'BB' system.

    • H6 (Ortho to COOH): Doublet (~7.7 ppm).

    • H4 (Ortho to O-Ar): Doublet/Multiplet (~7.2 ppm), shielded by the ether oxygen.

    • H5 (Meta to both): Triplet (~7.4 ppm).

  • The "Symmetric" Region (Ring B - Para Substitution):

    • H2'/H6' & H3'/H5': Appears as two distinct doublets (AA'BB' system) around 6.9–7.1 ppm . The integration must be 2H each.

    • Methoxy (-OCH₃): Sharp singlet at 3.7–3.8 ppm (3H).

  • Differentiation Table:

Proton EnvironmentTarget: 3-(4-Methoxyphenoxy)...Isomer: 4-(4-Methoxyphenoxy)...
Ring A Pattern ABCD System (Singlet, 2 Doublets, Triplet)AA'BB' System (Two Doublets)
H2 Signal Isolated Singlet (~7.6 ppm)Absent (Symmetric Doublets)
Diagnostic Value High (Confirms meta-substitution)High (Confirms para-substitution)
2. ¹³C NMR Analysis[2][3]
  • Carbon Count: Must show 12 aromatic carbons (due to symmetry in Ring B, only 8-9 unique signals may appear) + 1 Carbonyl + 1 Methoxy .

  • Key Shifts:

    • C=O (Carboxyl): ~167 ppm.

    • C-O (Methoxy): ~55.6 ppm.

    • C-O (Ether Linkage): Two signals around 150–160 ppm.

B. Mass Spectrometry (HRMS)
  • Ionization Mode: ESI Negative (Acidic proton is easily lost).

  • Target Mass: [M-H]⁻ = 243.0663 (Calculated).

  • Fragmentation: Look for loss of CO₂ (44 Da) → m/z ~199, confirming the benzoic acid moiety.

C. Infrared Spectroscopy (FT-IR)
  • C=O Stretch: 1680–1700 cm⁻¹ (Carboxylic acid dimer).

  • O-H Stretch: 2800–3200 cm⁻¹ (Broad, carboxylic acid).

  • C-O-C Stretch: 1200–1260 cm⁻¹ (Strong aromatic ether bands).

Experimental Protocols

Protocol 1: Sample Preparation for NMR

To ensure high resolution and prevent concentration-dependent shifting.

  • Mass: Weigh 10–15 mg of the dried solid.

  • Solvent: Dissolve in 0.6 mL of DMSO-d₆ (preferred over CDCl₃ due to the solubility of the carboxylic acid and prevention of dimer aggregation).

  • Tube: Use a high-precision 5mm NMR tube.

  • Acquisition: Run at minimum 400 MHz. Set relaxation delay (d1) to 5 seconds to ensure accurate integration of the carboxylic proton.

Protocol 2: HPLC Purity Check (Isomer Detection)

Before structural ID, ensure the peak is single.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Criteria: Target peak area >98%. Any shoulder peaks suggest regioisomers.

Isomer Differentiation Logic (Visualized)

The following logic tree demonstrates how to rule out the most common synthetic impurities/isomers using ¹H NMR coupling constants (


).

IsomerLogic Start Analyze Aromatic Region (6.5 - 8.0 ppm) CheckSym Symmetry in Ring A? Start->CheckSym SymYes Yes (AA'BB' Pattern) Two distinct doublets CheckSym->SymYes Symmetric SymNo No (ABCD Pattern) Singlet, Doublets, Triplet CheckSym->SymNo Asymmetric ResultPara Isomer Identified: 4-(4-Methoxyphenoxy)benzoic acid SymYes->ResultPara CheckH2 Identify H2 Signal (Isolated Singlet) SymNo->CheckH2 ResultMeta Target Confirmed: 3-(4-Methoxyphenoxy)benzoic acid CheckH2->ResultMeta Present at ~7.6 ppm

Figure 2: Logic tree for distinguishing the target 3-isomer from the 4-isomer using NMR symmetry.

References

  • Sigma-Aldrich. 3-(4-Methoxyphenoxy)Benzoic Acid Product Sheet (CAS 117423-75-3). Retrieved from

  • PrepChem. Synthesis of 3-(4'-hydroxyphenoxy)benzoic acid (Intermediate usage). Retrieved from

  • National Institutes of Health (NIH) PubChem. 3-Methoxy-4-phenoxybenzoic acid (Isomer Comparison Data). Retrieved from

  • Royal Society of Chemistry. NMR Spectra of Substituted Benzoic Acids (General Reference for Shift Prediction). Retrieved from

Sources

Comparison of biological activity with 3-(4-methylphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-(4-methylphenoxy)benzoic acid (3-4-MPBA) , focusing on its utility as a structural probe in medicinal chemistry and agrochemical design.[1] Unlike commercial end-products, 3-4-MPBA serves as a critical Structure-Activity Relationship (SAR) tool , allowing researchers to evaluate the impact of distal hydrophobic substitution on the diphenyl ether scaffold.[1]

Profiling the "Methyl Effect" on the Diphenyl Ether Scaffold

Executive Summary

3-(4-methylphenoxy)benzoic acid (CAS: 62507-86-2) is a lipophilic derivative of the environmental marker and pyrethroid metabolite 3-phenoxybenzoic acid (3-PBA) .[1]

In drug and agrochemical discovery, this compound is utilized to test the "Magic Methyl" effect —the phenomenon where the addition of a single methyl group significantly alters solubility, metabolic stability, and receptor binding affinity.[1] This guide compares 3-4-MPBA against its parent scaffold (3-PBA) and a functional benzoic acid herbicide (Dicamba) to illustrate its specific utility in optimizing ligand-target interactions.[1]

Key Differentiators
  • Enhanced Lipophilicity: The 4-methyl group increases LogP by ~0.5 units compared to 3-PBA, improving membrane permeability but reducing aqueous solubility.[1]

  • Metabolic Liability: Unlike the unsubstituted 3-PBA, the 4-methyl group introduces a specific site for CYP450-mediated benzylic oxidation, making it a standard for metabolic stability assays .[1]

  • Steric Probe: It validates the size constraints of hydrophobic binding pockets (e.g., in auxin receptors or PPAR

    
    /
    
    
    
    ).[1]

Technical Comparison: 3-4-MPBA vs. Alternatives

The following table contrasts 3-4-MPBA with its parent scaffold (3-PBA) and a commercial benchmark (Dicamba).

Feature3-(4-methylphenoxy)benzoic acid 3-Phenoxybenzoic acid (3-PBA) Dicamba
Role SAR Probe / IntermediatePyrethroid Metabolite / ScaffoldCommercial Herbicide
Structure Diphenyl ether + 4-MethylDiphenyl ether (Unsubstituted)Benzoic acid + Methoxy/Cl
LogP (Predicted) ~4.4 (High Lipophilicity)~3.9~2.2 (Moderate)
Water Solubility Low (<50 mg/L)Moderate (~160 mg/L)High (as salt)
pKa ~4.0~3.951.87
Metabolic Fate Benzylic Oxidation (Phase I)Hydroxylation / ConjugationDemethylation
Primary Utility Probing hydrophobic pocket depthEnvironmental biomarkerAuxin agonist (Weed control)
Mechanistic Insight: The Distal Methyl Group

The addition of the methyl group at the para-position of the phenoxy ring in 3-4-MPBA serves two specific mechanistic functions in research:

  • Desolvation Penalty Reduction: The methyl group displaces water molecules from hydrophobic sub-pockets in target enzymes, potentially increasing binding affinity entropically.[1]

  • Steric Clash Validation: If 3-4-MPBA shows significantly lower activity than 3-PBA, it confirms that the target binding pocket is sterically restricted at the distal end.[1]

Experimental Protocols

To validate the biological profile of 3-4-MPBA, researchers should employ the following standardized workflows.

Protocol A: Microsomal Metabolic Stability Assay

Objective: Determine the liability of the 4-methyl group to benzylic oxidation compared to the unsubstituted 3-PBA scaffold.

Reagents:

  • Test Compounds: 3-4-MPBA and 3-PBA (1 µM final conc).

  • System: Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).[1]

  • Cofactor: NADPH Regenerating System.[1]

  • Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).[1]

Workflow:

  • Pre-incubation: Mix microsomes and phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH to initiate the reaction.[1]

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 mins.

  • Quenching: Immediately transfer to 150 µL Quench Solution; vortex for 10 min.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).[1]
    

Expected Result: 3-4-MPBA will show a higher clearance rate (


) than 3-PBA due to the rapid oxidation of the methyl group to the benzyl alcohol and subsequently the carboxylic acid (dicarboxylic acid metabolite).[1]
Protocol B: Auxin-Like Root Growth Inhibition (Arabidopsis)

Objective: Assess if the diphenyl ether core retains auxin-mimicry properties similar to Dicamba.[1]

  • Seed Sterilization: Surface sterilize Arabidopsis thaliana (Col-0) seeds.[1]

  • Plating: Plate on 0.5x MS agar containing 3-4-MPBA (0.1, 1, 10, 50 µM). Use DMSO as vehicle control and Dicamba (1 µM) as positive control.[1]

  • Stratification: 4°C for 2 days in dark.

  • Growth: Transfer to vertical growth racks (22°C, 16h light).

  • Measurement: At Day 7, measure primary root length using ImageJ.

  • Data Analysis: Calculate

    
     for root inhibition.[1]
    

Visualizing the SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when using 3-4-MPBA as a probe. It maps the transition from the parent scaffold to the methylated probe and the resulting biological outcomes.[1]

SAR_Logic PBA 3-Phenoxybenzoic Acid (Parent Scaffold) MPBA 3-(4-methylphenoxy)benzoic Acid (Methylated Probe) PBA->MPBA + Methyl Group (C4) Lipophilicity Lipophilicity (LogP) Increases ~0.5 MPBA->Lipophilicity Metabolism Metabolic Liability (Benzylic Oxidation) MPBA->Metabolism Binding Receptor Binding (Hydrophobic Pocket) MPBA->Binding Outcome1 Outcome A: Increased Affinity (Hydrophobic Effect) Lipophilicity->Outcome1 Membrane Permeability Outcome3 Rapid Clearance (High CL_int) Metabolism->Outcome3 CYP450 Attack Binding->Outcome1 Perfect Fit Outcome2 Outcome B: Loss of Activity (Steric Clash) Binding->Outcome2 Pocket Too Small

Figure 1: SAR Decision Tree.[1] Using 3-4-MPBA to probe receptor pocket size and metabolic stability.

References

  • Chem-Impex International. (n.d.).[1] 3-(4-Methylphenoxy)benzoic acid: Product Specification and Applications. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 19539, 3-Phenoxybenzoic acid.[1] Retrieved from [1]

  • Bayer Crop Science. (2024).[1] Dicamba Mode of Action and Technical Fact Sheet.[1][2] Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] Physicochemical Properties of Benzoic Acid Derivatives. Retrieved from [1]

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[1] (Standard reference for "Magic Methyl" and metabolic stability protocols).

Sources

Safety Operating Guide

3-(4-Methoxyphenoxy)benzoic Acid: Proper Disposal and Handling Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context[2][3][4][5][6][7]

3-(4-Methoxyphenoxy)benzoic acid is a specialized organic intermediate often utilized in the synthesis of agrochemicals and pharmaceutical scaffolds.[1] As a substituted benzoic acid containing an ether linkage, it presents specific handling challenges related to its acidity and potential for environmental persistence.

The Core Directive: Unlike simple inorganic acids, this compound cannot be neutralized and flushed down the drain. Its organic backbone contributes to Chemical Oxygen Demand (COD) and may resist biodegradation in municipal water treatment systems. Therefore, High-Temperature Incineration via a licensed waste contractor is the only acceptable disposal route for the bulk substance.

This guide defines the standard operating procedure (SOP) for the segregation, packaging, and disposal of CAS 3753-66-0, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and GLP (Good Laboratory Practice).[1]

Hazard Identification & Chemical Behavior[1][2][5][8][9][10]

Before disposal, you must understand the chemical's behavior to prevent incompatible storage. While specific SDS data for this exact isomer is rare, its structure dictates its hazard profile based on Structure-Activity Relationships (SAR) of similar benzoic acid derivatives.[1]

Hazard Classification (GHS)
Hazard ClassH-CodeDescription
Skin Irritation H315Causes skin irritation.[1][2][3][4]
Eye Irritation H319Causes serious eye irritation.[1][5][2][4][6]
STOT-SE H335May cause respiratory irritation (dust/vapor).[1][6]
Physicochemical Properties Relevant to Disposal[2][5]
  • Physical State: Solid (White to off-white crystalline powder).[1]

  • Acidity (Predicted pKa): ~4.0 – 4.2 (Similar to benzoic acid).[1]

  • Solubility: Low in water; soluble in organic solvents (DMSO, Methanol, Ethyl Acetate).[1]

  • Reactivity: Incompatible with strong oxidizers and strong bases.

Expert Insight: The ether linkage (phenoxy group) is chemically stable. Do not expect spontaneous degradation. This stability necessitates incineration rather than chemical treatment.

Pre-Disposal: Segregation & Packaging

Effective disposal starts at the bench. Improper segregation is the leading cause of waste stream accidents.

Segregation Logic

You must segregate this compound into the Solid Organic Waste or Liquid Organic Waste stream.

  • DO NOT mix with Oxidizers (e.g., Nitric Acid, Peroxides)

    
     Risk of exothermic reaction.[1]
    
  • DO NOT mix with Cyanides or Sulfides

    
     Risk of toxic gas generation in acidic conditions.
    
PPE Requirements for Handling Waste
  • Hand Protection: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving recommended if handling solutions >100 mM.

  • Respiratory: N95 particulate respirator if handling dry powder outside a fume hood.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).

Disposal Workflow (Decision Matrix)

The following workflow dictates the disposal path based on the physical state of the waste.

DisposalWorkflow Start Waste Generation: 3-(4-Methoxyphenoxy)benzoic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, Contaminated Wipes) StateCheck->SolidPath Dry Solid LiquidPath Liquid Waste (Dissolved in DMSO/MeOH/EtOAc) StateCheck->LiquidPath Solution ContainerS Container: Wide-mouth HDPE Jar SolidPath->ContainerS LabelS Labeling: 'Hazardous Waste - Solid Organic' Constituent: 3-(4-Methoxyphenoxy)benzoic acid ContainerS->LabelS Manifest Update Satellite Accumulation Log LabelS->Manifest CompatCheck Check Solvent Compatibility (No Oxidizers!) LiquidPath->CompatCheck ContainerL Container: Solvent Waste Carboy (HDPE/Glass) CompatCheck->ContainerL Compatible LabelL Labeling: 'Hazardous Waste - Organic Solvents' List all solvents + Solute ContainerL->LabelL LabelL->Manifest Handover Handover to EHS/Contractor (Method: Incineration) Manifest->Handover

Figure 1: Operational decision tree for segregating and packaging waste streams.

Detailed Protocols

Protocol A: Solid Waste Disposal (Pure Compound)

Application: Expired stocks, contaminated weighing boats, filter cakes.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Transfer: Transfer solid waste into the container. Do not fill beyond 90% capacity.

  • Labeling: Affix a hazardous waste tag.

    • Primary Constituent:[7][8][5][4][9] 3-(4-Methoxyphenoxy)benzoic acid.[1]

    • Hazard Checkbox: Irritant.[10][5][2]

  • Storage: Store in the Satellite Accumulation Area (SAA) inside a secondary containment tray until pickup.

Protocol B: Liquid Waste Disposal (Mother Liquors/Solutions)

Application: Reaction mixtures, HPLC effluent, washing solvents.[1]

  • Compatibility Check: Ensure the receiving carboy does not contain strong oxidizers or active metals.

  • pH Check (Self-Validating Step): Although this is an organic stream, ensure the waste carboy pH is not >12 (Strong Base). Mixing this acid into a highly basic organic waste stream can cause mild exotherms.

  • Transfer: Pour using a funnel to prevent splashing.

  • Log Entry: Immediately record the volume and concentration on the carboy's log sheet. This is critical for the waste contractor to determine the BTU value for incineration.

Emergency Spill Response

In the event of a spill, immediate containment is required to prevent environmental release.

SpillResponse Spill Spill Detected Assess Assess Size & Hazard (Is it >100g or in a confined space?) Spill->Assess Evacuate Evacuate Area & Call EHS Emergency Line Assess->Evacuate Major/Unknown PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat, N95 Assess->PPE Minor Type Spill Type? PPE->Type Dry Dry Powder Type->Dry Wet Solution/Liquid Type->Wet Sweep Gently Sweep/Scoop (Avoid Dust Generation) Dry->Sweep Bag Double Bag Waste Label as Hazardous Sweep->Bag Absorb Cover with Absorbent Pads or Vermiculite Wet->Absorb Absorb->Bag Clean Clean Surface with Soap & Water Bag->Clean

Figure 2: Emergency response workflow for dry and wet spills.[1]

Neutralization (Optional for Surface Decontamination)

While the bulk waste should not be neutralized for drain disposal, surfaces can be decontaminated:[1]

  • Prepare a 5% Sodium Bicarbonate (

    
    ) solution.
    
  • Wipe the contaminated surface.[11][12]

  • Validation: If fizzing occurs, acid residue remains. Continue wiping until no fizzing is observed.

  • Final wipe with water.[5][4][9][12]

References & Regulatory Grounding[1][10][11]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2759551, 4-(3-methoxyphenyl)benzoic acid (Analog).[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Benzoic acid derivatives hazard classification.[3] Retrieved from [Link][1]

  • University of Notre Dame Risk Management. Chemical Waste Disposal Guidelines. Retrieved from [Link][1]

Disclaimer: This guide is for informational purposes for trained laboratory personnel. Always consult your institution's Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) from your chemical supplier before handling.

Sources

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